Norendoxifen
Descripción
Propiedades
Número CAS |
1308808-22-1 |
|---|---|
Fórmula molecular |
C24H25NO2 |
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
4-[(Z)-1-[4-(2-aminoethoxy)phenyl]-2-phenylbut-1-enyl]phenol |
InChI |
InChI=1S/C24H25NO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17,25H2,1H3/b24-23- |
Clave InChI |
YCQBLTPGQSYLHD-VHXPQNKSSA-N |
SMILES isomérico |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN)/C3=CC=CC=C3 |
SMILES canónico |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3 |
Origen del producto |
United States |
Foundational & Exploratory
Navigating Norendoxifen: A Technical Guide to Laboratory Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for norendoxifen, a key metabolite of tamoxifen with significant dual activity as an aromatase inhibitor and a selective estrogen receptor modulator (SERM). This document details established laboratory-scale protocols, presents quantitative data for comparative analysis, and illustrates the relevant biological and experimental pathways.
Core Concepts: this compound's Dual Mechanism of Action
This compound, or 4-hydroxy-N,N-didesmethyltamoxifen, is an active metabolite of the widely used breast cancer drug, tamoxifen.[1] Unlike its parent compound, which is primarily a SERM, this compound exhibits a dual mechanism of action. It acts as a potent and selective competitive inhibitor of aromatase (CYP19), the key enzyme responsible for estrogen biosynthesis, and also modulates the estrogen receptor (ER).[1][2] This dual activity makes it a compound of significant interest for the development of novel breast cancer therapies.[3] The (E)-isomer of this compound is a more potent aromatase inhibitor, while the (Z)-isomer shows higher binding affinity for both ERα and ERβ.[3]
Signaling Pathway of this compound
The primary signaling pathway influenced by this compound is the estrogen receptor pathway. By inhibiting aromatase, this compound reduces the production of estrogens (estrone and estradiol) from androgens (androstenedione and testosterone). Lower estrogen levels lead to decreased activation of estrogen receptors in hormone-receptor-positive breast cancer cells, thereby inhibiting tumor growth. Additionally, this compound can directly interact with estrogen receptors, further modulating their activity.
Synthesis of this compound Isomers
The synthesis of this compound can be approached in several ways, leading to a mixture of (E) and (Z) isomers or to the stereospecific synthesis of each isomer.
Synthesis of Mixed (E,Z)-Norendoxifen
A common and efficient pathway to a mixture of (E,Z)-norendoxifen starts from 4,4′-dihydroxybenzophenone.[4] The key steps involve a McMurry coupling reaction followed by monoalkylation and reduction.
Experimental Protocol:
-
McMurry Coupling: 4,4′-dihydroxybenzophenone is reacted with propiophenone in the presence of a low-valent titanium reagent (typically generated from TiCl4 and a reducing agent like Zn or LiAlH4) to yield the corresponding diphenolic triphenylethylene derivative (2).[4]
-
Monoalkylation: The diphenol intermediate (2) is then monoalkylated using 2-iodoacetamide in the presence of a base such as potassium carbonate to afford the amide intermediate (3).[4]
-
Reduction: The final step involves the reduction of the amide group of intermediate (3) with a strong reducing agent like lithium aluminum hydride (LiAlH4) to yield (E,Z)-norendoxifen (4).[4]
Stereoselective Synthesis of (Z)-Norendoxifen
The synthesis of the more biologically active (Z)-isomer often requires a stereoselective approach. One reported method utilizes a pivaloyl protecting group to control the stereochemistry.[4]
Experimental Protocol:
-
Preparation of Monopivalate: A monopivalate intermediate (6) is synthesized stereospecifically.[4]
-
Alkylation: This intermediate undergoes alkylation with 2-iodoacetamide. Minimizing the reaction solvent and using an excess of 2-iodoacetamide is crucial to control isomerization.[4]
-
Reduction and Deprotection: The final step is a one-pot reaction involving the reduction of the amide and the removal of the pivaloyl protecting group, which can unfortunately lead to some isomerization.[4]
Purification Methodologies
The purification of this compound isomers is critical to isolate the desired compound with high purity. Common laboratory techniques include silica gel column chromatography and trituration.
Silica Gel Column Chromatography
This is a standard method for separating the components of the reaction mixture.
Experimental Protocol:
-
Slurry Preparation: The crude reaction product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.
-
Column Packing: A glass column is packed with silica gel as a stationary phase, using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) as the mobile phase.[4]
-
Elution: The adsorbed product is carefully loaded onto the top of the column. The mobile phase is then passed through the column, and fractions are collected.
-
Analysis: The composition of the collected fractions is monitored by thin-layer chromatography (TLC) or other analytical techniques like LC-MS. Fractions containing the pure desired product are combined.
-
Solvent Removal: The solvent is removed from the combined pure fractions under reduced pressure to yield the purified this compound.
Trituration
Trituration is a purification technique that relies on the differential solubility of the desired compound and impurities in a particular solvent. It has been effectively used to separate the (E) and (Z) isomers of this compound.[4]
Experimental Protocol:
-
Solvent Selection: A solvent is chosen in which the desired isomer has low solubility, while the other isomer and impurities are more soluble. For separating (E)-norendoxifen from a mixed isomer solid, methanol has been shown to be effective as it preferentially dissolves the (Z)-isomer.[4]
-
Suspension and Agitation: The solid mixture is suspended in the chosen solvent and stirred or sonicated for a period of time.
-
Filtration: The suspension is then filtered. The solid collected on the filter is enriched in the less soluble isomer.
-
Washing: The collected solid is washed with a small amount of the cold trituration solvent to remove any remaining soluble impurities.
-
Drying: The purified solid is dried under vacuum to remove residual solvent. This process can be repeated to enhance purity.
Quantitative Data Summary
The following tables summarize key quantitative data from reported synthesis and biological activity studies of this compound.
Table 1: Synthesis Yields
| Synthesis Step | Starting Material | Product | Reported Yield (%) | Reference |
| McMurry Coupling | 4,4′-dihydroxybenzophenone | Diphenol (2) | 88 | [4] |
| Monoalkylation | Diphenol (2) | Amide (3) | - | [4] |
| Reduction | Amide (3) | (E,Z)-Norendoxifen (4) | 82 | [4] |
| (E)-Isomer Purification | (E,Z)-Norendoxifen | (E)-Norendoxifen | ~40 | [4] |
Table 2: Biological Activity of this compound Isomers
| Isomer | Aromatase Inhibition (Ki, nM) | ERα Binding (EC50, nM) | ERβ Binding (EC50, nM) | Reference |
| (E)-Norendoxifen | 48 | 58.7 | 78.5 | [4] |
| (Z)-Norendoxifen | 442 | 17 | 27.5 | [4] |
| Mixed (E,Z)-Norendoxifen | IC50 = 102 | 27 | 35 | [4] |
Note: Ki is the inhibitory constant; a lower value indicates greater potency. EC50 is the half-maximal effective concentration for receptor binding; a lower value indicates higher affinity.
Conclusion
This guide provides a foundational understanding of the laboratory synthesis and purification of this compound. The choice of synthetic route depends on whether a mixture of isomers or a specific stereoisomer is desired. Purification via column chromatography and trituration are effective methods for obtaining high-purity material for research and development. The distinct biological activities of the (E) and (Z) isomers underscore the importance of stereoselective synthesis and purification in the ongoing investigation of this compound and its analogues as potential therapeutic agents for breast cancer.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The tamoxifen metabolite this compound is a potent and selective inhibitor of aromatase (CYP19) and a potential lead compound for novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of this compound Analogues with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Mixed (E,Z)-, (E)-, and (Z)-Norendoxifen with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure and Stereochemistry of (E)- and (Z)-Norendoxifen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norendoxifen, an active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, has garnered significant interest for its dual mechanism of action, functioning as both an aromatase inhibitor and an estrogen receptor modulator. This dual activity presents a promising avenue for the development of novel therapeutics for hormone-receptor-positive breast cancer.[1][2] The biological activity of this compound is highly dependent on its stereochemistry, with the (E)- and (Z)-isomers exhibiting distinct pharmacological profiles. This technical guide provides a comprehensive overview of the stereochemistry of (E)- and (Z)-norendoxifen, detailing their synthesis, separation, and structural characterization. While experimentally determined crystal structure data for the individual isomers are not currently available in the published literature, this guide summarizes the key findings from spectroscopic analyses and molecular modeling studies that have elucidated their three-dimensional conformations and interactions with their biological targets.
Introduction
Tamoxifen is a cornerstone in the treatment of estrogen receptor (ER)-positive breast cancer. Its therapeutic efficacy is largely attributed to its active metabolites, among which this compound (4-hydroxy-N,N-didesmethyltamoxifen) has emerged as a molecule of significant interest.[3] Unlike other tamoxifen metabolites that primarily act as SERMs, this compound also potently and selectively inhibits aromatase, the enzyme responsible for the final step in estrogen biosynthesis.[3][4] This dual functionality could offer advantages in overcoming resistance to traditional endocrine therapies.
The stereoisomers of this compound, designated as (E)- and (Z)-norendoxifen, arise from the restricted rotation around the carbon-carbon double bond of the triphenylethylene scaffold. These geometric isomers are not superimposable and, as a consequence, exhibit different affinities for their biological targets, namely the estrogen receptor and aromatase.[1][5] Understanding the precise three-dimensional structure and stereochemistry of each isomer is therefore crucial for rational drug design and the development of more effective and selective anticancer agents.
Synthesis and Isomer Separation
The first reported synthesis of (E,Z)-norendoxifen, as well as the individual (E)- and (Z)-isomers, provides a foundational methodology for obtaining these compounds for further study.[5]
Experimental Protocols
Synthesis of Mixed (E,Z)-Norendoxifen: [5]
A common synthetic route begins with the McMurry coupling reaction of 4,4′-dihydroxybenzophenone and propiophenone to yield the corresponding diphenol. This intermediate is then monoalkylated with 2-iodoacetamide. The final step involves the reduction of the amide to the primary amine using a reducing agent such as lithium aluminum hydride, affording a mixture of (E)- and (Z)-norendoxifen.[5]
Separation of (E)- and (Z)-Norendoxifen: [5]
The separation of the geometric isomers can be achieved through fractional crystallization, exploiting the differential solubility of the (E) and (Z) forms in specific solvents. A widely used method is the trituration of the (E,Z)-norendoxifen mixture with methanol. This process preferentially dissolves the (Z)-isomer, allowing for the isolation of the less soluble and pure (E)-isomer by filtration.[5]
Experimental Workflow
Stereochemistry and Structural Elucidation
As of the latest literature review, the single-crystal X-ray diffraction data for isolated (E)- and (Z)-norendoxifen have not been reported. Consequently, detailed quantitative data on bond lengths, bond angles, and torsion angles from experimental crystal structures are not available. The stereochemical assignment and conformational analysis of these isomers have been primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space Nuclear Overhauser Effect (NOE) experiments.[5]
NMR Spectroscopic Analysis
The stereochemistry of the (E)- and (Z)-isomers of this compound and its analogues can be unambiguously determined using 1D and 2D NMR techniques, including COSY and NOESY (or ROESY) experiments.[1]
Experimental Protocol for NOE Spectroscopy: [5]
-
Sample Preparation: Dissolve a pure sample of the this compound isomer in a suitable deuterated solvent (e.g., CDCl₃ or methanol-d₄).
-
Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer.
-
Spectral Analysis: The key to assigning the stereochemistry lies in the observation of a Nuclear Overhauser Effect (NOE) between specific protons that are in close spatial proximity in one isomer but not the other. For (E)-norendoxifen, irradiation of the aromatic protons on the phenyl ring adjacent to the ethyl group results in a clear NOE with the benzylic methylene protons of the ethyl group. This through-space interaction is characteristic of the trans relationship between the targeted aromatic ring and the aminoethoxy-substituted phenyl ring.[5]
Biological Activity and Structure-Activity Relationship
The geometric isomerism of this compound profoundly impacts its biological activity. The (E)- and (Z)-isomers display a clear divergence in their potency as aromatase inhibitors and their binding affinity for the estrogen receptors.
Quantitative Biological Data
| Isomer | Aromatase Inhibition (IC₅₀) | Aromatase Inhibition (Kᵢ) | ERα Binding (EC₅₀) | ERβ Binding (EC₅₀) |
| (E)-Norendoxifen | 77 nM[5] | 48 nM[5] | 58.7 nM[5] | 78.5 nM[5] |
| (Z)-Norendoxifen | 1029 nM[5] | 442 nM[5] | 17 nM[5] | 27.5 nM[5] |
| (E,Z)-Norendoxifen | 102 nM[5] | - | 27 nM[5] | 35 nM[5] |
Table 1: Comparative in vitro biological activities of (E)- and (Z)-norendoxifen.
Structure-Activity Relationship
The data presented in Table 1 clearly indicate that (E)-norendoxifen is the more potent aromatase inhibitor , being approximately 10-fold more active than the (Z)-isomer.[5] Conversely, (Z)-norendoxifen exhibits a higher binding affinity for both ERα and ERβ compared to its (E)-counterpart.[1][5]
These differences in activity are attributed to the distinct spatial arrangement of the phenyl rings and the flexible aminoethoxy side chain, which dictates how each isomer fits into the active site of aromatase and the ligand-binding domain of the estrogen receptors.
Molecular Modeling and Docking Studies
In the absence of experimental crystal structures, molecular modeling and docking studies have provided valuable insights into the putative binding modes of the this compound isomers with their protein targets.
(E)-Norendoxifen and Aromatase
Molecular docking studies have been performed to investigate the interaction between (E)-norendoxifen and the active site of human aromatase (PDB ID: 3S79).[1][5] These models suggest that the phenolic hydroxyl group of (E)-norendoxifen forms a crucial hydrogen bond with the backbone carbonyl of a key amino acid residue in the active site. The aminoethoxy side chain is also predicted to form important interactions with other residues, explaining the importance of the primary amine for potent aromatase inhibition.[5]
(Z)-Norendoxifen and Estrogen Receptor α
A hypothetical binding model for (Z)-norendoxifen within the ligand-binding domain of ERα has been generated by modifying the crystal structure of the 4-hydroxytamoxifen-ERα complex (PDB ID: 3ERT).[1] These simulations suggest that (Z)-norendoxifen can stabilize helix 12 of ERα in an antagonistic conformation, similar to that observed for 4-hydroxytamoxifen, which is consistent with its antiestrogenic activity.[6]
References
- 1. Design and Synthesis of this compound Analogues with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCDC 2391276: Experimental Crystal Structure Determination (Dataset) | OSTI.GOV [osti.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The tamoxifen metabolite this compound is a potent and selective inhibitor of aromatase (CYP19) and a potential lead compound for novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Mixed (E,Z)-, (E)-, and (Z)-Norendoxifen with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Norendoxifen in ER-Positive Breast Cancer: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Abstract
Norendoxifen, a secondary metabolite of the widely prescribed selective estrogen receptor modulator (SERM) tamoxifen, has emerged as a molecule of significant interest in the context of ER-positive breast cancer therapy. Unlike its parent compound, this compound exhibits a dual mechanism of action, functioning as both a selective estrogen receptor modulator and a potent aromatase inhibitor. This technical guide provides an in-depth exploration of this compound's mechanism of action in estrogen receptor-positive (ER+) breast cancer cells. It consolidates quantitative pharmacological data, details key experimental methodologies for its characterization, and visualizes the complex signaling pathways and workflows involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of oncology and drug development.
Introduction: The Landscape of Tamoxifen Metabolism
Tamoxifen is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes to form its more potent antiestrogenic metabolites.[1] The primary active metabolites, 4-hydroxytamoxifen (4-OHT) and endoxifen (4-hydroxy-N-desmethyltamoxifen), exhibit 30- to 100-fold greater binding affinity for the estrogen receptor than tamoxifen itself.[1] Endoxifen is considered the most clinically relevant metabolite due to its significantly higher plasma concentrations in patients.[1]
This compound (N,N-didesmethyl-4-hydroxytamoxifen) is a secondary metabolite, and its unique pharmacological profile distinguishes it from other tamoxifen derivatives. Research has revealed that this compound not only binds to the estrogen receptor but also potently inhibits the aromatase enzyme, which is responsible for the final step in estrogen biosynthesis.[2] This dual activity presents a novel therapeutic strategy for ER-positive breast cancer.
Core Mechanism of Action in ER-Positive Cells
This compound exerts its anticancer effects in ER-positive breast cancer cells through a dual mechanism:
-
Selective Estrogen Receptor Modulation (SERM) Activity: Like other tamoxifen metabolites, this compound competitively binds to the estrogen receptor alpha (ERα). In breast tissue, this binding event induces a conformational change in the receptor that promotes the recruitment of transcriptional corepressors instead of coactivators. This action blocks estrogen-mediated gene transcription, leading to an arrest of the cell cycle and inhibition of tumor cell proliferation.[1]
-
Aromatase Inhibition (AI): Uniquely among the major tamoxifen metabolites, this compound acts as a potent inhibitor of the aromatase (CYP19A1) enzyme. By blocking aromatase, this compound reduces the local and systemic production of estrogens from androgens, thereby depriving ER-positive cancer cells of the primary ligand that stimulates their growth.
This dual mechanism suggests that this compound could be particularly effective by both blocking the receptor and depleting the ligand that activates it.
Signaling Pathway Diagram
The following diagram illustrates the competitive inhibition of the estrogen receptor by this compound, leading to the repression of estrogen-responsive genes.
Caption: this compound competitively binds to ERα, recruiting corepressors to repress gene transcription.
Quantitative Pharmacological Profile
The efficacy of this compound and other tamoxifen metabolites is determined by their binding affinity to estrogen receptors, their ability to inhibit key enzymes like aromatase, and their potency in suppressing cancer cell growth. The following tables summarize these key quantitative parameters.
Table 1: Comparative Binding Affinity for Estrogen Receptors
This table compares the binding affinities of tamoxifen metabolites to Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). Affinity is presented as the inhibitor constant (Ki), where a lower value indicates higher affinity.
| Compound | ERα Ki (nM) | ERβ Ki (nM) | Reference |
| Tamoxifen | ~100-200 | ~100-200 | [3] |
| 4-Hydroxytamoxifen (4-OHT) | 2.1 | 3.5 | [2] |
| Endoxifen | ~2-5 | ~2-5 | [3][4] |
| (Z)-Norendoxifen | 11.4 | 17.2 | [2] |
Note: Ki values can vary based on experimental conditions. The data presented is a representative compilation from the literature.
Table 2: Comparative Aromatase Inhibition and Anti-proliferative Activity
This table presents the half-maximal inhibitory concentration (IC50) for aromatase activity and for the proliferation of the ER-positive MCF-7 breast cancer cell line.
| Compound | Aromatase Ki (nM) | MCF-7 Proliferation IC50 | Reference |
| Tamoxifen | >10,000 | ~500-1000 nM | [3][5] |
| 4-Hydroxytamoxifen (4-OHT) | >10,000 | 10-50 nM | [6] |
| Endoxifen | 4,000 | 100-500 nM | [5][6] |
| This compound | 35 | Data not consistently reported, but expected to be potent. | [2] |
Regulation of Estrogen Receptor Target Genes
The binding of this compound to the ERα-DNA complex alters the expression of estrogen-responsive genes critical for cell proliferation and survival. Key target genes modulated by SERMs include:
-
pS2 (TFF1): A well-established estrogen-induced gene often used as a marker of ER pathway activation. Tamoxifen and its active metabolites, including by extension this compound, repress the expression of pS2.
-
GREB1 (Growth Regulation by Estrogen in Breast Cancer 1): Another critical estrogen-induced gene that is essential for hormone-dependent proliferation. SERMs block the estrogen-induced expression of GREB1.
The ability of this compound to suppress these and other estrogen-regulated genes is central to its anti-proliferative effect.
Key Experimental Methodologies
The characterization of this compound's activity relies on a suite of standardized in vitro assays. Detailed protocols for two fundamental experiments are provided below.
Competitive Estrogen Receptor Binding Assay
This assay quantifies the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor, thereby determining its binding affinity (Ki).
Protocol:
-
Preparation of ER Source: Prepare cytosol containing estrogen receptors from a suitable source, such as rat uterine tissue or recombinant human ERα/ERβ.
-
Incubation: In assay tubes, combine the ER-containing cytosol, a fixed concentration of radiolabeled estradiol (e.g., [³H]17β-estradiol), and a range of concentrations of the unlabeled competitor compound (this compound).
-
Equilibrium: Incubate the mixture for 18-24 hours at 4°C to allow the binding reaction to reach equilibrium.
-
Separation: Separate receptor-bound from unbound radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complexes.
-
Washing: Wash the HAP pellet multiple times with assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity in the final pellet using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Ki using the Cheng-Prusoff equation.
MCF-7 Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the anti-proliferative IC50 of a compound.
Protocol:
-
Cell Seeding: Plate ER-positive MCF-7 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or control vehicle.
-
Incubation: Incubate the cells for a period that allows for cell division (e.g., 3-6 days).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the workflow for determining the anti-proliferative IC50 of this compound using an MTT assay.
Caption: Workflow for assessing this compound's anti-proliferative effect via MTT assay.
Comparative Pharmacology and Future Directions
The unique dual-action profile of this compound—combining SERM activity with potent aromatase inhibition—sets it apart from other tamoxifen metabolites. While endoxifen is considered the primary mediator of tamoxifen's SERM effects due to its high potency and plasma concentration, this compound's ability to also suppress estrogen synthesis could offer a therapeutic advantage. This is particularly relevant in the context of acquired resistance to traditional SERMs or AIs, where targeting both the receptor and ligand production simultaneously may be more effective.
The following diagram illustrates the metabolic conversion of tamoxifen and the distinct mechanisms of its key metabolites.
Caption: Metabolic pathways of tamoxifen and the dual mechanism of this compound.
Future research should focus on elucidating the in vivo efficacy of this compound, particularly in tamoxifen-resistant models. Further development of this compound analogues that optimize both SERM and AI activities could lead to a new class of dual-acting agents for the treatment of ER-positive breast cancer.
Conclusion
This compound is a unique metabolite of tamoxifen with a compelling dual mechanism of action against ER-positive breast cancer cells. By acting as both a selective estrogen receptor modulator and a potent aromatase inhibitor, it simultaneously blocks estrogen receptor signaling and reduces the production of the receptor's activating ligand. Its distinct pharmacological profile, supported by quantitative binding and inhibition data, makes it a promising candidate for further investigation and a valuable lead compound for the development of novel, dual-acting endocrine therapies. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for advancing research into this multifaceted molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of this compound Analogues with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Antiestrogenic Activity Score for tamoxifen and its metabolites is associated with breast cancer outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endoxifen, a secondary metabolite of tamoxifen, and 4-OH-tamoxifen induce similar changes in global gene expression patterns in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Discovery and historical development of norendoxifen as a tamoxifen metabolite
An In-depth Technical Guide on the Discovery, Historical Development, and Scientific Significance of Norendoxifen
Introduction
For decades, tamoxifen has been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. Initially characterized as a selective estrogen receptor modulator (SERM), its therapeutic effects were primarily attributed to its competitive antagonism of estrogen at the ER. However, the complex metabolic fate of tamoxifen within the body has unveiled a richer pharmacological narrative. Extensive research into its biotransformation has led to the identification of numerous metabolites, some with greater potency than the parent drug. Among these, this compound (4-hydroxy-N,N-didesmethyltamoxifen) has emerged as a molecule of significant interest, not only for its antiestrogenic activity but also for its potent and selective inhibition of aromatase, the key enzyme in estrogen biosynthesis. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing its biochemical properties, the experimental methodologies used in its characterization, and its potential implications for future drug development.
Discovery and Historical Development
The journey to understanding the full spectrum of tamoxifen's activity has been a gradual process of elucidating its metabolic pathways. While the primary metabolites, 4-hydroxytamoxifen (afimoxifene) and N-desmethyltamoxifen, and the key active metabolite endoxifen, were identified earlier, this compound's significance came into focus more recently.
Key Milestones:
-
Early Metabolism Studies: Initial studies on tamoxifen metabolism focused on the major pathways of N-demethylation and 4-hydroxylation, identifying metabolites like N-desmethyltamoxifen and 4-hydroxytamoxifen. These were recognized for their higher affinity for the estrogen receptor compared to tamoxifen itself.
-
Identification of this compound: this compound was identified as a secondary metabolite of tamoxifen.[1] It can be formed through two primary routes: the N-demethylation of endoxifen or the 4-hydroxylation of N,N-didesmethyltamoxifen.[1]
-
Unveiling Aromatase Inhibitory Activity: A pivotal moment in this compound research was the discovery of its potent aromatase inhibitory activity. A 2012 study systematically evaluated a range of tamoxifen metabolites for their ability to inhibit aromatase (CYP19A1) and identified this compound as a potent and selective competitive inhibitor.[2] This finding was significant as it suggested a dual mechanism of action for tamoxifen's overall therapeutic effect: both ER modulation and suppression of estrogen synthesis.
-
Further Characterization and Analogue Development: Subsequent research focused on characterizing the E- and Z-isomers of this compound, revealing that the E-isomer is a more potent aromatase inhibitor, while the Z-isomer has a higher binding affinity for the estrogen receptors.[3] This discovery has spurred the design and synthesis of this compound analogues with the aim of developing novel agents with dual aromatase inhibitory and SERM activities.[3]
Biochemical Profile and Quantitative Data
This compound exhibits a unique dual-action profile, functioning as both a SERM and an aromatase inhibitor. The following tables summarize the key quantitative data that define its biochemical activity.
Table 1: Inhibitory Activity of this compound against Aromatase (CYP19A1)
| Parameter | Value | Source of Enzyme | Experimental Method | Reference |
| Ki | 35 nM | Recombinant Human Aromatase | Microsomal Incubation | [4] |
| IC50 | 90 nM | Human Placental Microsomes | Microsomal Incubation | [2] |
Table 2: Comparative Aromatase Inhibitory Potency of Tamoxifen and its Metabolites
| Compound | Relative Inhibitory Potency | Reference |
| This compound | +++++ | [2] |
| 4,4'-dihydroxy-tamoxifen | ++++ | [2] |
| Endoxifen | +++ | [2] |
| N-desmethyl-tamoxifen | ++ | [5] |
| 4-hydroxy-tamoxifen | + | [5] |
| Tamoxifen | - | [5] |
| (Relative potency is denoted by '+' with more symbols indicating higher potency; '-' indicates no significant inhibition) |
Table 3: Inhibitory Activity of this compound against other Cytochrome P450 Enzymes
| CYP Isoform | IC50 | Ki | Reference |
| CYP2C9 | 990 nM | - | [2] |
| CYP3A4 | 908 nM | 182 nM | [2][6] |
| CYP1A2 | 190 nM | 76 nM | [6] |
| CYP3A5 | 742 nM | 613 nM | [6] |
| CYP2A6 | 6469 nM | 2162 nM | [6] |
| CYP2C19 | Weak Inhibition | - | [2] |
| CYP2B6 | No Substantial Inhibition | - | [2] |
| CYP2D6 | No Substantial Inhibition | - | [2] |
Experimental Protocols
The characterization of this compound has relied on a suite of sophisticated biochemical and analytical techniques. This section provides detailed methodologies for the key experiments cited.
In Vitro Aromatase Inhibition Assay using Microsomes
This protocol outlines the general procedure for determining the inhibitory potential of compounds against aromatase using human placental or recombinant aromatase microsomes.
Objective: To measure the IC50 and Ki of this compound for aromatase.
Materials:
-
Human placental microsomes or recombinant human aromatase (CYP19A1) microsomes.[2][7]
-
Testosterone or androstenedione (aromatase substrate).
-
NADPH (cofactor).
-
Phosphate buffer (pH 7.4).
-
This compound and other test compounds.
-
Letrozole or anastrozole (positive control inhibitors).
-
Acetonitrile or other suitable solvent for dissolving compounds.
-
Microplate reader (for fluorometric or spectrophotometric detection) or LC-MS/MS system.
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, control inhibitors, and substrate in a suitable solvent (e.g., acetonitrile).
-
Prepare a working solution of NADPH in phosphate buffer.
-
Dilute the microsomal preparation to the desired protein concentration in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the microsomal preparation, phosphate buffer, and varying concentrations of this compound or control inhibitor.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (testosterone or androstenedione) and NADPH.
-
-
Reaction and Termination:
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a quenching solution, such as a strong acid or an organic solvent (e.g., acetonitrile).
-
-
Detection of Product Formation:
-
The formation of the estrogen product (estradiol or estrone) is quantified. This can be achieved through various methods:
-
Tritiated Water Release Assay: Using a radiolabeled substrate and measuring the release of tritiated water.
-
Fluorometric Assay: Using a fluorogenic substrate that is converted to a fluorescent product.
-
LC-MS/MS: Directly measuring the formation of the estrogen product.[8]
-
-
-
Data Analysis:
-
Calculate the percentage of aromatase inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
For Ki determination, perform the assay at multiple substrate and inhibitor concentrations and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk or Dixon plots.[9]
-
Quantification of this compound in Biological Samples by LC-MS/MS
This protocol describes a general method for the sensitive and specific quantification of this compound in plasma or serum.
Objective: To determine the concentration of this compound in patient samples.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
C18 analytical column.[10]
-
This compound analytical standard and a suitable internal standard (e.g., deuterated this compound).
-
Acetonitrile, methanol, formic acid, and water (LC-MS grade).
-
Plasma or serum samples.
-
Protein precipitation and/or solid-phase extraction (SPE) materials.
Procedure:
-
Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
To a specific volume of the sample (e.g., 100-200 µL), add the internal standard.
-
Protein Precipitation: Add a volume of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.[11]
-
Solid-Phase Extraction (SPE): Alternatively, for cleaner samples, use an appropriate SPE cartridge to extract this compound and the internal standard.
-
Transfer the supernatant (from protein precipitation) or the eluate (from SPE) to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Separate this compound and the internal standard from other matrix components on the C18 column using a gradient elution with a mobile phase typically consisting of water and acetonitrile/methanol with a modifier like formic acid.[10]
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Optimize the precursor-to-product ion transitions for both this compound and the internal standard.
-
-
-
Data Analysis and Quantification:
-
Generate a calibration curve by analyzing a series of known concentrations of this compound standard spiked into a blank matrix.
-
Plot the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Molecular Docking of this compound into the Aromatase Active Site
This protocol outlines the computational steps for modeling the interaction between this compound and the aromatase enzyme.
Objective: To predict the binding mode and key interactions of this compound within the aromatase active site.
Materials:
-
Molecular modeling software (e.g., AutoDock, GOLD, Schrödinger Suite).
-
Crystal structure of human aromatase (e.g., PDB ID: 3S7S).[12]
-
3D structure of this compound.
Procedure:
-
Preparation of the Receptor (Aromatase):
-
Download the crystal structure of aromatase from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate charges to the amino acid residues.
-
Define the binding site, typically based on the location of the co-crystallized ligand or known active site residues.
-
-
Preparation of the Ligand (this compound):
-
Generate a 3D structure of this compound.
-
Perform energy minimization of the ligand structure using a suitable force field.
-
Assign appropriate atom types and charges.
-
-
Molecular Docking:
-
Run the docking algorithm to place the flexible this compound molecule into the defined rigid or flexible binding site of aromatase.
-
The docking program will generate a series of possible binding poses, each with a corresponding docking score that estimates the binding affinity.
-
-
Analysis of Docking Results:
-
Analyze the top-ranked docking poses to identify the most plausible binding mode.
-
Visualize the ligand-receptor complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the heme iron of the enzyme.[3][13]
-
Compare the predicted binding mode with structure-activity relationship data from experimental studies to validate the docking results.
-
Signaling Pathways and Experimental Workflows
The dual action of this compound involves two primary signaling pathways: the inhibition of estrogen synthesis via the aromatase pathway and the modulation of estrogen receptor signaling.
Aromatase Inhibition Pathway
Aromatase is a critical enzyme that catalyzes the final step of estrogen biosynthesis, the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol, respectively).[14] By competitively inhibiting this enzyme, this compound reduces the circulating levels of estrogens, thereby depriving ER+ breast cancer cells of their primary growth stimulus.
Figure 1. Aromatase Inhibition by this compound.
Estrogen Receptor Signaling Pathway
Estrogen exerts its effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[15] Upon binding, the ER dimerizes, translocates to the nucleus, and binds to estrogen response elements (EREs) on DNA, leading to the transcription of genes that promote cell proliferation. As a SERM, the Z-isomer of this compound can competitively bind to the ER, preventing its activation by estrogen and thereby inhibiting gene transcription and cell growth.
Figure 2. Estrogen Receptor Modulation by this compound.
Experimental Workflow for Characterization
The discovery and characterization of this compound as a dual-action agent followed a logical experimental workflow, starting from its identification as a metabolite to its detailed biochemical and structural analysis.
Figure 3. Workflow for this compound Characterization.
Conclusion and Future Perspectives
The discovery of this compound as a potent, dual-action metabolite of tamoxifen has significantly advanced our understanding of the clinical efficacy of this widely used anticancer drug. It highlights that the therapeutic effects of tamoxifen are likely a composite of the actions of the parent drug and its various active metabolites, which possess distinct pharmacological profiles. The identification of this compound's aromatase inhibitory activity provides a potential explanation for some of the clinical benefits of tamoxifen that were not fully accounted for by its SERM activity alone.
For drug development professionals, this compound represents a promising lead compound for the design of novel anticancer agents with dual SERM and aromatase inhibitory activity. Such agents could offer a more comprehensive blockade of estrogen-dependent signaling pathways, potentially leading to improved efficacy and overcoming resistance to current endocrine therapies. The ongoing research into this compound analogues is a testament to the potential of this fascinating metabolite to inspire the next generation of breast cancer therapeutics. Further in vivo studies are warranted to fully elucidate the clinical significance of this compound's contribution to the overall therapeutic effect of tamoxifen and to evaluate the potential of its analogues as standalone therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The tamoxifen metabolite this compound is a potent and selective inhibitor of aromatase (CYP19) and a potential lead compound for novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of this compound Analogues with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Tamoxifen metabolites as active inhibitors of aromatase in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. epa.gov [epa.gov]
- 8. A microsomal based method to detect aromatase activity in different brain regions of the rat using ultra performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of aromatase inhibitors in vitro using rat ovary microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a high-performance liquid chromatography method with fluorescence detection for the routine quantification of tamoxifen, endoxifen and 4-hydroxytamoxifen in plasma from breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computational studies and structural insights for discovery of potential natural aromatase modulators for hormone-dependent breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ClinPGx [clinpgx.org]
- 15. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and In Vivo Metabolism of Norendoxifen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norendoxifen, also known as 4-hydroxy-N,N-didesmethyltamoxifen, is an active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen. Unlike its parent compound, this compound exhibits a dual mechanism of action, acting as both a SERM and a potent aromatase inhibitor. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics and in vivo metabolism, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways. While extensive in vitro data exists, it is important to note that there is a significant gap in the scientific literature regarding the in vivo pharmacokinetics of this compound following its direct administration.
In Vitro Metabolism and Pharmacokinetics
This compound's metabolic profile and enzyme interactions have been primarily characterized through in vitro studies. These studies have been crucial in understanding its formation from tamoxifen and its potential as a therapeutic agent.
Formation of this compound
This compound is a secondary metabolite of tamoxifen, formed through a series of enzymatic reactions primarily mediated by cytochrome P450 (CYP) enzymes. The primary pathways involve the N-demethylation and 4-hydroxylation of tamoxifen.
The main metabolic pathways leading to the formation of this compound are:
-
From Tamoxifen: Tamoxifen is first N-demethylated to N-desmethyltamoxifen, which is then hydroxylated by CYP2D6 to form endoxifen. Endoxifen subsequently undergoes another N-demethylation to yield this compound.
-
From Endoxifen: (Z)-endoxifen is directly metabolized to (Z)-norendoxifen. In vitro studies with human liver microsomes have shown that this conversion is primarily catalyzed by CYP3A5 and CYP2D6, with minor contributions from CYP1A2, CYP3A2, CYP2C9, and CYP2C19.[1]
Inhibition of Cytochrome P450 Enzymes
This compound has been identified as a potent and selective inhibitor of aromatase (CYP19), the enzyme responsible for estrogen synthesis.[2][3] This inhibitory action is a key aspect of its potential therapeutic utility. In addition to CYP19, this compound has been shown to inhibit other CYP enzymes to varying degrees.
Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by this compound
| Enzyme | Inhibition Constant (Ki) | IC50 | Notes |
| CYP19 (Aromatase) | 35 nM[2][3] | 90 nM (placental aromatase)[2][3] | Competitive inhibition.[2][3] |
| CYP2C9 | - | 990 nM[2][3] | Moderate inhibition.[2][3] |
| CYP3A | - | 908 nM[2][3] | Moderate inhibition.[2][3] |
| CYP2C19 | - | - | Weak inhibition.[2][3] |
| CYP2B6 | - | - | No substantial inhibition.[2][3] |
| CYP2D6 | - | - | No substantial inhibition.[2][3] |
In Vivo Metabolism and Pharmacokinetics
As of the latest available data, there is a notable absence of published studies detailing the in vivo pharmacokinetics of this compound following its direct administration to animal models or humans. The existing in vivo data primarily focuses on the measurement of this compound as a metabolite after the administration of tamoxifen or endoxifen.
Animal Studies
While direct pharmacokinetic studies of this compound are lacking, studies in rats and mice have quantified this compound levels after tamoxifen administration. These studies indicate that this compound is a minor metabolite of tamoxifen in these species.
Human Studies
In human plasma, this compound is a detectable metabolite following tamoxifen administration. Its concentrations are generally lower than those of the parent drug and other major metabolites like N-desmethyltamoxifen and endoxifen. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of E- and Z-isomers of this compound in human plasma, with a quantification range of 0.5-500 ng/mL.[4]
Experimental Protocols
In Vitro Enzyme Inhibition Assay (General Protocol)
Objective: To determine the inhibitory potential of this compound on various CYP450 enzymes.
Materials:
-
Recombinant human CYP450 enzymes (e.g., CYP19, CYP2C9, CYP3A4)
-
Fluorogenic or chromogenic probe substrates specific for each enzyme
-
This compound (test inhibitor)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate buffer)
-
Multi-well plates (e.g., 96-well plates)
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare a series of dilutions of this compound in the incubation buffer.
-
In each well of the microplate, add the recombinant CYP450 enzyme, the specific probe substrate, and the NADPH regenerating system.
-
Add the different concentrations of this compound to the respective wells. Include control wells with no inhibitor.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C for a predetermined time.
-
Stop the reaction (e.g., by adding a stopping reagent).
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.
-
To determine the inhibition constant (Ki), repeat the experiment with varying concentrations of both the substrate and this compound and analyze the data using methods such as Lineweaver-Burk or Dixon plots.
Quantification of this compound in Human Plasma by LC-MS/MS
Objective: To quantify the concentration of E- and Z-isomers of this compound in human plasma samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma, add an internal standard (e.g., deuterated this compound).
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used. For example, a Poroshell 120 EC-C18 analytical column.[4]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in methanol).[4]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Injection Volume: A small volume (e.g., 5-10 µL) of the reconstituted sample is injected.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards.
-
The concentration of this compound in the plasma samples is determined by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Metabolic pathway of tamoxifen to this compound.
Caption: Experimental workflow for this compound quantification.
Conclusion and Future Directions
This compound is a fascinating metabolite of tamoxifen with a unique dual mechanism of action as a SERM and a potent aromatase inhibitor. While in vitro studies have provided valuable insights into its metabolism and enzyme interactions, the lack of in vivo pharmacokinetic data following direct administration is a significant knowledge gap. Future research should focus on conducting preclinical and, eventually, clinical pharmacokinetic studies to determine key parameters such as Cmax, Tmax, AUC, half-life, and clearance of this compound. This information is critical for evaluating its potential as a standalone therapeutic agent for hormone-responsive breast cancer and for optimizing its development. A thorough understanding of its in vivo disposition will be essential to unlock the full therapeutic promise of this unique tamoxifen metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. The tamoxifen metabolite this compound is a potent and selective inhibitor of aromatase (CYP19) and a potential lead compound for novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Enzymatic Activity of (Z)-Norendoxifen on Aromatase: A Technical Guide
Abstract: This technical document provides a comprehensive overview of the in vitro enzymatic activity of (Z)-norendoxifen, an active metabolite of tamoxifen, on human aromatase (CYP19A1). Norendoxifen has been identified as a potent competitive inhibitor of aromatase.[1][2][3] This guide summarizes key quantitative metrics of its inhibitory action, details the experimental protocols used for its characterization, and presents visual diagrams of the relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in oncology and endocrinology.
Introduction
Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme responsible for the conversion of androgens to estrogens.[4][5] It facilitates the aromatization of androstenedione and testosterone into estrone and estradiol, respectively. In postmenopausal women, aromatase activity in peripheral tissues is the primary source of endogenous estrogen.[2][3][6] Consequently, inhibiting aromatase is a cornerstone therapeutic strategy for hormone receptor-positive breast cancer.
This compound, also known as 4-hydroxy-N,N-didesmethyltamoxifen, is an active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen.[7] Unlike its parent compound, this compound has been shown to be a potent and selective competitive inhibitor of aromatase, presenting a dual mechanism of action through both aromatase inhibition and estrogen receptor modulation.[1][7][8][9] This guide focuses specifically on the in vitro characterization of the (Z)-isomer of this compound and its direct enzymatic activity on aromatase.
Quantitative Inhibitory Activity
The inhibitory potency of (Z)-norendoxifen on aromatase has been quantified using standard in vitro enzymatic assays. For comparative purposes, data for the (E)-isomer and the mixed (E,Z)-isomers are also presented. The (E)-isomer has demonstrated significantly higher inhibitory activity against aromatase, being approximately 9.3 to 10 times more potent than the (Z)-isomer.[2][3][6][10]
Table 1: In Vitro Inhibitory Activity of this compound Isomers on Aromatase
| Compound | Inhibition Constant (Kᵢ) | 50% Inhibitory Concentration (IC₅₀) | Mechanism of Inhibition |
| (Z)-Norendoxifen | 442 nM[10], 445 ± 6 nM[2] | 1029 nM[10] | Competitive[2] |
| (E)-Norendoxifen | 48 nM[2][10] | 77 nM[10] | Competitive[2] |
| (E,Z)-Norendoxifen (Mixed) | 70 ± 9 nM[2][6] | 90 nM[1][8][10], 102 nM[10] | Competitive[1][8] |
Experimental Protocols
The characterization of this compound's inhibitory activity is primarily achieved through a cell-free, fluorometric assay using recombinant human aromatase.[10][11]
Recombinant Aromatase Inhibition Assay
This assay measures the rate of conversion of a non-fluorescent substrate to a fluorescent product by recombinant human aromatase (CYP19). The reduction in signal in the presence of an inhibitor corresponds to its inhibitory activity.
Materials:
-
Enzyme: Recombinant human aromatase (CYP19) microsomes.[1][10]
-
Substrate: 7-methoxy-4-trifluoromethylcoumarin (MFC), dissolved in acetonitrile.[10]
-
Inhibitor: (Z)-Norendoxifen, dissolved in methanol or a methanol/dichloromethane mixture.[10]
-
Buffer: 0.1 M Potassium phosphate buffer (pH 7.4).[10]
-
Cofactor Mix (NADPH Generating System): A solution containing NADP⁺, Magnesium Chloride (MgCl₂), Glucose-6-Phosphate (G6P), and Glucose-6-Phosphate Dehydrogenase (G6PD).[10]
Procedure:
-
Preparation: Sample solutions of (Z)-norendoxifen at various concentrations are prepared.
-
Pre-incubation: 2 µL of the inhibitor sample solution is mixed with 98 µL of the NADPH-Cofactor Mix in the wells of a microplate.[10] This mixture is then pre-warmed for 10 minutes at 37 °C.[10]
-
Reaction Initiation: An enzyme/substrate mixture is prepared containing recombinant aromatase and the fluorometric substrate MFC in potassium phosphate buffer.[10] The enzymatic reaction is initiated by adding 100 µL of this mixture to the pre-warmed wells, bringing the total reaction volume to 200 µL.[10]
-
Incubation: The reaction plate is incubated for 30 minutes at 37 °C.[10]
-
Detection: A fluorescence microplate reader is used to measure the formation of the fluorescent metabolite, 7-hydroxytrifluoromethylcoumarin (HFC).[10] Measurements can be taken in kinetic or endpoint mode.
-
Data Analysis: The rate of reaction is calculated from the fluorescence signal. The percent inhibition is determined by comparing the rates of inhibitor-treated wells to solvent control wells. IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve. Kᵢ values are determined through Dixon plots or by applying the Cheng-Prusoff equation, following experiments with varying substrate concentrations.
Visualizations
Aromatase Signaling Pathway
The following diagram illustrates the central role of aromatase in steroidogenesis, converting androgens into estrogens.
Logical Relationship of (Z)-Norendoxifen Inhibition
This diagram shows the direct competitive inhibition of aromatase by (Z)-norendoxifen, leading to a reduction in estrogen synthesis.
Experimental Workflow for Aromatase Assay
The flowchart below outlines the key steps of the in vitro fluorometric assay used to determine the inhibitory potential of test compounds on aromatase.
References
- 1. The tamoxifen metabolite this compound is a potent and selective inhibitor of aromatase (CYP19) and a potential lead compound for novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Cytochrome P450 Enzymes by the E- and Z-Isomers of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cytochrome p450 enzymes by the e- and z-isomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Recent Progress in the Discovery of Next Generation Inhibitors of Aromatase from the Structure–Function Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Mixed (E,Z)-, (E)-, and (Z)-Norendoxifen with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. turkjps.org [turkjps.org]
Norendoxifen's Interaction with Estrogen Receptor Alpha: A Technical Guide to Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norendoxifen, an active metabolite of the widely used breast cancer drug tamoxifen, has emerged as a compound of significant interest due to its dual activity as both an aromatase inhibitor and a modulator of the estrogen receptor (ER). Its interaction with the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers, is of particular importance for understanding its therapeutic potential. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound with ERα, presenting available quantitative data, detailed experimental methodologies, and relevant signaling pathways.
Data Presentation: Binding Affinity of this compound for ERα
The binding affinity of this compound for ERα has been quantified, revealing stereoisomer-specific differences. The Z-isomer of this compound demonstrates a higher affinity for ERα compared to the E-isomer. The following table summarizes the available binding affinity data, presented as EC50 values, which represent the concentration of the compound required to displace 50% of a fluorescently labeled estrogen ligand from ERα.
| Compound | EC50 for ERα (nM) |
| (Z)-Norendoxifen | 17 |
| (E)-Norendoxifen | 58.7 |
| (E,Z)-Norendoxifen (mixture) | 26.9 |
This data was determined using a fluorescence polarization-based estrogen receptor binding assay.[1]
Binding Kinetics of this compound for ERα
As of the latest available data, specific kinetic parameters, including the association rate constant (k_on) and the dissociation rate constant (k_off), for the binding of this compound to ERα have not been publicly reported. The determination of these kinetic constants is crucial for a complete understanding of the drug-receptor interaction, including the residence time of the compound on the receptor. Surface Plasmon Resonance (SPR) is a standard technique for elucidating such kinetic data. A general protocol for how these parameters could be determined is provided in the "Experimental Protocols" section.
Experimental Protocols
A variety of biophysical and biochemical assays are employed to characterize the binding of ligands to nuclear receptors like ERα. The following sections detail the methodologies for three key experimental approaches.
Fluorescence Polarization (FP) Assay for Binding Affinity
Fluorescence Polarization is a solution-based, homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is a widely used method for determining binding affinities (Kd or IC50/EC50 values) in a competitive format.
Experimental Workflow:
Caption: Workflow for a competitive Fluorescence Polarization binding assay.
Detailed Methodology:
-
Reagent Preparation: All reagents are prepared in an appropriate assay buffer (e.g., phosphate-buffered saline with a small percentage of a non-ionic detergent to prevent non-specific binding). A fluorescently labeled estrogen, such as fluorescein-estradiol, is used as the tracer. Human ERα protein is purified, and this compound is serially diluted to create a concentration gradient.
-
Binding Reaction: A fixed concentration of ERα and the fluorescent tracer are incubated together in the wells of a microplate. The concentration of the tracer should be at or below its Kd for ERα to ensure a sensitive assay. The serially diluted this compound is then added to the wells. Control wells containing only the tracer (for minimum polarization) and tracer with ERα (for maximum polarization) are also included. The plate is incubated at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with appropriate excitation and emission filters. The instrument measures the polarization of the emitted light, which is inversely proportional to the tumbling rate of the fluorescent molecule.
-
Data Analysis: The polarization values are plotted against the logarithm of the this compound concentration. The resulting sigmoidal curve is fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent tracer.
Radioligand Binding Assay for Binding Affinity
This classic technique utilizes a radiolabeled ligand (e.g., [3H]-estradiol) to quantify the binding of a test compound to a receptor. It is a highly sensitive and robust method for determining binding affinity.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Receptor Preparation: ERα can be obtained from various sources, including cytosolic extracts from estrogen-sensitive tissues (e.g., rat uterus) or cell lines (e.g., MCF-7), or as a purified recombinant protein.[2] The protein concentration of the preparation is determined.
-
Competitive Binding: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand, typically [3H]-17β-estradiol, at a concentration near its Kd.[2] A range of concentrations of the unlabeled competitor, this compound, is added to displace the radioligand.[3] To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled estradiol.
-
Separation of Bound and Free Ligand: After incubation to equilibrium, the receptor-bound radioligand must be separated from the unbound radioligand. A common method is rapid vacuum filtration through glass fiber filters, which retain the receptor-ligand complexes.[3]
-
Quantification: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand and then placed in scintillation vials with a scintillation cocktail. The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[3]
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration. The specific binding data is then plotted against the logarithm of the this compound concentration to generate a competition curve, from which the IC50 value is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.[4]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It is the gold standard for determining the kinetics of a drug-receptor interaction, providing both the association rate (k_on) and the dissociation rate (k_off).
Experimental Workflow:
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
Detailed Methodology:
-
Immobilization: Purified ERα is covalently immobilized onto the surface of a sensor chip. Common immobilization chemistries include amine coupling. The level of immobilization is optimized to avoid mass transport limitations.
-
Binding Analysis: A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline. A series of concentrations of this compound (the analyte) are then injected sequentially over the surface. The binding of this compound to the immobilized ERα causes a change in the refractive index at the sensor surface, which is detected in real-time and recorded as a response in Resonance Units (RU). This is the association phase .
-
Dissociation Analysis: Following the association phase, the running buffer is flowed over the surface again, and the dissociation of this compound from ERα is monitored as a decrease in the RU signal. This is the dissociation phase .
-
Regeneration: After each binding cycle, a regeneration solution (e.g., a low pH buffer or a high salt solution) is injected to remove all bound analyte from the sensor surface, preparing it for the next injection.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) for each concentration of this compound are globally fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's software. This analysis yields the association rate constant (k_on) and the dissociation rate constant (k_off). The equilibrium dissociation constant (Kd) can then be calculated as the ratio of k_off/k_on.
Signaling Pathways
This compound, by binding to ERα, can modulate its transcriptional activity. The binding of a ligand to ERα induces a conformational change in the receptor, which then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits a complex of co-activator or co-repressor proteins, ultimately leading to the activation or repression of gene transcription.
ERα Signaling Pathway:
Caption: Simplified overview of the ERα signaling pathway upon this compound binding.
Conclusion
This compound demonstrates a high binding affinity for estrogen receptor alpha, with the Z-isomer showing greater potency. While specific kinetic data for this interaction is not yet available, established methodologies such as Surface Plasmon Resonance provide a clear path for its determination. A thorough understanding of both the binding affinity and kinetics of this compound is essential for the rational design and development of next-generation endocrine therapies for breast cancer. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. Synthesis of Mixed (E,Z)-, (E)-, and (Z)-Norendoxifen with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of target binding kinetics on in vivo drug efficacy: koff, kon and rebinding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid on-line profiling of estrogen receptor binding metabolites of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Norendoxifen
For Immediate Release
This technical guide provides an in-depth analysis of the aqueous solubility and stability of norendoxifen, a key active metabolite of tamoxifen. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines detailed experimental protocols, and visualizes relevant biological pathways to support further investigation and formulation development of this potent aromatase inhibitor.
Introduction
This compound, also known as 4-hydroxy-N,N-didesmethyltamoxifen, is a significant metabolite of the widely used breast cancer drug, tamoxifen. Unlike its parent compound, which primarily acts as a selective estrogen receptor modulator (SERM), this compound exhibits potent aromatase inhibitory activity.[1][2][3] This dual functionality makes it a compound of considerable interest for therapeutic applications. However, its physicochemical properties, particularly aqueous solubility and stability, are critical determinants of its potential for clinical development. This guide explores these characteristics in various buffer systems relevant to physiological conditions.
Aqueous Solubility of this compound
This compound is sparingly soluble in aqueous buffers. While specific quantitative data on its solubility in various buffer systems remains limited in publicly available literature, data for the structurally similar compound, (E/Z)-4-hydroxy tamoxifen, provides a useful surrogate for understanding its likely behavior. The solubility of (E/Z)-4-hydroxy tamoxifen in a 1:2 solution of ethanol and phosphate-buffered saline (PBS) at pH 7.2 is approximately 0.3 mg/mL.[4][5][6] It is anticipated that this compound would exhibit a similar low solubility in aqueous media.
Table 1: Aqueous Solubility of Related Tamoxifen Metabolites
| Compound | Buffer System | pH | Temperature (°C) | Solubility |
| (E/Z)-4-hydroxy Tamoxifen | Ethanol:PBS (1:2) | 7.2 | Not Specified | ~ 0.3 mg/mL[4][5][6] |
| Tamoxifen | Ethanol:PBS (1:2) | 7.2 | Not Specified | ~ 0.3 mg/mL |
Note: This table presents available data for a closely related compound due to the limited specific solubility data for this compound.
The pH of the aqueous medium is expected to significantly influence the solubility of this compound, a common characteristic for ionizable drug molecules.[7]
Stability of this compound in Aqueous Solutions
The stability of this compound in aqueous solutions is a critical factor for its formulation and therapeutic efficacy. Forced degradation studies on the related compound, endoxifen, have shown susceptibility to degradation under acidic, basic, oxidative, thermal, and photolytic conditions.[8][9] Oxidative conditions, in particular, were found to have a significant impact on endoxifen stability.[8] It is plausible that this compound would exhibit a similar degradation profile.
Table 2: Summary of Expected Stability Profile of this compound Based on Analogue Data
| Stress Condition | Expected Impact on this compound Stability | Potential Degradation Pathways |
| Acidic Hydrolysis | Degradation | Hydrolysis of ether linkage |
| Basic Hydrolysis | Degradation | Hydrolysis of ether linkage |
| Oxidation | Significant Degradation | Oxidation of the phenolic hydroxyl group and other susceptible moieties |
| Thermal | Degradation | General acceleration of degradation reactions |
| Photolysis | Degradation | Isomerization and formation of phenanthrene derivatives |
Note: This table is predictive and based on the known stability of structurally similar tamoxifen metabolites.
Experimental Protocols
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation of Buffer Solutions: Prepare a series of buffers (e.g., phosphate, acetate) at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, 7.4).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer solution in a sealed container.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11]
Equilibrium Solubility Workflow
Stability Indicating HPLC Method Development and Forced Degradation Studies
A stability-indicating HPLC method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) and the increase in degradation products.[10][11]
Protocol:
-
Method Development: Develop a reverse-phase HPLC method with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and a buffered aqueous solution) that can separate this compound from its potential degradation products.
-
Forced Degradation: Subject this compound solutions to various stress conditions as outlined in Table 2.
-
Acid/Base Hydrolysis: Treat with HCl or NaOH at elevated temperatures.
-
Oxidation: Treat with hydrogen peroxide.
-
Thermal Stress: Heat the solid drug or its solution.
-
Photostability: Expose the solution to UV and visible light.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method to identify and quantify the degradation products. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the parent drug peak.
Forced Degradation Study Workflow
Relevant Signaling Pathways
This compound's therapeutic potential stems from its interaction with key biological pathways involved in hormone-dependent cancers.
Aromatase Inhibition Pathway
Aromatase is a critical enzyme in the biosynthesis of estrogens from androgens. By inhibiting aromatase, this compound reduces the levels of circulating estrogens, thereby depriving estrogen-receptor-positive cancer cells of their primary growth signal.[12]
Aromatase Inhibition by this compound
Estrogen Receptor Signaling Pathway
While this compound's primary mechanism is aromatase inhibition, understanding the estrogen receptor (ER) signaling pathway is crucial as it is the ultimate target of estrogen action. Estrogens bind to ERs, which then act as transcription factors to regulate the expression of genes involved in cell proliferation and survival.[13][14][15][16]
Estrogen Receptor Signaling Pathway
Conclusion and Future Directions
This technical guide highlights the current understanding of the aqueous solubility and stability of this compound. The limited availability of specific quantitative data underscores the need for further experimental investigation to fully characterize these critical physicochemical properties. The provided experimental protocols offer a robust framework for conducting such studies. A comprehensive understanding of this compound's solubility and stability in various buffer systems is paramount for the successful development of novel and effective therapeutic formulations. Future research should focus on generating a detailed pH-solubility profile and elucidating the precise degradation pathways and kinetics of this compound in aqueous environments.
References
- 1. Adaptive changes result in activation of alternate signaling pathways and acquisition of resistance to aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The tamoxifen metabolite this compound is a potent and selective inhibitor of aromatase (CYP19) and a potential lead compound for novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 9. jpharmsci.com [jpharmsci.com]
- 10. scispace.com [scispace.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ClinPGx [clinpgx.org]
- 13. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
Norendoxifen: A Physicochemical Deep Dive for Drug Design Professionals
An In-depth Technical Guide
For researchers and scientists navigating the intricate landscape of drug development, a profound understanding of a candidate molecule's physicochemical properties is paramount. This guide provides a detailed examination of norendoxifen, a key metabolite of tamoxifen, focusing on its core physicochemical characteristics that are critical for rational drug design. This document is intended to serve as a technical resource, offering quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Core Physicochemical Properties of this compound
The therapeutic efficacy and safety profile of a drug candidate are intrinsically linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target. For this compound, a molecule with a complex pharmacological profile, a thorough characterization of these properties is essential for the design of novel therapeutic agents.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. For comparative purposes, data for the parent drug, tamoxifen, is also included where available.
| Property | This compound (Computed/Predicted) | Tamoxifen (Experimental) | Significance in Drug Design |
| Molecular Formula | C₂₄H₂₅NO₂[1][2] | C₂₆H₂₉NO[3] | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 359.47 g/mol [4] | 371.5 g/mol [3] | Influences diffusion, solubility, and membrane permeability. Generally, lower molecular weight is preferred for oral bioavailability (Lipinski's Rule of Five). |
| logP (Octanol-Water Partition Coefficient) | 5.8[2] | 7.1[3] | A measure of lipophilicity. It affects solubility, absorption, membrane permeability, and plasma protein binding. A logP value between 1 and 5 is often considered optimal. |
| pKa (Acid Dissociation Constant) | Not Experimentally Determined | Basic pKa: 8.48 - 10[3] | Determines the ionization state of the molecule at a given pH. This is crucial for solubility, absorption, and receptor interaction, as the charge of the molecule can significantly impact its behavior in biological systems. |
| Aqueous Solubility | Not Experimentally Determined | 0.00102 g/L[3] | Affects dissolution rate and bioavailability. Poor aqueous solubility can be a major hurdle in drug development. |
Note: The logP value for this compound is a computed value and indicates high lipophilicity. The pKa of the basic amino group in tamoxifen suggests it will be protonated at physiological pH. It is reasonable to assume a similar basic pKa for the primary amine in this compound. The aqueous solubility of tamoxifen is very low, and a similar low solubility would be expected for this compound.
Isomeric Considerations: (E)- and (Z)-Norendoxifen
This compound exists as two geometric isomers, (E)-norendoxifen and (Z)-norendoxifen, which exhibit different biological activities. This stereoisomerism is a critical factor in drug design, as the spatial arrangement of atoms can dramatically alter the interaction with the target protein.
| Isomer | Biological Activity | Reference |
| (Z)-Norendoxifen | Higher binding affinity for both estrogen receptor-α (ERα) and estrogen receptor-β (ERβ). | [5] |
| (E)-Norendoxifen | More potent inhibitor of the aromatase enzyme. | [5] |
This differential activity highlights the importance of stereoselective synthesis and testing in the development of this compound analogs.
Experimental Protocols for Physicochemical Property Determination
Accurate experimental determination of physicochemical properties is a cornerstone of drug discovery. The following sections outline standard protocols for measuring logP, pKa, and aqueous solubility.
Determination of logP (Octanol-Water Partition Coefficient)
The Shake-Flask method is the traditional and most reliable method for determining logP.
Protocol:
-
Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in the aqueous phase to a known concentration.
-
Partitioning: Add an equal volume of the saturated n-octanol to the aqueous solution in a sealed container.
-
Equilibration: Shake the container vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases. Subsequently, allow the phases to separate completely.
-
Quantification: Carefully separate the two phases. Determine the concentration of this compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: logP = log([Compound]octanol / [Compound]aqueous)
Determination of pKa (Acid Dissociation Constant)
Potentiometric titration is a common and accurate method for pKa determination.
Protocol:
-
Sample Preparation: Dissolve a precise amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if solubility is low) to a known concentration.
-
Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the ionizable group being studied. For this compound's basic amine, titration with HCl would be appropriate.
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. For more accurate results, the first or second derivative of the titration curve can be used to precisely locate the equivalence point.
Determination of Aqueous Solubility
The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the aqueous medium (e.g., purified water or a buffer of specific pH) in a sealed, inert container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration through a non-adsorptive filter (e.g., a 0.22 µm PTFE filter).
-
Quantification: Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC-UV.
-
Result: The measured concentration represents the equilibrium solubility of this compound in the specified aqueous medium at that temperature.
Signaling Pathways and Drug Design Workflow
A comprehensive understanding of the biological context in which a drug operates is crucial for effective drug design. The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a generalized workflow for the design of Selective Estrogen Receptor Modulators (SERMs).
Aromatase Inhibition Signaling Pathway
This compound is a known inhibitor of aromatase, an enzyme critical for estrogen synthesis. By blocking this enzyme, this compound reduces the levels of circulating estrogens, which is a key therapeutic strategy in hormone-receptor-positive breast cancer.
Caption: Aromatase enzyme converts androgens to estrogens, which then activate the estrogen receptor.
Estrogen Receptor Signaling Pathway
This compound also directly interacts with estrogen receptors, acting as a Selective Estrogen Receptor Modulator (SERM). Its activity (agonist vs. antagonist) can be tissue-specific.
Caption: Estrogen or SERMs bind to the estrogen receptor, leading to altered gene expression.
Drug Design Workflow for Selective Estrogen Receptor Modulators (SERMs)
The development of new SERMs is a multi-step process that integrates computational and experimental approaches to identify and optimize lead compounds.
Caption: A typical workflow for the discovery and development of new SERM drug candidates.
Conclusion
This compound presents a fascinating and complex profile for drug design. Its dual action as an aromatase inhibitor and a SERM, coupled with the differential activities of its (E) and (Z) isomers, offers multiple avenues for the development of novel therapeutics. A thorough understanding and experimental validation of its key physicochemical properties, particularly pKa and aqueous solubility, are critical next steps for any drug development program centered on this scaffold. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to systematically investigate and optimize this compound analogs, ultimately paving the way for the design of more effective and safer medicines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C24H25NO2 | CID 68037237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tamoxifen | C26H29NO | CID 2733526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Aromatase inhibitor | ProbeChem Biochemicals [probechem.com]
- 5. scispace.com [scispace.com]
The Role of Norendoxifen in Acquired Tamoxifen Resistance Mechanisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acquired resistance to tamoxifen, a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer, presents a significant clinical challenge. While multiple mechanisms contribute to this resistance, the role of tamoxifen's own metabolites is an area of growing interest. This technical guide focuses on norendoxifen, a tamoxifen metabolite with a distinct pharmacological profile. Unlike the primary active metabolite endoxifen, which is a potent selective estrogen receptor modulator (SERM), this compound has been identified as a potent and selective aromatase inhibitor. This dual functionality within the metabolic profile of tamoxifen suggests a complex interplay in the tumor microenvironment. This document provides a comprehensive overview of the potential role of this compound in acquired tamoxifen resistance, detailing its mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate its function.
Introduction: The Challenge of Acquired Tamoxifen Resistance
Tamoxifen, a SERM, competitively inhibits the binding of estradiol to the estrogen receptor, thereby blocking the proliferative signaling of estrogen in ER+ breast cancer cells. Despite its efficacy, a significant number of patients develop acquired resistance, leading to disease progression. The mechanisms underlying this resistance are multifaceted and include:
-
Alterations in Estrogen Receptor Signaling: Downregulation or mutation of ERα can reduce the target for tamoxifen. Furthermore, ligand-independent activation of ERα through crosstalk with growth factor signaling pathways can drive proliferation despite tamoxifen treatment.
-
Upregulation of Bypass Signaling Pathways: Enhanced activity of pathways such as HER2/neu, EGFR, and PI3K/AKT/mTOR can provide alternative growth signals, rendering the cancer cells less dependent on estrogen.
-
Changes in Tamoxifen Metabolism: The metabolism of tamoxifen into its active metabolites, primarily endoxifen, is crucial for its therapeutic effect. Genetic polymorphisms in the CYP2D6 enzyme, responsible for this conversion, can lead to lower levels of active metabolites and contribute to de novo resistance.
This compound: A Tamoxifen Metabolite with a Unique Profile
This compound (4-hydroxy-N,N-didesmethyltamoxifen) is a metabolite of tamoxifen. While present at lower concentrations than endoxifen, its distinct mechanism of action as a potent aromatase inhibitor sets it apart.
Mechanism of Action: Aromatase Inhibition
Aromatase is a key enzyme responsible for the final step of estrogen biosynthesis, converting androgens into estrogens. In postmenopausal women, this peripheral aromatization is the main source of estrogen. By inhibiting aromatase, this compound can reduce the local production of estradiol in the tumor microenvironment, thereby decreasing the ligand available to activate the estrogen receptor. This is a fundamentally different mechanism from the competitive ER antagonism of tamoxifen and endoxifen. Research has shown that this compound is a competitive inhibitor of aromatase (CYP19) with a high degree of selectivity.[1]
Data Presentation: Quantitative Analysis of this compound's Inhibitory Activity
The following table summarizes the key quantitative data regarding the inhibitory potency of this compound and its analogs against aromatase and other cytochrome P450 enzymes.
| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 | Source |
| This compound | Recombinant Aromatase (CYP19) | 35 nM | - | [1] |
| Placental Aromatase | - | 90 nM | [1] | |
| Human Liver CYP2C9 | - | 990 nM | [1] | |
| Human Liver CYP3A | - | 908 nM | [1] | |
| E-Norendoxifen | Recombinant Aromatase (CYP19) | 48 nM | ~30 nM | [2] |
| Z-Norendoxifen | Recombinant Aromatase (CYP19) | 442 nM | - | [2] |
| 4'-Hydroxythis compound | Recombinant Aromatase (CYP19) | - | More potent than this compound | [3] |
| Letrozole (Control) | Recombinant Aromatase (CYP19) | - | 5.3 nM | [3] |
Signaling Pathways and Logical Relationships
The development of acquired tamoxifen resistance is a complex process involving the interplay of multiple signaling pathways. The potential role of this compound can be understood within this context, primarily through its ability to modulate the availability of estrogen, the primary ligand for ERα.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the study of tamoxifen resistance and the characterization of its metabolites.
Generation of Tamoxifen-Resistant Breast Cancer Cell Lines
Objective: To develop an in vitro model of acquired tamoxifen resistance.
Methodology:
-
Cell Culture: Culture ER+ human breast cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM supplemented with 10% FBS and penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Initial Tamoxifen Exposure: Introduce 4-hydroxytamoxifen (4-OHT), the active metabolite of tamoxifen, to the culture medium at a low concentration (e.g., 10 nM).
-
Dose Escalation: Gradually increase the concentration of 4-OHT over a period of several months (e.g., up to 1 µM). The rate of increase should be slow enough to allow for the selection and expansion of resistant clones.
-
Maintenance of Resistant Line: Once cells are proliferating steadily in the presence of the desired final concentration of 4-OHT, they are considered a tamoxifen-resistant cell line (e.g., MCF-7/TamR). Maintain the resistant cell line in a medium containing the final concentration of 4-OHT to preserve the resistant phenotype.
-
Validation of Resistance: Confirm the resistant phenotype by performing cell viability assays (e.g., MTT or XTT assay) comparing the dose-response to 4-OHT in the resistant and parental cell lines.
Aromatase Activity Assay
Objective: To measure the inhibitory effect of this compound on aromatase activity.
Methodology:
-
Enzyme Source: Use human recombinant aromatase (CYP19) expressed in microsomes.
-
Substrate: A fluorogenic substrate, such as 7-methoxy-4-(trifluoromethyl)-coumarin (MFC), is used. Aromatase converts MFC to the fluorescent product 7-hydroxy-4-(trifluoromethyl)-coumarin (HFC).
-
Reaction Mixture: Prepare a reaction mixture containing the aromatase enzyme, a NADPH-generating system (as aromatase is a P450 enzyme), and the test compound (this compound) at various concentrations in a suitable buffer.
-
Incubation: Initiate the reaction by adding the substrate (MFC) and incubate at 37°C.
-
Detection: Measure the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 525 nm for HFC).
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the reaction rate against the inhibitor concentration. To determine the mechanism of inhibition (e.g., competitive), perform the assay at different substrate concentrations and analyze the data using Lineweaver-Burk or Dixon plots to calculate the Ki.
Cell Viability Assay (MTT Assay)
Objective: To assess the anti-proliferative effects of this compound on tamoxifen-sensitive and resistant breast cancer cells.
Methodology:
-
Cell Seeding: Seed tamoxifen-sensitive (e.g., MCF-7) and tamoxifen-resistant (e.g., MCF-7/TamR) cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%.
Western Blot Analysis
Objective: To analyze the expression levels of key proteins involved in tamoxifen resistance signaling pathways (e.g., ERα, HER2, p-AKT).
Methodology:
-
Cell Lysis: Treat cells as required and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the expression levels of specific genes (e.g., ESR1, PGR, c-Myc) in response to this compound treatment.
Methodology:
-
RNA Extraction: Treat cells as required and then extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe a standardized amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Real-Time PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan).
-
Data Analysis: Determine the cycle threshold (Ct) value for each gene. Normalize the Ct value of the target gene to the Ct value of a housekeeping gene (e.g., GAPDH or ACTB). Calculate the relative gene expression using the ΔΔCt method.
Logical and Experimental Workflows
The investigation into the role of this compound in acquired tamoxifen resistance follows a logical progression from initial characterization to mechanistic studies.
Conclusion and Future Directions
This compound presents a fascinating and complex element in the story of tamoxifen action and resistance. Its potent and selective aromatase inhibitory activity provides a clear, albeit potentially secondary, mechanism by which it could contribute to the overall anti-tumor effect of tamoxifen, particularly in a setting of acquired resistance where local estrogen production may play a more significant role. By reducing the intratumoral estrogen concentration, this compound could, in principle, help to overcome resistance mechanisms that are still dependent on ligand-mediated ERα activation.
Future research should focus on several key areas:
-
Elucidating the direct effects of this compound on ERα signaling in tamoxifen-resistant cells: It is crucial to determine if this compound has any direct modulatory effects on ERα, either as a weak agonist or antagonist, especially in the context of tamoxifen-resistant cells where the receptor's response to ligands can be altered.
-
Investigating the impact of this compound on bypass signaling pathways: Studies are needed to assess whether this compound can modulate the activity of key pathways like PI3K/AKT and MAPK in tamoxifen-resistant cells.
-
In vivo studies: The efficacy of this compound, or dual-acting compounds inspired by its structure, should be evaluated in animal models of acquired tamoxifen resistance.
-
Clinical correlation: Further studies are required to quantify the levels of this compound in patients who have developed tamoxifen resistance and to correlate these levels with clinical outcomes.
A deeper understanding of the multifaceted roles of tamoxifen's metabolites, including this compound, will be instrumental in designing more effective therapeutic strategies to overcome endocrine resistance in breast cancer. The development of novel agents with dual SERM and aromatase inhibitory properties, inspired by the activities of tamoxifen's own metabolites, represents a promising avenue for future drug development.
References
- 1. Mechanisms of resistance in estrogen receptor positive breast cancer: overcoming resistance to tamoxifen/aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Design and Synthesis of this compound Analogues with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step protocol for the chemical synthesis of norendoxifen
Application Notes & Protocols
Topic: Step-by-Step Protocol for the Chemical Synthesis of Norendoxifen
For: Researchers, Scientists, and Drug Development Professionals
Abstract: this compound, an active metabolite of tamoxifen, is a potent dual-action agent that exhibits both aromatase inhibitory and estrogen receptor modulatory activities.[1][2] This makes it a compound of significant interest in breast cancer research and therapy.[2][3] This document provides a detailed, step-by-step protocol for the chemical synthesis of a mixture of (E,Z)-norendoxifen, based on the first reported synthesis.[2] The protocol includes reaction conditions, purification methods, and quantitative data. Additionally, a method for the isolation of the more potent aromatase inhibitor, (E)-norendoxifen, is described.[2][3]
Synthetic Pathway Overview
The synthesis of (E,Z)-norendoxifen is achieved through a concise and efficient three-step process starting from 4,4′-dihydroxybenzophenone.[2] The general workflow involves a McMurry coupling to create the triarylethylene core, followed by monoalkylation to introduce the side chain precursor, and finally, a reduction to yield the primary amine of this compound.
Detailed Experimental Protocols
This protocol outlines the synthesis of (E,Z)-norendoxifen as a mixture of isomers, followed by the separation of the E-isomer.
Step 1: Synthesis of 4,4'-(2-phenyl-1-buten-1,1-diyl)diphenol (Diphenol Intermediate 2)
-
Reagents & Setup: In a round-bottom flask under a nitrogen atmosphere, add zinc dust and anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath.
-
Titanium Tetrachloride Addition: Add titanium tetrachloride (TiCl₄) dropwise to the cooled suspension. After the addition is complete, remove the ice bath and reflux the mixture for 2 hours.
-
Reactant Addition: Cool the mixture again in an ice bath. Add a solution of 4,4′-dihydroxybenzophenone (1) and propiophenone in anhydrous THF dropwise over 1 hour.
-
Reaction: After the addition, remove the ice bath and reflux the reaction mixture overnight.
-
Work-up & Purification: Cool the reaction to room temperature and quench by slowly adding aqueous potassium carbonate (K₂CO₃) solution. Filter the mixture through Celite and wash the filter cake with ethyl acetate. Combine the organic layers, dry over sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the residue by silica gel column chromatography (eluent: hexanes/ethyl acetate) to yield the diphenol product (2) as a solid.[2]
Step 2: Synthesis of 2-(4-(1-(4-hydroxyphenyl)-2-phenylbut-1-enyl)phenoxy)acetamide (Amide Intermediate 3)
-
Reagents & Setup: To a solution of the diphenol intermediate (2) in acetone, add potassium carbonate (K₂CO₃) and 2-iodoacetamide.
-
Reaction: Reflux the mixture overnight.
-
Work-up & Purification: Cool the reaction to room temperature and filter off the solid. Concentrate the filtrate in vacuo. Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify the crude product via silica gel column chromatography (eluent: hexanes/ethyl acetate) to obtain the amide intermediate (3) as a mixture of E and Z isomers.[2]
Step 3: Synthesis of (E,Z)-4-(1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-enyl)phenol (this compound 4)
-
Reagents & Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄) to anhydrous THF and cool in an ice bath.
-
Reactant Addition: Add a solution of the amide intermediate (3) in anhydrous THF dropwise to the LiAlH₄ suspension.
-
Reaction: After the addition, remove the ice bath and stir the reaction mixture at room temperature for 5 hours.
-
Work-up: Carefully quench the reaction by the sequential dropwise addition of water, followed by aqueous sodium hydroxide, and then more water.
-
Extraction & Isolation: Filter the resulting suspension and wash the solid with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to yield the final product, (E,Z)-norendoxifen (4), as a solid mixture of isomers.[2]
Step 4 (Optional): Isolation of (E)-Norendoxifen (E-4)
The E and Z isomers of this compound exhibit different solubilities in methanol, which allows for a simple separation.[2]
-
Trituration: Add methanol to the solid (E,Z)-norendoxifen mixture (4).
-
Isolation: Stir the suspension. The Z-isomer preferentially dissolves, while the E-isomer remains as a solid.
-
Filtration: Filter the suspension to collect the solid. Wash the solid with a small amount of cold methanol.
-
Drying: Dry the collected solid in vacuo to yield pure (E)-norendoxifen (E-4).[2]
Quantitative Data Summary
The following table summarizes the reported yields for each step of the synthesis.
| Step No. | Reaction | Product | Reported Yield | Isomer Ratio (E:Z) | Reference |
| 1 | McMurry Coupling | Diphenol Intermediate (2) | 88% | N/A | [2] |
| 2 | Monoalkylation | Amide Intermediate (3) | 45% | ~5:4 | [2] |
| 3 | Amide Reduction | (E,Z)-Norendoxifen (4) | 82% | ~5:4 | [2] |
| 4 | Isomer Separation | (E)-Norendoxifen (E-4) | ~38% (from mixture) | >100:1 | [2] |
Mechanism of Action
This compound's anticancer activity stems from its ability to act on two key pathways in estrogen-dependent breast cancer. It directly antagonizes the estrogen receptor (ER) and simultaneously inhibits the aromatase enzyme, which is responsible for the synthesis of estrogens from androgens.[1][2]
References
- 1. Design and Synthesis of this compound Analogues with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Mixed (E,Z)-, (E)-, and (Z)-Norendoxifen with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application of Norendoxifen as an Internal Standard in Mass Spectrometry
Application Note & Protocol
Introduction
This document provides detailed application notes and protocols for the use of norendoxifen, specifically its stable isotope-labeled (SIL) form, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The primary application is in the therapeutic drug monitoring (TDM) of tamoxifen and its active metabolites, which is critical for optimizing treatment in breast cancer patients.[1][2][3] An internal standard is crucial for correcting for variations in sample preparation, instrument response, and matrix effects, thereby ensuring accurate and precise quantification of target analytes.[4][5][6] Stable isotope-labeled internal standards are considered the gold standard as their physicochemical properties are nearly identical to the analyte of interest.[7][8][9]
This compound (N,N-didesmethyl-4-hydroxytamoxifen) is a significant metabolite of tamoxifen.[10][11] Its structural similarity to other key metabolites like endoxifen and 4-hydroxytamoxifen makes its SIL counterpart an ideal internal standard for their simultaneous quantification. This document will detail the necessary protocols for sample preparation, LC-MS/MS analysis, and data processing.
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
a. Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, other tamoxifen metabolites (analytes), and the stable isotope-labeled this compound (internal standard) in methanol.
b. Working Standard Mixture: Dilute the stock solutions of the analytes in methanol to prepare a series of working standard mixtures.
c. Calibration Curve Standards: Prepare calibration curves by spiking a known volume of the working standard mixtures into a drug-free matrix (e.g., human plasma). A typical calibration curve may include eight concentration levels.
d. Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same drug-free matrix to evaluate the accuracy and precision of the method.[12]
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound and other tamoxifen metabolites from human plasma.
-
To 100 µL of plasma sample (or calibration standard or QC sample), add a known amount of the stable isotope-labeled this compound internal standard solution.
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
The following are typical LC conditions for the separation of this compound and other tamoxifen metabolites.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm)[13] |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile/methanol |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | Approximately 8 minutes |
Mass Spectrometry (MS) Conditions
The following are representative MS conditions for the detection of this compound and other metabolites using a triple quadrupole mass spectrometer.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 360.3 | 129.1[10] |
| This compound-d5 (IS) | 365.3 | 134.1 |
| Endoxifen | 374.3 | 58.1[10] |
| 4-Hydroxytamoxifen | 388.0 | 72.0[13] |
| N-Desmethyltamoxifen | 358.0 | 58.0[13] |
| Tamoxifen | 372.0 | 72.0[13] |
Note: The m/z values for the SIL internal standard will depend on the specific labeling.
Data Presentation
Quantitative Data Summary
The following table summarizes the typical performance characteristics of an LC-MS/MS method for the quantification of tamoxifen and its metabolites, where a SIL analog of this compound could be employed as an internal standard.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | 0.5 - 500[10][14] | 0.5 | < 15% | < 15% | 85-115% |
| Endoxifen | 0.5 - 500[10][14] | 0.5 | < 15% | < 15% | 85-115% |
| 4-Hydroxytamoxifen | 0.1 - 50[12] | 0.1 | < 15% | < 15% | 85-115% |
| N-Desmethyltamoxifen | 1 - 500[12] | 1 | < 15% | < 15% | 85-115% |
| Tamoxifen | 1 - 500[12] | 1 | < 15% | < 15% | 85-115% |
Visualizations
Tamoxifen Metabolism and Analysis Workflow
The following diagrams illustrate the metabolic pathway of tamoxifen and the general workflow for its analysis using LC-MS/MS with an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Preliminary results using a kit to measure tamoxifen and metabolites concentrations in capillary blood samples from women with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kheal.github.io [kheal.github.io]
- 5. waters.com [waters.com]
- 6. rsc.org [rsc.org]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of this compound Analogues with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of tamoxifen and three of its phase-I metabolites in human plasma by liquid chromatography/triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Norendoxifen in Breast Cancer Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norendoxifen, an active metabolite of the widely used selective estrogen receptor modulator (SERM) tamoxifen, has emerged as a compound of significant interest in breast cancer research. Unlike its parent compound, this compound exhibits a dual mechanism of action. It not only acts as a modulator of the estrogen receptor (ER) but is also a potent and selective inhibitor of aromatase (CYP19), the enzyme responsible for estrogen synthesis.[1][2][3] This dual activity suggests its potential as a therapeutic agent in ER-positive breast cancers. These application notes provide detailed protocols for studying the effects of this compound on the MCF-7 breast cancer cell line and other relevant models, focusing on cell viability, apoptosis, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound and related compounds. This information is crucial for designing and interpreting experiments.
Table 1: Inhibitory Activity of this compound and Related Compounds
| Compound | Target | Assay Type | IC50 / Ki | Cell Line/System | Reference |
| This compound | Aromatase (CYP19) | Recombinant enzyme | Ki = 35 nM | N/A | [1][2] |
| This compound | Aromatase (CYP19) | Placental microsomes | IC50 = 90 nM | N/A | [1][2] |
| Letrozole | Aromatase (CYP19) | Recombinant enzyme | IC50 = 5.3 nM | N/A | |
| 4-Hydroxytamoxifen (4-OHT) | ERα | Proliferation | IC50 = 10 nM (E2-deprived) | MCF-7 | |
| 4-Hydroxytamoxifen (4-OHT) | ERα | Proliferation | IC50 = 50 nM (in 1nM E2) | MCF-7 | |
| Endoxifen | ERα | Proliferation | IC50 = 100 nM (E2-deprived) | MCF-7 | |
| Endoxifen | ERα | Proliferation | IC50 = 500 nM (in 1nM E2) | MCF-7 | |
| Tamoxifen | Proliferation | MTT Assay | IC50 = 4.506 µg/mL (~12 µM) | MCF-7 |
Table 2: Effects of Tamoxifen Metabolites on Apoptosis in MCF-7 Cells
| Treatment | Condition | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Reference |
| Control (Vehicle) | With 0.5 µM Estradiol | ~2-3% | ~1-2% | |
| 10 µM Endoxifen | With 0.5 µM Estradiol | ~5-7% | ~15-20% | |
| Control (Vehicle) | Without Estradiol | ~3-5% | ~2-4% | |
| 10 µM Endoxifen | Without Estradiol | ~6-8% | ~25-30% | |
| 250 µM Tamoxifen | 48 hours | Not specified | 45.7% (total late apoptotic) |
Signaling Pathways
This compound's primary mechanisms of action involve the inhibition of aromatase and modulation of the estrogen receptor signaling pathway. Furthermore, as a tamoxifen metabolite, its effects are likely to intersect with pathways implicated in tamoxifen resistance, such as the PI3K/Akt and MAPK/ERK pathways.
References
Application Note: Quantification of Norendoxifen in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of norendoxifen in human plasma. This compound, an active metabolite of the selective estrogen receptor modulator tamoxifen, is a critical analyte in clinical and pharmacological studies. The described method utilizes a straightforward protein precipitation for sample preparation and a rapid chromatographic separation, making it suitable for high-throughput analysis. This document provides detailed protocols for sample preparation, LC-MS/MS conditions, and data analysis, along with performance characteristics.
Introduction
Tamoxifen is a widely prescribed medication for the treatment and prevention of estrogen receptor-positive breast cancer. Its therapeutic efficacy is largely dependent on the formation of its active metabolites, primarily 4-hydroxytamoxifen and endoxifen. This compound (N,N-didesmethyl-4-hydroxy tamoxifen) is another significant metabolite that contributes to the overall pharmacological effect. Accurate and precise quantification of this compound in plasma is essential for therapeutic drug monitoring, pharmacokinetic studies, and understanding inter-individual variability in tamoxifen metabolism. This application note presents a validated LC-MS/MS method designed for the reliable quantification of this compound in human plasma, catering to the needs of researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
This compound analytical standard
-
N-desmethyl-4-hydroxy tamoxifen-d5 (d5-ENDX) internal standard (IS)
-
HPLC grade methanol
-
HPLC grade water
-
Formic acid (LC-MS grade)
-
Drug-free human plasma
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of methanol containing the internal standard (d5-ENDX) at an appropriate concentration.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).
-
Vortex briefly and inject onto the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is performed using a UHPLC system with a C18 reversed-phase column.
Table 1: Chromatographic Conditions
| Parameter | Value |
| LC System | UHPLC System |
| Column | Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent |
| Guard Column | VanGuard HSS T3 (2.1 x 5 mm, 1.8 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | Approximately 6.5 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 4.0 | |
| 5.0 | |
| 5.1 | |
| 6.5 |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.
Table 2: Mass Spectrometry Parameters
| Parameter | This compound | d5-ENDX (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 360.3 | 379.3 |
| Product Ion (m/z) | 129.1 | 58.1 |
| MRM Transition | 360.3 > 129.1 | 379.3 > 58.1 |
| Cone Voltage (V) | Optimized for specific instrument (e.g., 24-54 V) | Optimized for specific instrument (e.g., 24-54 V) |
| Collision Energy (eV) | Optimized for specific instrument (e.g., 18-26 eV) | Optimized for specific instrument (e.g., 18-26 eV) |
Method Performance
The method was validated according to established guidelines for bioanalytical method validation.[1][2][3][4][5]
Table 3: Quantitative Performance Data
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL for E and Z isomers.[1][2][3][4] |
| Correlation Coefficient (r²) | ≥ 0.98.[1][2][3][4][5] |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification).[1][2][3][4][5] |
| Precision (Intra- and Inter-day) | ≤ 15% RSD (≤ 20% at the Lower Limit of Quantification).[1][2][3][4][5] |
| Recovery | > 90%.[1][2][3][4][5] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL for the E isomer and 0.5 ng/mL for the Z isomer.[1][2] |
Experimental Workflow and Signaling Pathway Diagrams
References
- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Norendoxifen Delivery and Formulation in Animal Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation, delivery, and handling of Norendoxifen for in vivo animal xenograft studies. This compound, an active metabolite of Tamoxifen, is a potent aromatase inhibitor and also exhibits estrogen receptor (ER) binding activity, making it a compound of significant interest for breast cancer research.
Compound Information
| Property | Value | Reference |
| Full Name | 4-hydroxy-N,N-didesmethyltamoxifen | [1] |
| Molecular Formula | C24H25NO2 | [1] |
| Molar Mass | 359.469 g/mol | [1] |
| Mechanism of Action | Aromatase Inhibitor, Estrogen Receptor Modulator | [2][3] |
| In Vitro Potency | Ki = 35 nM (recombinant aromatase), IC50 = 90 nM (placental aromatase) | [3] |
Preclinical Rationale for Xenograft Studies
This compound's dual mechanism of action offers a promising therapeutic strategy for hormone-dependent breast cancer. By inhibiting aromatase, it reduces the production of estrogen, a key driver of ER-positive breast cancer cell proliferation. Simultaneously, its ability to modulate the estrogen receptor can further antagonize tumor growth.[2][3] Xenograft studies are crucial to evaluate the in vivo efficacy and pharmacokinetic profile of this compound.
Formulation and Delivery Protocols
Note: To date, there is a lack of published studies detailing the efficacy of this compound in reducing tumor growth in animal xenograft models. The following protocols are based on established methods for the administration of the parent compound, Tamoxifen, and its other metabolites. It is strongly recommended that researchers conduct pilot studies to determine the optimal dosage and administration schedule for their specific xenograft model.
Formulation for Oral Gavage
This is a common and effective method for precise dose administration.
Materials:
-
This compound powder
-
Vehicle: Corn oil or a solution of 0.5% methylcellulose in sterile water
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the desired volume of vehicle (e.g., corn oil) to achieve the target concentration. A starting point for concentration could be guided by pharmacokinetic data, such as the 100 mg/kg oral dose used in a mouse study.[4]
-
Vortex the mixture vigorously for 5-10 minutes to ensure a uniform suspension.
-
For poorly soluble compounds, sonication in a water bath for 10-15 minutes can aid in dispersion.
-
Visually inspect the suspension for homogeneity before each administration.
-
Administer the formulation to the animal using a sterile oral gavage needle attached to a syringe. The volume administered will depend on the animal's weight and the target dose.
Formulation for Intraperitoneal (IP) Injection
IP injection provides rapid absorption and systemic distribution.
Materials:
-
This compound powder
-
Vehicle: A biocompatible solvent such as a mixture of ethanol and corn oil (e.g., 10% ethanol in corn oil).
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Syringes (1 mL)
-
Needles (25-27 gauge)
Protocol:
-
Dissolve the this compound powder in the ethanol portion of the vehicle first.
-
Gradually add the corn oil while vortexing to maintain a clear solution or a fine suspension.
-
If a solution is achieved, sterile filter the final formulation using a 0.22 µm syringe filter. If a suspension is formed, ensure it is homogenous before drawing into the syringe.
-
Administer the formulation via intraperitoneal injection into the lower abdominal quadrant of the animal.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. The lack of in vivo efficacy data necessitates careful dose-finding studies.
| Parameter | Value | Species | Administration Route | Reference |
| Aromatase Inhibition (Ki) | 35 nM | Recombinant Human | In vitro | [3] |
| Aromatase Inhibition (IC50) | 90 nM | Human Placental | In vitro | [3] |
| ER-α Binding (EC50) | (Z)-isomer: 17 nM, (E)-isomer: 58.7 nM | N/A | In vitro | [4] |
| ER-β Binding (EC50) | (Z)-isomer: 27.5 nM, (E)-isomer: 78.5 nM | N/A | In vitro | [4] |
| Pharmacokinetics (single dose) | 100 mg/kg | Mouse | Oral | [4] |
Experimental Workflow for a Xenograft Study
The following diagram outlines a typical workflow for a this compound xenograft study, from cell culture to data analysis.
This compound Signaling Pathway
This compound exerts its anti-cancer effects through a dual mechanism of action: inhibiting the aromatase enzyme and modulating the estrogen receptor.
Safety and Handling Precautions
As a metabolite of Tamoxifen, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and double nitrile gloves when handling the compound.
-
Containment: All weighing and formulation preparation should be performed in a chemical fume hood to avoid inhalation of the powder.
-
Animal Handling: When handling animals treated with this compound, wear appropriate PPE. Cage bedding and waste should be considered hazardous and disposed of according to institutional guidelines.
-
Spill Cleanup: In case of a spill, decontaminate the area with a suitable cleaning agent (e.g., 10% bleach solution followed by soap and water).
By following these guidelines and protocols, researchers can effectively and safely conduct in vivo xenograft studies to evaluate the therapeutic potential of this compound. Given the current data limitations, careful experimental design and dose-optimization are paramount for obtaining meaningful results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Design and Synthesis of this compound Analogues with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tamoxifen metabolite this compound is a potent and selective inhibitor of aromatase (CYP19) and a potential lead compound for novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Mixed (E,Z)-, (E)-, and (Z)-Norendoxifen with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PET Imaging with [¹⁸F]Fluoro-4-hydroxytamoxifen ([¹⁸F]F-4-OHT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endocrine therapy is a cornerstone in the management of estrogen receptor (ER)-positive breast cancer. Tamoxifen, a selective estrogen receptor modulator (SERM), is a widely used agent that is metabolized in vivo to more potent compounds, including 4-hydroxytamoxifen (4-OHT) and norendoxifen. 4-hydroxytamoxifen, in particular, exhibits a significantly higher binding affinity for the estrogen receptor compared to the parent drug.[1] Positron Emission Tomography (PET) is a non-invasive imaging modality that allows for the in vivo characterization of biological processes. The development of PET tracers targeting the estrogen receptor provides a means to assess receptor status, predict response to endocrine therapy, and monitor treatment efficacy.
These application notes describe the use of a fluorinated derivative of 4-hydroxytamoxifen, specifically [¹⁸F]Fluoro-4-hydroxytamoxifen ([¹⁸F]F-4-OHT), as a PET tracer for imaging ER-positive tissues. While research has been conducted on radiolabeled tamoxifen analogues, this document provides a comprehensive guide based on established principles of radiochemistry and preclinical imaging for such a tracer.[2]
Signaling Pathway of 4-Hydroxytamoxifen
4-Hydroxytamoxifen exerts its effects by competitively binding to the estrogen receptor, acting as an antagonist in breast tissue. This binding prevents the conformational changes in the receptor that are necessary for the transcription of estrogen-responsive genes, thereby inhibiting tumor cell proliferation.
Quantitative Data
The following tables summarize key quantitative data for 4-hydroxytamoxifen and related compounds, providing a basis for the expected performance of [¹⁸F]F-4-OHT as a PET tracer.
Table 1: Estrogen Receptor Binding Affinities
| Compound | Relative Binding Affinity (Estradiol = 100) | IC₅₀ (nM) | Reference |
| Estradiol | 100 | - | [1] |
| 4-Hydroxytamoxifen | ~100 | 7 | [1][3] |
| Tamoxifen | 2-4 | - | [1] |
| N-desmethyltamoxifen | <0.1 | - | [1] |
Table 2: Preclinical Biodistribution of a Radiolabeled Tamoxifen Analogue in Tumor-Bearing Rats (%ID/g)
| Organ | 1 hour post-injection |
| Tumor | Receptor-mediated uptake observed |
| Uterus | High uptake, blockable by DES |
| Liver | High uptake |
| Blood | Moderate levels |
| Muscle | Low uptake |
Data synthesized from preclinical studies on radiolabeled tamoxifen analogues.[2] Diethylstilbestrol (DES) is a non-steroidal estrogen.
Experimental Protocols
Protocol 1: Radiosynthesis of [¹⁸F]Fluoro-4-hydroxytamoxifen ([¹⁸F]F-4-OHT)
This protocol describes a plausible two-step radiosynthesis of [¹⁸F]F-4-OHT from a suitable precursor. The synthesis of a "[¹⁸F]fluoro analogue of tamoxifen" has been previously reported.[2]
Materials:
-
Precursor (e.g., a nitro- or trimethylammonium-substituted 4-hydroxytamoxifen derivative)
-
[¹⁸F]Fluoride (produced via cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Dimethylformamide (DMF)
-
HPLC purification system (C18 column)
-
Solvents for HPLC (e.g., acetonitrile/water mixture)
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Sterile water for injection
-
Ethanol for formulation
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Trap aqueous [¹⁸F]fluoride from the cyclotron target onto an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Remove water by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at approximately 110°C. Repeat this step 2-3 times.
-
Radiofluorination: Add the precursor (dissolved in a suitable solvent like DMF or DMSO) to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. Heat the reaction mixture at 120-150°C for 10-20 minutes.
-
Purification: After cooling, dilute the reaction mixture with the HPLC mobile phase and inject it onto a semi-preparative HPLC column to separate the [¹⁸F]F-4-OHT from unreacted fluoride and other byproducts.
-
Formulation: Collect the HPLC fraction containing the product. Remove the organic solvent by rotary evaporation or by passing the fraction through a C18 SPE cartridge, washing with sterile water, and eluting the final product with ethanol. Formulate the purified [¹⁸F]F-4-OHT in a sterile solution (e.g., saline with a small percentage of ethanol) for injection.
Quality Control:
-
Radiochemical Purity: Determined by analytical HPLC.
-
Radionuclidic Identity: Confirmed by measuring the half-life.
-
Specific Activity: Calculated from the amount of radioactivity and the mass of the compound.
-
Sterility and Endotoxin Levels: Assessed according to standard pharmaceutical guidelines.
References
- 1. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of [18F]fluoroalanine and [18F]fluorotamoxifen for imaging breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative [18F]-FMISO- PET imaging shows reduction of hypoxia following trastuzumab in a murine model of HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Design and Synthesis of Norendoxifen-Based Proteolysis-Targeting Chimeras (PROTACs)
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to eliminate specific proteins from the cell. Unlike traditional inhibitors that merely block a protein's function, PROTACs harness the cell's own protein disposal machinery—the ubiquitin-proteasome system—to induce the degradation of a target protein.[1][2] This approach offers several advantages, including the potential to target proteins previously considered "undruggable" and the ability to act catalytically, achieving profound target suppression at low doses.[2]
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds the protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase facilitates the transfer of ubiquitin to the target, marking it for destruction by the proteasome.[3]
The estrogen receptor alpha (ERα) is a critical driver in the majority of breast cancers.[4][5] While endocrine therapies targeting ERα are a cornerstone of treatment, the development of resistance remains a significant clinical challenge.[5][6] Norendoxifen, a metabolite of tamoxifen, is a compelling candidate for a PROTAC warhead as it exhibits dual activity, potently inhibiting aromatase and binding to the estrogen receptor.[7][8][9] This document provides a detailed guide to the rational design, chemical synthesis, and biological evaluation of this compound-based PROTACs for the targeted degradation of ERα.
1. Design Principles of a this compound-Based PROTAC
The design of an effective PROTAC is a modular process that requires careful optimization of its three constituent parts.
-
Warhead Selection: this compound and its analogues serve as the warhead for targeting ERα. 4'-hydroxythis compound, for instance, has shown enhanced affinity for estrogen receptors and potent aromatase inhibition compared to its parent compound, making it an excellent starting point.[7][8]
-
E3 Ligase Ligand: The choice of E3 ligase is crucial. The most commonly recruited ligases in PROTAC design are Von Hippel-Lindau (VHL) and Cereblon (CRBN), due to their broad substrate scope and the availability of well-characterized small molecule ligands (e.g., hydroxyproline-based ligands for VHL, thalidomide analogs for CRBN).[10]
-
Linker Optimization: The linker is not merely a spacer; its length, composition, and attachment points critically influence the stability and geometry of the ternary complex. Common linkers include polyethylene glycol (PEG) chains and simple alkyl chains, which can be attached to the warhead and E3 ligase ligand via stable bonds like amides or triazoles.[11][12]
Figure 1: Modular design of a this compound-based PROTAC.
2. Synthesis of this compound-Based PROTACs
The synthesis of a PROTAC is a multi-step process involving the preparation of the functionalized warhead and E3 ligase ligand, followed by their conjugation via the chosen linker.
Protocol 1: Synthesis of this compound Analogue Warhead
This protocol is adapted from the synthesis of this compound analogues and involves a key McMurry cross-coupling reaction.[8]
Materials:
-
4,4'-dihydroxybenzophenone
-
Propiophenone
-
Titanium tetrachloride (TiCl₄)
-
Zinc (Zn) powder
-
2-Iodoacetamide
-
Cesium carbonate (Cs₂CO₃)
-
Lithium aluminum hydride (LiAlH₄)
-
Aluminum chloride (AlCl₃)
-
Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF)
Procedure:
-
McMurry Coupling: In a flame-dried flask under an inert atmosphere, suspend Zn powder in dry THF. Cool the suspension to 0°C and slowly add TiCl₄. Allow the mixture to warm to room temperature and then reflux for 2 hours to generate the low-valent titanium reagent.
-
A solution of 4,4'-dihydroxybenzophenone and propiophenone in dry THF is added to the refluxing titanium reagent. Continue refluxing for 4-6 hours.
-
Cool the reaction, quench with aqueous K₂CO₃, and extract the product with ethyl acetate. Purify the resulting diphenol intermediate using silica gel chromatography.
-
Alkylation: Dissolve the diphenol intermediate in DMF. Add Cs₂CO₃ followed by 2-iodoacetamide. Stir the mixture at room temperature overnight.
-
Extract the product and purify by chromatography to obtain the amide-functionalized intermediate.
-
Reduction: In a separate flask, prepare a solution of LiAlH₄ and AlCl₃ in dry THF. Add the amide intermediate slowly to this solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction with water and NaOH solution. Filter the mixture and extract the filtrate to yield the final amine-functionalized this compound warhead. Purify by chromatography.
Protocol 2: General PROTAC Assembly via Amide Coupling
This protocol describes the final conjugation step to form the PROTAC.
Materials:
-
Amine-functionalized this compound warhead (from Protocol 1)
-
E3 ligase ligand with a terminal carboxylic acid (e.g., VHL-linker-COOH)
-
Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF
Procedure:
-
Dissolve the E3 ligase ligand-linker (1.0 eq) in dry DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes to activate the carboxylic acid.
-
Add the amine-functionalized this compound warhead (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours. Monitor reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with aqueous NH₄Cl, NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final this compound-based PROTAC.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Figure 2: General workflow for the synthesis of a this compound-based PROTAC.
3. Application Notes: Biological Evaluation
Mechanism of Action
The this compound-based PROTAC functions by inducing the selective degradation of ERα. It first binds to ERα (via the this compound warhead) and an E3 ligase (via the recruited ligand), forming a ternary complex.[3] This proximity allows the E3 ligase to catalyze the attachment of multiple ubiquitin molecules to ERα. The poly-ubiquitinated ERα is then recognized and degraded by the 26S proteasome, releasing the PROTAC to repeat the cycle.[13]
Figure 3: Catalytic cycle of PROTAC-mediated degradation of ERα.
Protocol 3: In Vitro ERα Degradation Assay (Western Blot)
Objective: To quantify the degradation of ERα protein in breast cancer cells following treatment with a this compound-based PROTAC.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7, T-47D)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound-based PROTAC dissolved in DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-ERα, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with increasing concentrations of the this compound-PROTAC (e.g., 0.1 nM to 1000 nM) for a set time period (e.g., 24 hours). Include a DMSO-only vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot: Normalize protein amounts for each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
Detection: Visualize the protein bands using a chemiluminescence imaging system. Re-probe the membrane with an anti-GAPDH antibody as a loading control.
-
Analysis: Quantify the band intensities using densitometry software. Normalize ERα levels to the loading control and express them as a percentage relative to the vehicle control. Calculate the DC₅₀ (concentration for 50% degradation).
4. Quantitative Data
The following tables summarize key quantitative data for this compound analogues and representative ERα-targeting PROTACs from the literature, providing a benchmark for expected activity.
Table 1: Biological Activity of this compound and Analogues
| Compound | Aromatase Inhibition (Kᵢ, nM) | ERα Binding Affinity (IC₅₀, nM) | ERβ Binding Affinity (IC₅₀, nM) |
|---|---|---|---|
| This compound | 35[9] | 100-1000 (approx.) | 100-1000 (approx.) |
| 4'-Hydroxythis compound | Potent (IC₅₀ < 50 nM)[8] | Enhanced vs. This compound[7][8] | Enhanced vs. This compound[8] |
Table 2: Degradation Potency of Published ERα-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | DC₅₀ in MCF-7 cells (nM) | Max Degradation (%) | Reference |
|---|---|---|---|---|
| ARV-471 (Vepdegestrant) | Not specified (likely CRBN/VHL) | 1.8 | >90 | [1] |
| ERD-308 | VHL | 0.17 | >95 | [1] |
| TAM-VHL-1 | VHL | 4.5 | >90 | [6][14][15] |
| TAM-VHL-2 | VHL | 5.3 | >90 |[14] |
This compound-based PROTACs represent a promising strategy for overcoming resistance in ER-positive breast cancer. By leveraging the dual ER-binding and aromatase-inhibitory properties of the this compound scaffold, these molecules can be designed to potently and selectively induce the degradation of ERα. The detailed protocols and design principles outlined in this document provide a comprehensive framework for researchers to synthesize and evaluate novel PROTACs, paving the way for the development of next-generation endocrine therapies.
References
- 1. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]
- 2. Proteolysis Targeting Chimeras (PROTACs) in Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Novel Class of PROTACs as Potent and Selective Estrogen Receptor α Degraders to Overcome Endocrine-Resistant Breast Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and optimization of oestrogen receptor PROTACs based on 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Synthesis of this compound Analogues with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The tamoxifen metabolite this compound is a potent and selective inhibitor of aromatase (CYP19) and a potential lead compound for novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PROTACs: A novel strategy for cancer drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. diva-portal.org [diva-portal.org]
- 13. google.com [google.com]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
Illuminating the Estrogen Receptor Pathway: Fluorescent Labeling of Norendoxifen for Cellular Imaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Norendoxifen, an active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, is a potent aromatase inhibitor.[1] To visualize its intracellular journey and interaction with target proteins, fluorescent labeling is an indispensable tool. This document provides detailed techniques and protocols for the fluorescent labeling of this compound and its application in cellular imaging. By covalently attaching a fluorophore to this compound, researchers can directly observe its subcellular localization, track its movement, and potentially quantify its binding to the estrogen receptor (ER) and other cellular components. These methods are crucial for understanding the pharmacodynamics of this compound and for the development of novel therapeutic agents.[1]
Principle of Fluorescent Labeling
Fluorescent labeling involves the covalent attachment of a fluorescent dye (fluorophore) to a molecule of interest, in this case, this compound. The resulting fluorescent probe can be visualized using fluorescence microscopy, allowing for high-sensitivity and high-selectivity detection within cellular environments.[] The choice of fluorophore is critical and depends on the specific application, considering factors like brightness, photostability, and spectral properties to minimize background autofluorescence.[3][4]
Proposed Synthesis of Fluorescently Labeled this compound (this compound-FL)
Based on the chemical structure of this compound, which possesses a primary amine on its aminoethoxy side chain, a common and effective strategy for fluorescent labeling is to use an amine-reactive fluorophore.[1][5] This protocol outlines the synthesis of a fluorescent this compound conjugate using BODIPY™ FL, a bright and photostable green-fluorescent dye.[6][7]
Chemicals and Reagents:
-
This compound
-
BODIPY™ FL, SE (Succinimidyl Ester)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Synthetic Protocol:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add triethylamine (TEA) (2-3 equivalents) to the solution to act as a base, which will deprotonate the primary amine of this compound, making it more nucleophilic.
-
Fluorophore Addition: In a separate vial, dissolve BODIPY™ FL, SE (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the this compound solution while stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, protected from light. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane. The formation of the fluorescent product can be visualized under UV light.
-
Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate the fluorescently labeled this compound (this compound-FL).
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Quantitative Data
As this compound-FL is a novel probe, specific quantitative data is not yet published. The following tables provide representative data for the chosen fluorophore and expected properties of a similar small molecule-dye conjugate, which can serve as a benchmark for characterization.
Table 1: Photophysical Properties of BODIPY™ FL
| Property | Value | Reference |
| Excitation Maximum (λex) | ~505 nm | [6][7] |
| Emission Maximum (λem) | ~513 nm | [6][7] |
| Molar Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹ | [6] |
| Quantum Yield (Φ) | >0.9 | [6] |
| Color | Green | [] |
Table 2: Expected Properties of this compound-FL Probe
| Property | Expected Value/Characteristic | Rationale |
| Binding Affinity (ER) | Moderate to High | The addition of the fluorophore may cause some steric hindrance, but the core this compound structure responsible for binding is retained. |
| Cell Permeability | Good | The hydrophobic nature of both this compound and BODIPY FL should allow for passive diffusion across the cell membrane.[6] |
| Subcellular Localization | Cytoplasm and Nucleus | Expected to localize to compartments where the estrogen receptor is present. |
| Photostability | High | BODIPY dyes are known for their excellent photostability.[] |
Experimental Protocols for Cellular Imaging
This protocol describes the use of this compound-FL for imaging in live estrogen receptor-positive (ER+) breast cancer cells (e.g., MCF-7).
Materials:
-
This compound-FL stock solution (1 mM in DMSO)
-
ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cell lines
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Hoechst 33342 (for nuclear counterstaining)
-
Glass-bottom dishes or multi-well plates suitable for microscopy
-
Fluorescence microscope with appropriate filter sets for BODIPY FL (FITC or GFP cube) and Hoechst (DAPI cube)
Protocol for Live-Cell Imaging:
-
Cell Seeding: Seed MCF-7 and MDA-MB-231 cells onto glass-bottom dishes and allow them to adhere and grow to 50-70% confluency.
-
Labeling: Prepare a working solution of this compound-FL in pre-warmed cell culture medium at a final concentration of 100-500 nM. Remove the existing medium from the cells and replace it with the this compound-FL containing medium.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 30-60 minutes.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
Counterstaining (Optional): To visualize the nucleus, incubate the cells with Hoechst 33342 (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature.
-
Washing: Wash the cells again with PBS.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the cells immediately using a fluorescence microscope. Acquire images in the green channel for this compound-FL and the blue channel for the nuclear stain.
Competition Assay for Specificity:
To confirm that the fluorescent signal is due to specific binding to the estrogen receptor, a competition experiment can be performed.
-
Pre-incubation: Before adding this compound-FL, pre-incubate the MCF-7 cells with a high concentration (e.g., 10-100 µM) of unlabeled this compound or tamoxifen for 1-2 hours.
-
Labeling and Imaging: Follow the labeling and imaging protocol as described above. A significant reduction in the fluorescent signal in the pre-incubated cells compared to the cells treated with this compound-FL alone would indicate specific binding.
Diagrams
Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 3. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]
- 4. Small Fluorescent Labeling Dyes | AAT Bioquest [aatbio.com]
- 5. Synthesis of Mixed (E,Z)-, (E)-, and (Z)-Norendoxifen with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BODIPY FL Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. BODIPY FL Dye | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Troubleshooting degradation and instability of norendoxifen in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering degradation and instability of norendoxifen in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color (e.g., turned yellow/brown). What is the likely cause?
A1: Color change in your this compound solution is a common indicator of degradation, most likely due to oxidation or photodegradation. This compound, a triphenylethylene derivative, is susceptible to degradation when exposed to oxygen and light.[1] This can lead to the formation of colored degradation products. To mitigate this, it is crucial to prepare and store solutions under conditions that minimize exposure to light and oxygen.
Q2: I observe a precipitate in my this compound solution after storage. What could be the reason?
A2: Precipitate formation can be due to several factors:
-
pH Shift: The solubility of this compound is pH-dependent. A shift in the pH of your aqueous solution can decrease its solubility, leading to precipitation.
-
Temperature Change: If the solution was prepared at a higher temperature and stored at a lower temperature, the solubility of this compound may decrease, causing it to precipitate out of the solution.
-
Solvent Evaporation: Over time, evaporation of the solvent can increase the concentration of this compound beyond its solubility limit, resulting in precipitation.
-
Degradation: Some degradation products may be less soluble than the parent this compound molecule, leading to their precipitation.
Q3: What are the primary factors that can cause the degradation of this compound in my aqueous solution?
A3: The main factors contributing to the degradation of this compound in aqueous solutions are:
-
pH: Both acidic and basic conditions can catalyze the degradation of this compound.[2]
-
Light (Photodegradation): Exposure to UV and visible light can induce photochemical reactions, leading to isomerization and the formation of degradation products.[3][4]
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the formation of oxidative degradation products.
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.
Q4: How can I minimize the degradation of my this compound stock solutions?
A4: To enhance the stability of your this compound solutions, consider the following preventative measures:
-
Use of Amber Vials: Store solutions in amber glass vials to protect them from light.
-
Inert Atmosphere: Prepare solutions using de-gassed solvents and purge the headspace of the storage vial with an inert gas like nitrogen or argon.
-
Controlled Temperature: Store solutions at recommended low temperatures (e.g., 2-8 °C or frozen at -20 °C), avoiding repeated freeze-thaw cycles.
-
pH Control: Use a buffered solution to maintain a stable pH within a range where this compound is most stable.
-
Addition of Antioxidants: If compatible with your experimental design, consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to quench oxidative degradation.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Solution
Symptoms:
-
Decreased peak area of this compound in HPLC analysis over a short period.
-
Inconsistent results in biological assays.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Photodegradation | 1. Prepare and handle the solution under amber or low-light conditions. 2. Store the solution in amber vials or containers wrapped in aluminum foil. 3. Compare the stability of a solution stored in the dark versus one exposed to ambient light. |
| Oxidative Degradation | 1. Use high-purity, de-gassed water or buffer to prepare the solution. 2. Sparge the solvent with nitrogen or argon before dissolving this compound. 3. After preparation, flush the headspace of the vial with an inert gas before sealing. |
| Unstable pH | 1. Measure the pH of your solution. 2. Prepare the solution using a buffer system to maintain a stable pH. The optimal pH for stability should be determined experimentally. |
| Elevated Temperature | 1. Store stock solutions at a lower temperature (e.g., 4°C or -20°C). 2. For working solutions, prepare them fresh before each experiment if possible. |
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Symptoms:
-
New peaks, other than the this compound peak, are observed in the chromatogram of a stability sample.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | 1. The new peaks are likely degradation products. 2. Conduct a forced degradation study to systematically generate these degradants under controlled stress conditions (acid, base, oxidation, heat, light). This will help in understanding the degradation pathway. 3. Use a stability-indicating HPLC method with sufficient resolution to separate the parent peak from all degradant peaks. |
| Contamination | 1. Ensure the purity of the this compound starting material. 2. Verify the cleanliness of all glassware and equipment. 3. Analyze a blank (solvent/buffer) to rule out contamination from the mobile phase or system. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl and heat at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH and keep at room temperature for a specified time. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide and keep at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Store an aliquot of the stock solution in a light-protected container at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose an aliquot of the stock solution in a photostable, transparent container to a light source as per ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter of near UV light).[4][5][6] A control sample should be wrapped in aluminum foil and stored under the same conditions.
3. Sample Analysis:
-
At each time point, analyze the stressed samples using a stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the this compound peak area.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent drug from its degradation products.
1. Initial Method Development:
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating compounds with varying polarities.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound.
2. Method Optimization:
-
Analyze a mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient profile, mobile phase pH, and column temperature to achieve adequate separation between the this compound peak and all degradation peaks (resolution > 1.5).
3. Validation:
-
Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 3. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 5. jordilabs.com [jordilabs.com]
- 6. database.ich.org [database.ich.org]
How to minimize the off-target effects of norendoxifen in cellular assays
Welcome to the technical support center for norendoxifen. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cellular assays while minimizing its off-target effects. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
A1: this compound, also known as 4-hydroxy-N,N-didesmethyltamoxifen, is an active metabolite of the selective estrogen receptor modulator (SERM), tamoxifen.[1] It is characterized by a dual mechanism of action. Firstly, it is a potent and selective competitive inhibitor of aromatase (CYP19), the enzyme responsible for estrogen biosynthesis.[2][3][4] Secondly, it functions as a selective estrogen receptor modulator (SERM), capable of binding to estrogen receptors (ERα and ERβ) and modulating their activity.[3][5]
Q2: What are the potential off-target effects of this compound in cellular assays?
A2: The primary "off-target" considerations for this compound depend on the specific research question. If the intended target is aromatase, then its SERM activity on estrogen receptors would be considered an off-target effect. Conversely, if the focus is on its ER modulatory effects, its inhibition of aromatase would be the off-target effect. Additionally, like its parent compound tamoxifen, this compound may influence other cellular pathways independent of its two main targets.[6] It's also important to consider its potential for inhibiting other cytochrome P450 enzymes at higher concentrations.[2]
Q3: What are the recommended cell lines for studying this compound's activity?
A3: The choice of cell line is critical and depends on the research focus.
-
For studying aromatase inhibition: Aromatase-overexpressing cell lines, such as MCF-7aro, are highly suitable.[7]
-
For studying SERM activity: Estrogen receptor-positive (ER+) breast cancer cell lines like MCF-7 are widely used.[8][9]
-
To differentiate the two effects: It is beneficial to use ER-negative cell lines or to employ techniques like siRNA to knock down ER expression in ER+ cells.[10]
Q4: What is a suitable starting concentration for this compound in cellular assays?
A4: The optimal concentration of this compound is assay-dependent. Based on its known potency, a concentration range of 10 nM to 1 µM is a reasonable starting point for most cellular assays. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guides
Issue 1: High cytotoxicity or unexpected cell death.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells, typically below 0.5%.[11] Run a vehicle-only control to assess solvent toxicity. |
| Compound Concentration Too High | Perform a dose-response experiment to determine the cytotoxic threshold of this compound for your specific cell line. Start with a lower concentration range. |
| Off-target Effects | High concentrations of this compound may inhibit other essential cellular processes. Consider using a more targeted compound or validating your findings with a second, structurally different inhibitor of the same target. |
Issue 2: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Step |
| Cell Culture Conditions | Use phenol red-free medium, as phenol red can have estrogenic activity.[12] Maintain a consistent cell passage number and ensure cells are healthy and in the logarithmic growth phase.[13] |
| Compound Stability | Prepare fresh stock solutions of this compound regularly and store them appropriately, protected from light.[11][12] |
| Assay Variability | Optimize all assay parameters, including incubation times, cell seeding density, and reagent concentrations.[14] Include appropriate positive and negative controls in every experiment. |
Issue 3: Difficulty in distinguishing between aromatase inhibition and ER modulation.
| Possible Cause | Troubleshooting Step |
| Dual Mechanism of Action | Design experiments to isolate each effect. See the "Experimental Workflow for Target Deconvolution" diagram and the associated protocols below. |
| Inappropriate Controls | Use specific inhibitors for each target as controls. For example, use a pure aromatase inhibitor (e.g., letrozole) and a pure ER antagonist (e.g., fulvestrant) for comparison.[15] |
| Cell Line Selection | Utilize cell lines that only express one of the targets, or use siRNA to knock down the expression of the off-target protein.[10][16] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Aromatase (CYP19) Ki | 35 nM | [1][2] |
| Placental Aromatase IC50 | 90 nM | [2][4] |
| CYP2C9 IC50 | 990 nM | [2][4] |
| CYP3A IC50 | 908 nM | [2][4] |
Experimental Protocols
Protocol 1: Aromatase Activity Assay (Cell-Based)
This protocol is adapted for a 96-well format and is suitable for measuring aromatase inhibition in whole cells.
-
Cell Seeding: Seed aromatase-expressing cells (e.g., MCF-7aro) in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Culture in phenol red-free medium.
-
Compound Treatment: On the day of the assay, remove the culture medium and replace it with fresh medium containing various concentrations of this compound or control compounds. Include a vehicle-only control. Incubate for a predetermined time (e.g., 1-4 hours) at 37°C.
-
Substrate Addition: Add a fluorogenic aromatase substrate to each well.
-
Kinetic Measurement: Immediately begin measuring the fluorescence in a plate reader in kinetic mode for 60 minutes at 37°C.
-
Data Analysis: Calculate the rate of substrate conversion for each well. Determine the percent inhibition of aromatase activity relative to the vehicle control.
Protocol 2: Estrogen Receptor Knockdown using siRNA
This protocol provides a general guideline for transiently knocking down ERα expression in a cell line like MCF-7.
-
Cell Seeding: Seed MCF-7 cells in a 6-well plate at a density that allows them to be 50-60% confluent at the time of transfection.
-
Transfection Preparation: In separate tubes, dilute the ERα-targeting siRNA and a non-targeting control siRNA in serum-free medium. In another set of tubes, dilute the transfection reagent in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
Transfection: Add the siRNA-transfection reagent complexes to the cells in a drop-wise manner.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Verification of Knockdown: Harvest the cells and verify the knockdown efficiency by Western blot or qRT-PCR analysis of ERα expression.
-
Subsequent Assays: The ERα-knockdown cells can now be used in downstream assays to assess the effects of this compound in the absence of its ER-mediated activity.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Workflow to dissect this compound's effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The tamoxifen metabolite this compound is a potent and selective inhibitor of aromatase (CYP19) and a potential lead compound for novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of this compound Analogues with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inhibition of tamoxifen on UGT2B gene expression and enzyme activity in rat liver contribute to the estrogen homeostasis dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential biological effects of aromatase inhibitors: Apoptosis, autophagy, senescence and modulation of the hormonal status in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 9. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 14. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Differential effects of aromatase inhibitors and antiestrogens on estrogen receptor expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Knockdown of estrogen receptor β increases proliferation and affects the transcriptome of endometrial adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the clinical development pipeline for norendoxifen
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with norendoxifen. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (4-hydroxy-N,N-didesmethyltamoxifen) is an active metabolite of the selective estrogen receptor modulator (SERM), tamoxifen.[1][2] Unlike its parent compound, this compound possesses a dual mechanism of action. It is a potent and selective competitive inhibitor of aromatase (CYP19), the key enzyme in estrogen biosynthesis.[2][3] Additionally, it functions as a selective estrogen receptor modulator, capable of binding to estrogen receptors (ERα and ERβ).[4]
Q2: What are the main challenges in the clinical development of drugs like this compound?
A2: The clinical development of aromatase inhibitors and SERMs faces several hurdles. A primary challenge is the development of acquired resistance to therapy over time.[5][6][7] For aromatase inhibitors, adverse effects related to estrogen deprivation, such as bone loss and musculoskeletal pain, are significant concerns that can affect patient adherence.[8][9] For SERMs, a key challenge is managing their tissue-specific agonist and antagonist effects to maximize therapeutic benefit while minimizing adverse effects like an increased risk of thromboembolic events.[10][11]
Q3: How do the E and Z isomers of this compound differ in their activity?
A3: The geometric isomers of this compound exhibit different biological activities. (E)-norendoxifen is the more potent inhibitor of aromatase, while (Z)-norendoxifen displays a higher binding affinity for both estrogen receptor-α (ERα) and estrogen receptor-β (ERβ).[12] Furthermore, pharmacokinetic studies in mice have shown that the (Z)-isomer results in significantly higher plasma concentrations and overall exposure (AUC values) compared to the (E)-isomer.[12]
Troubleshooting Guide
Experimental Assays & Interpretation
Q4: I am observing lower than expected potency in my aromatase inhibition assay. What could be the cause?
A4: Several factors could contribute to lower than expected potency:
-
Compound Solubility: this compound has poor aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting into your aqueous assay buffer.[13][14] The final solvent concentration should be kept low (typically ≤1%) and consistent across all experimental conditions to avoid solvent-induced inhibition of the enzyme.[15]
-
Isomer Composition: If you are using a mix of (E,Z)-norendoxifen, the ratio of the isomers can affect the observed potency, as the E-isomer is a more potent aromatase inhibitor.[12]
-
Enzyme Activity: Confirm the activity of your recombinant aromatase or microsomal preparation. The recommended minimum acceptable aromatase activity is 0.1 nmol/mg-protein/min.[15]
-
Substrate Concentration: Ensure you are using an appropriate concentration of the fluorometric or radiolabeled substrate in your assay.
Q5: My results for estrogen receptor modulation are inconsistent. What should I check?
A5: Inconsistent results in ER modulation assays can arise from:
-
Cell Line Integrity: Ensure the MCF-7 or other ER-positive cell lines used have been properly maintained and have not lost ER expression.
-
Ligand Displacement: In competitive binding assays, ensure the fluorescent estrogen ligand is used at an appropriate concentration and that this compound is incubated for a sufficient time to allow for displacement.
-
Phenol Red: The cell culture medium should be free of phenol red, as it is a weak estrogen agonist that can interfere with the assay.
-
Serum Stripping: Use charcoal-stripped fetal bovine serum to remove endogenous steroids that could compete for ER binding.
Compound Handling & Stability
Q6: I am having difficulty dissolving this compound for my experiments. What are the recommended solvents and techniques?
A6: this compound is known to have low aqueous solubility. For in vitro experiments, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.[13][14] To improve solubility in aqueous buffers for your final assay concentrations, several techniques can be considered, such as the use of co-solvents or the formation of inclusion complexes.[16][17] When preparing dilutions from a DMSO stock, it is crucial to ensure that the final concentration of DMSO in the assay medium is low (e.g., <1%) to prevent solvent effects on the cells or enzyme.[15]
Q7: How should I store this compound to ensure its stability?
A7: For long-term storage, solid this compound powder should be kept at -20°C.[13] Stock solutions in a solvent like DMSO can also be stored at -20°C or -80°C for several months.[13] Avoid repeated freeze-thaw cycles, which can degrade the compound.
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Parameter | Value | Reference |
| Recombinant Aromatase (CYP19) | Kᵢ | 35 nM | [2][3] |
| Placental Aromatase | IC₅₀ | 90 nM | [3] |
| CYP2C9 | IC₅₀ | 990 nM | [3] |
| CYP3A | IC₅₀ | 908 nM | [3] |
| Estrogen Receptor-α (ERα) - (Z)-isomer | EC₅₀ | 17 nM | [3] |
| Estrogen Receptor-β (ERβ) - (Z)-isomer | EC₅₀ | 27.5 nM | [3] |
| Estrogen Receptor-α (ERα) - (E)-isomer | EC₅₀ | 58.7 nM | [3] |
| Estrogen Receptor-β (ERβ) - (E)-isomer | EC₅₀ | 78.5 nM | [3] |
Experimental Protocols
Protocol 1: In Vitro Aromatase Inhibition Assay (Fluorometric Method)
This protocol is adapted from standard methodologies for assessing aromatase inhibition using a fluorometric substrate.[12][15]
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in the same solvent.
-
Prepare a solution of recombinant human aromatase (CYP19) in an appropriate buffer.
-
Prepare a solution of the fluorometric substrate (e.g., 7-methoxy-4-trifluoromethylcoumarin, MFC) in acetonitrile.
-
Prepare a solution of NADPH.
-
-
Assay Procedure:
-
In a microplate, add the recombinant aromatase, buffer, and the this compound dilution (or DMSO as a vehicle control).
-
Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorometric substrate and NADPH.
-
Incubate at 37°C for a predetermined time, ensuring the reaction is within the linear range.
-
Stop the reaction (e.g., by adding a suitable solvent).
-
-
Data Analysis:
-
Measure the fluorescence of the product (e.g., 7-hydroxy-trifluoromethylcoumarin, HFC) using a plate reader.
-
Construct a standard curve using the fluorescent metabolite.
-
Calculate the percentage of aromatase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 2: Estrogen Receptor Binding Assay (Fluorescent Ligand Displacement)
This protocol is based on a competitive binding assay to determine the affinity of this compound for estrogen receptors.[12]
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution.
-
Prepare solutions of recombinant human ERα and ERβ in the appropriate buffer.
-
Prepare a solution of a fluorescent estrogen ligand (e.g., ES2).
-
-
Assay Procedure:
-
In a microplate, add the recombinant ERα or ERβ, buffer, the fluorescent estrogen ligand, and the this compound dilution (or DMSO as a vehicle control).
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
-
Data Analysis:
-
Measure the fluorescence polarization of the samples.
-
The displacement of the fluorescent ligand by this compound will result in a change in the polarization value.
-
Calculate the percentage of competition for each this compound concentration.
-
Determine the EC₅₀ value, which is the concentration of this compound that causes 50% displacement of the fluorescent ligand.
-
Visualizations
Caption: Metabolic pathway of tamoxifen to this compound and its dual inhibitory action.
Caption: Workflow for an in vitro fluorometric aromatase inhibition assay.
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The tamoxifen metabolite this compound is a potent and selective inhibitor of aromatase (CYP19) and a potential lead compound for novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of this compound Analogues with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired Resistance to Selective Estrogen Receptor Modulators (SERMs) in Clinical Practice (Tamoxifen & Raloxifene) by Selection Pressure in Breast Cancer Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acquired resistance to selective estrogen receptor modulators (SERMs) in clinical practice (tamoxifen & raloxifene) by selection pressure in breast cancer cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endocrine Therapy Major Challenges - The ASCO Post [ascopost.com]
- 8. Challenges in Preventing Bone Loss Induced by Aromatase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aromatase inhibitors: the journey from the state of the art to clinical open questions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Synthesis of Mixed (E,Z)-, (E)-, and (Z)-Norendoxifen with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | Aromatase inhibitor | ProbeChem Biochemicals [probechem.com]
- 14. rsc.org [rsc.org]
- 15. epa.gov [epa.gov]
- 16. ijmsdr.org [ijmsdr.org]
- 17. researchgate.net [researchgate.net]
Best practices for long-term storage and handling of norendoxifen powder
Welcome to the technical support center for norendoxifen. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for the long-term storage and handling of this compound powder and to offer guidance on its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for the long-term storage of this compound powder?
A1: For long-term storage, this compound powder should be kept in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. While specific long-term stability data for this compound is not extensively published, based on the handling of its parent compound, tamoxifen, and other triphenylethylene-based aromatase inhibitors, the following conditions are recommended.[1][2][3]
Q2: How should I prepare stock solutions of this compound?
A2: this compound has low aqueous solubility. Therefore, it is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are commonly used for this purpose.[4] For example, a 10 mM stock solution in DMSO is a common starting point for in vitro studies.[5]
Q3: What are the storage conditions and stability of this compound stock solutions?
A3: Stock solutions of this compound in DMSO or ethanol should be stored at -20°C and protected from light.[5] Under these conditions, the solution is expected to be stable for several months. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Aqueous dilutions of this compound are not recommended for storage for more than one day due to potential instability.
Q4: Is this compound sensitive to light?
A4: Yes. This compound is a triphenylethylene derivative, a class of compounds that can be sensitive to light.[6] Both the solid powder and solutions should be protected from light to prevent photodegradation.[6] Safety data sheets for the parent compound, tamoxifen, consistently recommend protection from light.[2][3]
Q5: What are the primary mechanisms of action for this compound?
A5: this compound exhibits a dual mechanism of action. It is a potent competitive inhibitor of the aromatase (CYP19) enzyme, which is responsible for the final step in estrogen biosynthesis.[7] Additionally, it has been shown to bind to estrogen receptors (ERα and ERβ), indicating it also acts as a selective estrogen receptor modulator (SERM).[4][8]
Data Presentation
Table 1: Recommended Storage Conditions for this compound Powder
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage; Room temperature for short-term | To minimize chemical degradation.[2] |
| Humidity | Store in a dry environment with a desiccant. | To prevent hydrolysis.[9] |
| Light | Protect from light (e.g., store in an amber vial or dark place). | To prevent photodegradation.[6] |
| Container | Tightly sealed, airtight container. | To prevent oxidation and moisture absorption. |
Table 2: Solubility and Stock Solution Stability
| Solvent | Solubility | Recommended Stock Concentration | Storage | Stability |
| DMSO | Soluble | 10-20 mM | -20°C, protected from light, in aliquots. | Stable for several months.[5] |
| Ethanol | Soluble | 10-20 mM | -20°C, protected from light, in aliquots. | Stable for several months. |
| Aqueous Buffers | Sparingly soluble | Not recommended for stock solutions. | Not recommended for storage. | Not stable for more than 24 hours. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent condensation.
-
In a chemical fume hood, weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution.
-
Aliquot the stock solution into single-use, sterile, light-protected microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and storage conditions.
-
Store the aliquots at -20°C.
Protocol 2: In Vitro Aromatase Inhibition Assay
This protocol is adapted from established methods for measuring aromatase inhibition using a fluorometric substrate.[4][10]
Materials:
-
Human recombinant aromatase (CYP19) microsomes
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
This compound stock solution (in DMSO)
-
Fluorometric substrate (e.g., 7-methoxy-4-trifluoromethylcoumarin, MFC)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
In each well of the 96-well plate, add the potassium phosphate buffer, the NADPH regenerating system, and the this compound dilution (or vehicle control).
-
Pre-incubate the plate at 37°C for 10 minutes to allow this compound to interact with the enzyme.
-
Initiate the reaction by adding the human recombinant aromatase microsomes and the fluorometric substrate (MFC).
-
Incubate the plate at 37°C for the desired reaction time (e.g., 30 minutes), protected from light.
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescence of the product (7-hydroxy-4-trifluoromethylcoumarin, HFC) using a microplate reader (e.g., excitation at 409 nm, emission at 530 nm).
-
Calculate the percentage of aromatase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in assays.
| Possible Cause | Recommended Solution |
| Degradation of this compound powder | Ensure the powder has been stored correctly at -20°C, protected from light and moisture. If in doubt, use a fresh batch of the compound. |
| Degradation of stock solution | Avoid repeated freeze-thaw cycles by using single-use aliquots. Prepare fresh stock solutions if they have been stored for an extended period. Always protect solutions from light. |
| Inaccurate weighing of powder | Use a calibrated analytical balance and ensure static electricity is minimized during weighing. |
| Precipitation of this compound in aqueous buffer | This compound has low aqueous solubility. Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is kept low (typically <0.5%) but sufficient to maintain solubility at the final working concentration. Visually inspect for any precipitation. |
Issue 2: High background or variability in the aromatase inhibition assay.
| Possible Cause | Recommended Solution |
| Substrate or product instability | Prepare fresh substrate solutions and protect them from light. Ensure the fluorescence of the product is stable in the final assay mixture. |
| Contamination of reagents | Use sterile, high-purity reagents and pipette tips. |
| Inconsistent pipetting | Use calibrated pipettes and ensure proper mixing in each well. |
| Edge effects in the microplate | Avoid using the outer wells of the plate for critical samples. Fill the outer wells with buffer to maintain a consistent temperature and humidity across the plate. |
Mandatory Visualizations
Caption: Dual action of this compound on estrogen synthesis and receptor signaling.
Caption: Typical experimental workflow for in vitro testing of this compound.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. fishersci.be [fishersci.be]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Design and Synthesis of this compound Analogues with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Light-Induced Degradation of Tamoxifen in Liquid Formulations: Multivariate Kinetic Profiling, Stabilization Strategies, and Estrogen Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. www3.paho.org [www3.paho.org]
Addressing and controlling for batch-to-batch variability of synthetic norendoxifen
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic norendoxifen. Our goal is to help you address and control for batch-to-batch variability to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound and what are its primary mechanisms of action?
A1: Synthetic this compound (4-hydroxy-N,N-didesmethyltamoxifen) is a nonsteroidal triphenylethylene derivative.[1] It is an active metabolite of the selective estrogen receptor modulator (SERM), tamoxifen.[1] this compound exhibits a dual mechanism of action: it is a potent competitive inhibitor of the aromatase enzyme (CYP19) and also modulates estrogen receptors (ERα and ERβ).[2][3]
Q2: What are the common causes of batch-to-batch variability in synthetic this compound?
A2: The most significant source of batch-to-batch variability is the presence of (E)- and (Z)-geometric isomers, which possess different biological activities.[2][3][4] The ratio of these isomers can vary between synthetic batches. Other sources of variability include the presence of impurities from the synthesis, such as unreacted starting materials or byproducts, and degradation of the compound due to improper storage.[2][5]
Q3: What are the different biological activities of the (E)- and (Z)-isomers of this compound?
A3: The two isomers of this compound have distinct pharmacological profiles. (E)-norendoxifen is a more potent inhibitor of the aromatase enzyme, while (Z)-norendoxifen has a higher binding affinity for both estrogen receptor-α (ERα) and estrogen receptor-β (ERβ).[2][3] Consequently, the isomeric ratio in a given batch will dictate its overall biological effect.
Q4: How can I determine the isomeric ratio of my synthetic this compound batch?
A4: The isomeric ratio can be accurately determined using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through proton NMR (¹H NMR) and Nuclear Overhauser Effect (NOE) experiments.[2][3] High-Performance Liquid Chromatography (HPLC) with UV detection is also a reliable method for separating and quantifying the isomers.[6][7]
Q5: What is the recommended purity for synthetic this compound used in research?
A5: For in vitro and in vivo studies, a purity of >95% is generally recommended to ensure that the observed biological effects are attributable to this compound and not impurities.[8] The isomeric composition should also be determined and reported.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results Between Batches
Potential Cause 1: Different Isomeric Ratios
-
Troubleshooting Steps:
-
Quantify the (E)/(Z) isomer ratio for each batch using ¹H NMR or a validated HPLC-UV method (see Experimental Protocols section).
-
If the ratios differ significantly, this is the likely cause of the variability.
-
If a specific isomer is desired, it can be enriched through techniques like trituration with methanol, where the (Z)-isomer is more soluble.[2]
-
Potential Cause 2: Presence of Impurities
-
Troubleshooting Steps:
-
Analyze the purity of each batch using HPLC-UV and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify any impurities.[6][9]
-
Common impurities include unreacted starting materials from the synthesis (e.g., 4,4′-dihydroxybenzophenone) or byproducts.
-
If purity is below 95%, the batch should be repurified using column chromatography or recrystallization.[2]
-
Issue 2: Compound Degradation or Isomerization
Potential Cause: Improper Storage or Handling
-
Troubleshooting Steps:
-
This compound, like other triphenylethylene derivatives, can be susceptible to isomerization, especially when exposed to light, high temperatures, or acidic/basic conditions.[10]
-
Store synthetic this compound as a solid at -20°C in a light-protected container.[4]
-
Prepare solutions fresh for each experiment and avoid long-term storage of solutions, even at low temperatures.
-
Re-verify the isomeric ratio and purity if a batch has been stored for an extended period or if you suspect degradation.
-
Data Presentation
Table 1: Biological Activities of this compound Isomers
| Isomer | Primary Target | IC₅₀ / EC₅₀ | Reference |
| (E)-Norendoxifen | Aromatase | IC₅₀: 98 ± 40 nM | [4] |
| (Z)-Norendoxifen | Aromatase | IC₅₀: 1053 ± 185 nM | [4] |
| (E)-Norendoxifen | Estrogen Receptor-α | EC₅₀: 58.7 nM | [2] |
| (Z)-Norendoxifen | Estrogen Receptor-α | EC₅₀: 17 nM | [2] |
| (E)-Norendoxifen | Estrogen Receptor-β | EC₅₀: 78.5 nM | [2] |
| (Z)-Norendoxifen | Estrogen Receptor-β | EC₅₀: 27.5 nM | [2] |
Table 2: Common Impurities in Synthetic this compound and Analytical Detection Methods
| Impurity | Potential Source | Recommended Analytical Method |
| (E)- or (Z)-isomer | Incomplete stereoselective synthesis or isomerization | ¹H NMR, HPLC-UV |
| 4,4′-dihydroxybenzophenone | Unreacted starting material | HPLC-UV, LC-MS |
| Propiophenone | Unreacted starting material | HPLC-UV, LC-MS |
| 2-iodoacetamide | Unreacted starting material | HPLC-UV, LC-MS |
| Desmethyl-endoxifen | Byproduct | LC-MS |
Experimental Protocols
Protocol 1: HPLC-UV Method for Isomer Separation and Purity Analysis
This protocol is adapted from methods used for the analysis of endoxifen, a structurally related compound.[6][7]
-
Instrumentation: HPLC system with UV detector.
-
Column: Luna Phenyl-Hexyl, 3 µm particles (or equivalent).[7]
-
Mobile Phase A: 10 mM Ammonium formate in water (pH 4.3).
-
Mobile Phase B: 10 mM Ammonium formate in methanol.
-
Gradient: A linear gradient from 0% to 35% B over 15 minutes, then to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 243 nm.[7]
-
Sample Preparation: Dissolve a known amount of synthetic this compound in the mobile phase to a final concentration of approximately 0.2 mg/mL.
Protocol 2: ¹H NMR for Isomeric Ratio and Structural Confirmation
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
Solvent: Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of synthetic this compound in ~0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. For stereochemistry confirmation, perform a 2D NOESY or ROESY experiment.
-
Data Analysis: The ratio of the (E)- and (Z)-isomers can be determined by integrating the signals of protons that are well-resolved for each isomer. For this compound, specific aromatic or benzylic methylene protons can be used for this purpose.[2] A clear NOE between the aromatic protons of one phenyl ring and the benzylic methylene protons of the ethyl group can confirm the (E)-isomer.[2]
Visualizations
Caption: Quality control workflow for synthetic this compound.
Caption: Dual signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Mixed (E,Z)-, (E)-, and (Z)-Norendoxifen with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of this compound Analogues with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Cytochrome P450 Enzymes by the E- and Z-Isomers of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Triphenylethylene Bisphenols as Aromatase Inhibitors that Also Modulate Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC⬜MS, and quantitative HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
Technical Support Center: Enhancing the Aqueous Solubility of Norendoxifen
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of norendoxifen.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: What are the primary methods to enhance the aqueous solubility of this compound?
Several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[2][3][4]
-
Complexation with Cyclodextrins: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin can significantly increase its aqueous solubility.[2][3][5]
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range increases the surface area, leading to improved dissolution and solubility.[6][7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, effectively solubilizing the drug.[8][9][10]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble prodrug that converts back to the active form in the body can be an effective strategy.[11][12][13]
Q3: How much can the solubility of a similar compound like tamoxifen be improved using these methods?
The following table summarizes the reported solubility enhancement for tamoxifen citrate using various techniques, which can serve as a reference for experiments with this compound.
| Method | Carrier/System | Solvent/Medium | Initial Solubility (Tamoxifen Citrate) | Final Solubility | Fold Increase | Reference |
| Solid Dispersion | PEG-6000 & β-Cyclodextrin (1:2 ratio) | Water | ~0.5 mg/mL (pure drug) | 0.987 mg/mL | ~2 | [2][3] |
| Solid Dispersion | PEG-6000 & β-Cyclodextrin (1:2 ratio) | PBS (pH 6.8) | ~0.5 mg/mL (pure drug) | 1.324 mg/mL | ~2.6 | [2][3] |
| Complexation | Methyl-β-cyclodextrin (1:1 molar ratio) | Water | Not specified | Significantly enhanced | Not specified | [5] |
| Nanoparticles | PLGA | Not applicable (drug loading) | Not applicable | 27.16% w/w drug loading | Not applicable | [6] |
| SEDDS | Maisine 35-1, Caproyl 90, Cremophor RH40, Propylene Glycol | Not applicable (formulation) | Not applicable | 1.6% w/w drug incorporation | Not applicable | [8] |
Troubleshooting Guides
Solid Dispersions
| Issue | Possible Cause | Troubleshooting Steps |
| Low drug loading in the solid dispersion. | Poor miscibility between this compound and the chosen polymer. | 1. Screen different hydrophilic polymers (e.g., PEGs of various molecular weights, PVP, HPMC). 2. Optimize the drug-to-polymer ratio. 3. Consider using a combination of polymers. |
| Drug recrystallization during storage. | The amorphous state is thermodynamically unstable. | 1. Ensure complete removal of the solvent during preparation. 2. Store the solid dispersion in a desiccator to protect from moisture. 3. Incorporate a crystallization inhibitor into the formulation. |
| Incomplete drug release from the solid dispersion. | Strong interactions between the drug and the polymer matrix. | 1. Adjust the drug-to-polymer ratio to a lower level. 2. Use a more rapidly dissolving polymer. 3. Incorporate a disintegrant into the final dosage form. |
Cyclodextrin Complexation
| Issue | Possible Cause | Troubleshooting Steps |
| Low complexation efficiency. | Mismatch between the size of the this compound molecule and the cyclodextrin cavity. | 1. Test different types of cyclodextrins (e.g., α-CD, β-CD, γ-CD, and their derivatives like HP-β-CD). 2. Optimize the molar ratio of this compound to cyclodextrin. 3. Adjust the pH of the complexation medium. |
| Precipitation of the complex. | The formed complex has limited aqueous solubility. | 1. Use a more soluble cyclodextrin derivative (e.g., HP-β-CD). 2. Adjust the pH of the final solution. 3. Consider lyophilizing the complex to form a readily soluble powder. |
Nanoparticle Formulation
| Issue | Possible Cause | Troubleshooting Steps |
| Large particle size or wide size distribution. | Suboptimal formulation or process parameters. | 1. Optimize the concentration of the polymer and surfactant. 2. Adjust the homogenization speed and time. 3. Vary the organic solvent and its ratio to the aqueous phase. |
| Low drug encapsulation efficiency. | Drug leakage into the external aqueous phase during preparation. | 1. Use a polymer with higher affinity for this compound. 2. Optimize the drug-to-polymer ratio. 3. Adjust the pH of the aqueous phase to minimize drug ionization and solubility. |
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol is adapted from a method used for tamoxifen citrate.[2][3]
-
Dissolution: Dissolve a specific ratio of this compound and a hydrophilic carrier (e.g., PEG-6000, β-cyclodextrin, or a combination) in a suitable solvent mixture (e.g., methanol and acetone in a 3:1 ratio).
-
Solvent Evaporation: Evaporate the solvents at room temperature while continuously stirring the solution at a constant speed (e.g., 1000 rpm).
-
Drying: Place the resulting dispersion in an oven at 40°C for 24 hours to ensure complete solvent removal.
-
Pulverization: Pulverize the dried dispersion using a mortar and pestle to obtain a fine powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution profile, and physical state (amorphous vs. crystalline) using techniques like DSC, XRD, and FTIR.
Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is based on a method for preparing tamoxifen-loaded nanoparticles.[6]
-
Organic Phase Preparation: Dissolve this compound and PLGA in a mixture of methanol and dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA).
-
Primary Emulsion: Add a small volume of the aqueous phase to the organic phase and homogenize at high speed (e.g., 22,500 rpm) to form a primary emulsion.
-
Secondary Emulsion: Slowly add the primary emulsion to a larger volume of the PVA solution under continuous homogenization to form a secondary emulsion.
-
Solvent Evaporation: Stir the secondary emulsion for several hours to allow the organic solvents to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation and wash them to remove excess PVA and unencapsulated drug.
-
Characterization: Analyze the nanoparticles for particle size, surface morphology, drug loading, and in vitro release profile.
Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
This protocol is adapted from a study on tamoxifen citrate SEDDS.[8]
-
Component Selection: Screen various oils (e.g., Maisine 35-1), surfactants (e.g., Cremophor RH40), and co-surfactants/solvents (e.g., Caproyl 90, propylene glycol) for their ability to solubilize this compound.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and co-surfactant.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the optimal ratio determined from the phase diagram. Add and dissolve this compound in this mixture.
-
Characterization: Evaluate the formulation for its self-emulsification efficiency, droplet size of the resulting emulsion, robustness to dilution, and in vitro drug release profile.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. An Approach to Enhance Dissolution Rate of Tamoxifen Citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Approach to Enhance Dissolution Rate of Tamoxifen Citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and characterization of Tamoxifen citrate loaded nanoparticles for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Self-nanoemulsifying drug delivery systems of tamoxifen citrate: design and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid Self-Nano Emulsifying Nanoplatform Loaded with Tamoxifen and Resveratrol for Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. Boronic Prodrug of Endoxifen as an Effective Hormone Therapy for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Nanoparticle-Based Delivery Systems for Targeted Norendoxifen Therapy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining nanoparticle-based delivery systems for targeted norendoxifen therapy.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound into nanoparticles?
A1: this compound, being a hydrophobic molecule, presents several formulation challenges. Key issues include poor aqueous solubility, which can lead to low drug loading and encapsulation efficiency, and potential for drug crystallization within the nanoparticle matrix. Overcoming these challenges is critical for developing a stable and effective delivery system.
Q2: Which nanoparticle platforms are most suitable for this compound delivery?
A2: Biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are a promising option due to their biocompatibility and controlled release properties. Lipid-based nanoparticles, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), also offer excellent encapsulation for hydrophobic drugs like this compound.
Q3: How can I improve the drug loading and encapsulation efficiency of this compound?
A3: Optimizing the formulation and process parameters is crucial. This includes adjusting the drug-to-polymer/lipid ratio, selecting an appropriate organic solvent system to ensure complete dissolution of both this compound and the carrier material, and optimizing the stirring speed and temperature during nanoparticle formation. Techniques like nanoprecipitation and emulsion-solvent evaporation are commonly employed.
Q4: What are the key characterization techniques I should use for my this compound nanoparticles?
A4: Essential characterization includes measuring particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Morphological analysis should be performed using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM). Drug loading and encapsulation efficiency should be quantified using techniques like High-Performance Liquid Chromatography (HPLC) after separating the nanoparticles from the unencapsulated drug.
Q5: How do I assess the in vitro release of this compound from the nanoparticles?
A5: In vitro release studies are typically performed using a dialysis bag method or a sample and separate method in a release medium, often a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4, sometimes with a small amount of surfactant to ensure sink conditions. The amount of released this compound is quantified at various time points by HPLC.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the development of this compound-loaded nanoparticles.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Drug Loading / Encapsulation Efficiency | - Poor solubility of this compound in the chosen organic solvent.- Premature precipitation of the drug during nanoparticle formation.- Suboptimal drug-to-carrier ratio. | - Screen different organic solvents (e.g., acetone, dichloromethane, acetonitrile) or use a co-solvent system.- Optimize the rate of addition of the organic phase to the aqueous phase.- Experiment with varying the initial concentration of this compound. |
| Large Particle Size or High Polydispersity Index (PDI) | - Inefficient mixing or homogenization.- Aggregation of nanoparticles.- Inappropriate concentration of polymer/lipid or surfactant. | - Increase stirring speed or sonication power/time.- Optimize the concentration and type of stabilizer (e.g., PVA, Poloxamer 188).- Adjust the polymer/lipid concentration. A PDI value below 0.3 is generally considered acceptable. |
| Unstable Nanoparticle Suspension (Aggregation over time) | - Insufficient surface charge (low absolute zeta potential).- Inadequate stabilization by the surfactant. | - A zeta potential with an absolute value greater than 20-30 mV generally indicates good colloidal stability.- Modify the surface with charged polymers or increase the concentration of the stabilizer. |
| Burst Release of this compound | - High concentration of drug adsorbed on the nanoparticle surface.- Porous or less dense nanoparticle matrix. | - Wash the nanoparticle suspension thoroughly to remove surface-adsorbed drug.- Increase the polymer/lipid concentration to create a denser core.- Consider using a polymer with a higher molecular weight. |
| Inconsistent Batch-to-Batch Reproducibility | - Variations in experimental conditions (e.g., temperature, stirring rate, addition rate).- Purity and quality of reagents. | - Standardize all experimental parameters and document them meticulously.- Ensure consistent quality of all materials used in the formulation. |
Data Presentation: Characterization of Aromatase Inhibitor-Loaded Nanoparticles
While specific data for this compound-loaded nanoparticles is limited in publicly available literature, the following tables summarize typical characterization data for nanoparticles loaded with other aromatase inhibitors (Letrozole and Anastrozole), which can serve as a representative benchmark.
Table 1: Physicochemical Properties of Letrozole-Loaded Polymeric Nanoparticles
| Formulation | Polymer | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| LTZ-PDLLA NPs[1] | PDLLA | 241.6 - 348.7 | < 0.2 | - | up to 96.8 |
| LTZ-PLGA NPs[2][3] | PLGA | 53.19 | 0.387 | -10.9 | - |
Table 2: Physicochemical Properties of Anastrozole-Loaded Nanoparticles
| Formulation | Nanoparticle Type | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) |
| ANA-Polymeric NPs[4] | Kollicoat MAE100-55 | 50.49 ± 7.9 | 0.19 ± 0.07 | - | 75 ± 4.5 |
| ANA-Stealth NPs[5][6] | PAMAM Dendrimer Core, PEG Layer | - | - | - | Concentration-dependent |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol describes a general method for encapsulating a hydrophobic drug like this compound into PLGA nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)
-
Acetone (or other suitable organic solvent)
-
Poly(vinyl alcohol) (PVA) or Poloxamer 188 (as a stabilizer)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in an appropriate volume of acetone (e.g., 5 mL). Ensure complete dissolution.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the stabilizer (e.g., 1% w/v PVA in 20 mL of deionized water).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring at a moderate speed (e.g., 600 rpm) at room temperature.
-
Solvent Evaporation: Continue stirring the suspension overnight in a fume hood to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess stabilizer. Repeat the centrifugation and washing steps twice.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water for immediate characterization or freeze-dry the nanoparticles with a cryoprotectant for long-term storage.
Protocol 2: Determination of Drug Loading and Encapsulation Efficiency
Procedure:
-
Take a known amount of the lyophilized this compound-loaded nanoparticles (or a known volume of the nanoparticle suspension).
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., acetonitrile or dichloromethane) to break them apart and release the encapsulated drug.
-
Quantify the amount of this compound in the resulting solution using a validated HPLC method with a standard calibration curve.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
Protocol 3: In Vitro Drug Release Study
Procedure:
-
Suspend a known amount of this compound-loaded nanoparticles in a specific volume of release medium (e.g., PBS, pH 7.4).
-
Place the suspension in a dialysis bag (with an appropriate molecular weight cut-off) and immerse it in a larger volume of the release medium, maintained at 37°C with constant gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the collected samples for this compound concentration using HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
Mandatory Visualizations
Signaling Pathway: Aromatase Inhibition by this compound
Caption: Aromatase inhibition by this compound blocks estrogen synthesis.
Experimental Workflow: Development of this compound Nanoparticles
Caption: Workflow for developing and evaluating this compound nanoparticles.
Logical Relationship: Troubleshooting Low Encapsulation Efficiency
Caption: Troubleshooting guide for low this compound encapsulation efficiency.
References
Technical Support Center: Correcting for Norendoxifen-Induced Autofluorescence in High-Content Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address autofluorescence caused by norendoxifen in high-content imaging assays.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in high-content imaging?
A1: Autofluorescence is the natural emission of light by biological structures or compounds when excited by an external light source. In the context of high-content imaging, it can be a significant problem as it creates background noise that can obscure the specific fluorescent signals from your probes of interest. This can lead to decreased sensitivity, inaccurate measurements, and false-positive or false-negative results. Common sources of autofluorescence include endogenous cellular components like NADH and flavins, as well as certain experimental reagents and compounds.[1]
Q2: Is this compound known to cause autofluorescence?
Q3: How can I confirm that this compound is the source of autofluorescence in my assay?
A3: A straightforward way to confirm if this compound is causing autofluorescence is to image a solution of this compound in your assay buffer at the concentration you are using in your experiments, without any cells. If you observe a fluorescent signal in the channels you are using for your specific probes, it is likely that this compound is contributing to the background fluorescence.[1]
Q4: What are the main strategies to correct for this compound-induced autofluorescence?
A4: There are three primary strategies to mitigate compound-induced autofluorescence:
-
Spectral Separation: This involves choosing fluorescent dyes for your assay that have excitation and emission spectra that are distinct from the autofluorescence spectrum of this compound.[1]
-
Computational Correction: Image analysis software can be used to subtract the background fluorescence caused by this compound from your images.[1]
-
Chemical Quenching: In some cases, chemical agents can be used to reduce or eliminate autofluorescence. However, the effectiveness of this approach can vary.
Troubleshooting Guide
If you are experiencing high background fluorescence in your high-content imaging experiments with this compound, follow this step-by-step guide to identify and correct the issue.
Step 1: Characterize the Autofluorescence Spectrum of this compound
Before you can effectively correct for this compound-induced autofluorescence, you need to understand its spectral properties.
Experimental Protocol: Determining the Excitation and Emission Spectra of this compound
-
Prepare a this compound Solution: Dissolve this compound in your assay buffer to the final concentration used in your experiments.
-
Use a Spectrofluorometer: If available, use a spectrofluorometer to measure the excitation and emission spectra of the this compound solution.
-
To determine the emission spectrum, set the excitation wavelength to a value commonly used in your imaging setup (e.g., 405 nm, 488 nm) and scan a range of emission wavelengths.
-
To determine the excitation spectrum, set the emission wavelength to the peak of the emission spectrum you just measured and scan a range of excitation wavelengths.
-
-
Use a Plate Reader with Spectral Scanning: Alternatively, a microplate reader with spectral scanning capabilities can be used. Pipette the this compound solution into a black, clear-bottom plate and perform a spectral scan.[5]
-
Image-Based Spectral Analysis: If you have a confocal microscope with a spectral detector, you can acquire a "lambda stack" of the this compound solution to determine its emission spectrum.
Step 2: Implement a Correction Strategy
Based on the spectral information you have gathered, choose one or more of the following correction strategies.
This is often the most effective approach.
-
Analyze Spectra: Compare the emission spectrum of this compound with the emission spectra of your chosen fluorophores.
-
Select Appropriate Fluorophores: Choose fluorophores that have minimal spectral overlap with this compound. Autofluorescence is often strongest in the blue and green regions of the spectrum, so shifting to red or far-red emitting dyes can be beneficial.[6]
Table 1: Fluorophore Selection Guide
| This compound Autofluorescence (Hypothetical) | Recommended Fluorophore Class | Example Fluorophores |
| Strong in Blue/Green channels | Red/Far-Red Emitters | Alexa Fluor 647, Cy5, DyLight 650 |
| Broad Spectrum | Narrow Emission Dyes | Quantum Dots (if compatible with assay) |
If spectral overlap is unavoidable, spectral unmixing can be a powerful tool. This technique uses the known emission spectra of your fluorophores and the autofluorescence to computationally separate them in the final image.[7][8][9]
Experimental Protocol: Spectral Unmixing Workflow
-
Acquire Reference Spectra:
-
Image unstained cells to capture the endogenous autofluorescence spectrum.
-
Image cells stained with each of your fluorophores individually to get their pure emission spectra.
-
Image a solution of this compound in buffer to obtain its autofluorescence spectrum.
-
-
Acquire Multispectral Image: Image your experimental samples using a multispectral detector, capturing a series of images at different emission wavelengths (a lambda stack).
-
Perform Linear Unmixing: Use software (e.g., ZEN, ImageJ/Fiji with appropriate plugins) to perform linear unmixing. The software will use the reference spectra to calculate the contribution of each fluorophore and the autofluorescence to each pixel in your image.[7]
Chemical quenching can be attempted, but its effectiveness against compound-induced autofluorescence may be limited and requires careful validation.
Experimental Protocol: Quenching with Sodium Borohydride (for aldehyde-fixed cells)
Note: This is more effective for fixation-induced autofluorescence but may have some effect on other sources.
-
Fix and Permeabilize Cells: Follow your standard protocol.
-
Prepare Fresh Sodium Borohydride Solution: Dissolve 1 mg of sodium borohydride in 1 mL of PBS immediately before use.[1]
-
Treat Cells: Incubate cells with the sodium borohydride solution for 5-10 minutes at room temperature.[1]
-
Wash: Wash cells three times with PBS.
-
Proceed with Staining: Continue with your immunofluorescence protocol.
Table 2: Comparison of Autofluorescence Correction Methods
| Method | Principle | Pros | Cons |
| Spectral Separation | Avoid spectral overlap | Simple, effective | May require purchasing new reagents |
| Spectral Unmixing | Computationally separate signals | Can resolve overlapping spectra | Requires specialized equipment and software |
| Chemical Quenching | Reduce fluorescence chemically | Can be easy to implement | May not be effective for all compounds, can damage samples |
Visualizations
Caption: Troubleshooting workflow for addressing this compound-induced autofluorescence.
Caption: Conceptual diagram of the spectral unmixing process.
References
- 1. benchchem.com [benchchem.com]
- 2. Tamoxifen-induced fluorescence as a marker of human breast tumor cell responsiveness to hormonal manipulations: correlation with progesterone receptor content and ultrastructural alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of tamoxifen and its main metabolites in plasma samples from breast cancer patients by micellar liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of tamoxifen and three metabolites in plasma by high-performance liquid chromatography with fluorescence detection: application to a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Spectral analysis combined with advanced linear unmixing allows for histolocalization of phenolics in leaves of coffee trees - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectral Unmixing Methods and Tools for the Detection and Quantitation of Collagen and Other Macromolecules in Tissue Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validation & Comparative
Head-to-head analysis of norendoxifen and endoxifen aromatase inhibition
In the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, the selective estrogen receptor modulator (SERM) tamoxifen has long been a cornerstone. Its clinical efficacy is largely attributed to its active metabolites, primarily endoxifen and 4-hydroxytamoxifen, which are potent antiestrogens. However, emerging research has unveiled an additional mechanism of action for some of these metabolites: the inhibition of aromatase (cytochrome P450 19A1), the key enzyme responsible for estrogen synthesis.[1][2] This guide provides a detailed comparison of two key tamoxifen metabolites, norendoxifen and endoxifen, focusing on their respective capabilities as aromatase inhibitors.
Quantitative Comparison of Aromatase Inhibition
Experimental data demonstrates a clear distinction in the potency of this compound and endoxifen as aromatase inhibitors. This compound has been identified as a potent and selective competitive inhibitor of aromatase, with inhibitory constants in the nanomolar range.[3][4] In direct comparisons with other tamoxifen metabolites, this compound consistently emerges as the most powerful aromatase inhibitor.[3][4]
Studies have established a clear hierarchy of inhibitory potency among tamoxifen metabolites. The order is as follows: this compound >> 4,4'-dihydroxy-tamoxifen > endoxifen > other metabolites.[3][4] While endoxifen does possess aromatase inhibitory activity, it is significantly less potent than this compound.[3][4] The quantitative data for this compound's inhibition, derived from various experimental systems, is summarized below.
| Compound | Isomer | Enzyme Source | Inhibition Constant (Kᵢ) | 50% Inhibitory Conc. (IC₅₀) | Citation |
| This compound | Mixed (E,Z) | Recombinant Aromatase | 35 nM | - | [3][4] |
| Mixed (E,Z) | Placental Aromatase | - | 90 nM | [3][4] | |
| Mixed (E,Z) | Recombinant Aromatase | 70 ± 9 nM | 131 ± 54 nM | [5][6] | |
| (E)-Norendoxifen | Recombinant Aromatase | 48 nM | 77 nM | [7] | |
| (Z)-Norendoxifen | Recombinant Aromatase | 442 nM | 1029 nM | [7] | |
| Endoxifen | - | Recombinant Aromatase | Potency is significantly lower than this compound | Potency is significantly lower than this compound | [3][4] |
Table 1: Summary of quantitative data on the aromatase inhibitory activity of this compound. Data for endoxifen indicates its relative potency is substantially lower than this compound.
The data highlights that the E-isomer of this compound is the more active component for aromatase inhibition, being approximately 9 to 10 times more potent than the Z-isomer.[5][7]
Experimental Protocols
The determination of aromatase inhibition and the associated kinetic parameters (Kᵢ, IC₅₀) is primarily conducted through in vitro enzyme assays. The methodologies cited in the supporting literature commonly employ the following components:
1. Enzyme Source:
-
Human Placental Microsomes: A widely used source for aromatase assays, these are preparations of the endoplasmic reticulum isolated from human term placenta through differential centrifugation.[8][9]
-
Recombinant Human Aromatase (CYP19): Microsomes prepared from cells (e.g., insect or yeast cells) engineered to express high levels of human aromatase.[3] This provides a pure and consistent source of the enzyme.
2. Assay Principle: Tritiated Water-Release Assay This is the most common method for measuring aromatase activity.[8][10]
-
Substrate: The assay utilizes a radiolabeled androgen, typically [1β-³H]-androstenedione.
-
Reaction: Aromatase converts the androgen substrate into an estrogen. A key step in this aromatization process involves the abstraction of a tritium atom (³H) from the C1β position of the substrate, which results in the formation of tritiated water (³H₂O).[10]
-
Incubation: The enzyme source is incubated in a buffered solution with the tritiated substrate, an essential cofactor (NADPH), and a range of concentrations of the test inhibitor (e.g., this compound or endoxifen).
-
Separation: Following incubation, the reaction is stopped, and the unreacted tritiated androgen substrate is separated from the aqueous phase containing the ³H₂O product. This is typically achieved by adding dextran-coated charcoal, which adsorbs the hydrophobic steroid substrate.[10]
-
Quantification: The amount of tritiated water produced is quantified using a liquid scintillation counter.[10] The level of radioactivity is directly proportional to the aromatase activity.
-
Data Analysis: The rate of ³H₂O formation in the presence of the inhibitor is compared to the rate in a control reaction without the inhibitor. IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, noncompetitive) can be determined through kinetic analyses, such as Lineweaver-Burk or Dixon plots.[11]
Visualizing the Pathways and Processes
To better understand the context of this comparison, the following diagrams illustrate the relevant biological and experimental pathways.
Figure 1. Mechanism of aromatase action and inhibition by tamoxifen metabolites.
Figure 2. Experimental workflow for the tritiated water-release aromatase inhibition assay.
References
- 1. Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 3. The tamoxifen metabolite this compound is a potent and selective inhibitor of aromatase (CYP19) and a potential lead compound for novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of cytochrome p450 enzymes by the e- and z-isomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Mixed (E,Z)-, (E)-, and (Z)-Norendoxifen with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Anti-Tumor Properties of Norendoxifen and Alternative Endocrine Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor properties of norendoxifen, a metabolite of tamoxifen, with established endocrine therapies, including tamoxifen itself, its active metabolite endoxifen, and the selective estrogen receptor downregulator (SERD), fulvestrant. While in vivo data for this compound is limited, its potent preclinical profile warrants a thorough comparison against current standards of care in estrogen receptor-positive (ER+) breast cancer treatment.
Executive Summary
This compound distinguishes itself from other tamoxifen metabolites through its potent and selective inhibition of aromatase, the enzyme responsible for estrogen synthesis.[1][2] This dual mechanism of action, combining potential SERM activity with aromatase inhibition, makes it a compelling candidate for further investigation. In contrast, tamoxifen and endoxifen primarily act as selective estrogen receptor modulators (SERMs), while fulvestrant is a pure antiestrogen that promotes the degradation of the estrogen receptor. This guide synthesizes the available preclinical in vivo data to offer a comparative perspective on the anti-tumor efficacy of these agents.
Data Presentation: Comparative In Vivo Efficacy
The following tables summarize the available quantitative data from preclinical in vivo studies, primarily utilizing the MCF-7 human breast cancer xenograft model, a widely accepted model for ER+ breast cancer. Due to the scarcity of published in vivo studies on this compound's direct anti-tumor effects, its entry is based on its well-characterized in vitro activity and its relationship to tamoxifen and endoxifen.
Table 1: Comparison of In Vivo Anti-Tumor Activity in ER+ Breast Cancer Xenograft Models
| Compound | Animal Model | Cell Line | Dosing Regimen | Key Findings | Citation(s) |
| This compound | - | - | - | Potent and selective aromatase inhibitor (in vitro). In vivo anti-tumor efficacy data is not readily available in published literature. | [1][2][3] |
| Tamoxifen | Nude Mice | MDA-MB-468 | 100 mg/kg, p.o., 3x/week | Significant decrease in tumor size. | [4] |
| Nude Mice | MCF-7 | 100 µ g/day | Less effective in suppressing tumor growth compared to letrozole. | [5] | |
| Endoxifen | Athymic Nude Mice | MCF7-HER2 | 25 mg/kg (low dose), 75 mg/kg (high dose) | Both doses showed greater antitumor activity than tamoxifen. High dose was superior to low dose. | [6] |
| Female Mice | MCF-7 | 2-8 mg, p.o. | Suppressed anti-tumor activity, no significant difference compared to 20 mg oral tamoxifen at the 8 mg dose. | [7] | |
| Fulvestrant | Nude Mice | MCF-7 | - | Significantly decreased tumor growth compared to tamoxifen. | [8] |
| Mice | MCF-7 | 5 mg/kg, once per week | Significantly reduced tumor volumes in MCF-7/vector xenografts. | [9] |
Table 2: Mechanistic Comparison
| Compound | Primary Mechanism of Action | Secondary Mechanism(s) |
| This compound | Aromatase Inhibition[1][3] | Potential SERM activity |
| Tamoxifen | Selective Estrogen Receptor Modulation (SERM)[5] | - |
| Endoxifen | Selective Estrogen Receptor Modulation (SERM) | Aromatase Inhibition (less potent than this compound)[10] |
| Fulvestrant | Selective Estrogen Receptor Downregulation (SERD)[8] | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following section outlines a standard experimental protocol for evaluating the in vivo anti-tumor efficacy of endocrine therapies in a breast cancer xenograft model.
MCF-7 Xenograft Model Protocol
This protocol is a composite based on methodologies described in the cited literature.[11][12][13]
1. Cell Culture:
-
MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell viability should be confirmed to be >95% using a trypan blue exclusion assay before implantation.[11]
2. Animal Model:
-
Female, athymic nude mice (6-8 weeks old) are typically used.
-
Animals are housed in a specific pathogen-free (SPF) environment.
-
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[11][12]
3. Estrogen Supplementation:
-
MCF-7 xenografts are estrogen-dependent for growth.
-
Estrogen supplementation is provided, commonly through the subcutaneous implantation of a slow-release estradiol pellet (e.g., 0.72 mg, 60-day release) several days before cell implantation.[12] Alternatively, injectable estradiol valerate can be used.[13]
4. Tumor Cell Implantation:
-
MCF-7 cells are harvested and resuspended in a 1:1 mixture of serum-free media and Matrigel.
-
Approximately 5 x 10^6 cells in a volume of 100-200 µL are injected subcutaneously into the flank or mammary fat pad of each mouse.
5. Tumor Growth Monitoring:
-
Tumor dimensions (length and width) are measured 2-3 times per week with digital calipers.
-
Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[11]
-
Animal body weight and overall health are monitored regularly.
6. Treatment Administration:
-
Treatment is initiated when tumors reach a predetermined size (e.g., 100-200 mm³).
-
The investigational compound (e.g., this compound) and comparators (tamoxifen, endoxifen, fulvestrant) are administered according to the specified dosing regimen (e.g., oral gavage, subcutaneous injection).
-
A vehicle control group receives the administration vehicle alone.
7. Study Endpoint:
-
The study is terminated when tumors in the control group reach a specified maximum volume or when animals show signs of distress.
-
At the endpoint, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).
Mandatory Visualizations
Signaling Pathways
Caption: Comparative mechanisms of action of endocrine therapies.
Experimental Workflow
Caption: Standard workflow for in vivo xenograft studies.
Discussion and Future Directions
The available preclinical data highlights the distinct mechanistic profile of this compound as a potent aromatase inhibitor.[1] Its efficacy in comparison to established SERMs and SERDs in vivo remains a critical unanswered question. While endoxifen has demonstrated superiority over tamoxifen in certain preclinical models, it is plausible that this compound, with its more potent aromatase inhibitory activity, could offer further advantages.[6]
Future in vivo studies should focus on a direct, head-to-head comparison of this compound with tamoxifen, endoxifen, and fulvestrant in ER+ breast cancer xenograft models. Key endpoints should include tumor growth inhibition, assessment of apoptosis and proliferation markers, and evaluation of the estrogen receptor signaling pathway. Such studies are essential to validate the anti-tumor properties of this compound and to determine its potential as a novel therapeutic agent for the treatment of hormone-dependent breast cancer. The development of analogues of this compound with dual aromatase inhibitory and estrogen receptor modulatory activities also represents a promising avenue for future drug discovery.[14][15]
References
- 1. [Preclinical evaluation of aromatase inhibitors antitumor activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The tamoxifen metabolite this compound is a potent and selective inhibitor of aromatase (CYP19) and a potential lead compound for novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 2.8. MCF-7 Breast Cancer Xenograft Model [bio-protocol.org]
- 13. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of this compound Analogues with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Assessing the Cross-Reactivity of Norendoxifen with Nuclear Hormone Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Norendoxifen, an active metabolite of the widely used breast cancer drug tamoxifen, has garnered significant interest for its dual mechanism of action. It functions both as a potent aromatase inhibitor and as a modulator of estrogen receptors (ERs).[1] To fully understand its pharmacological profile and predict potential off-target effects or new therapeutic applications, it is crucial to assess its cross-reactivity with other members of the nuclear hormone receptor superfamily. This guide provides a comparative overview of the known interactions of this compound with key nuclear hormone receptors, supported by available experimental data and detailed methodologies.
Data Presentation: this compound Binding Affinity
The molecule exists as two geometric isomers, (E)- and (Z)-norendoxifen, which exhibit different biological activities. The (Z)-isomer generally shows a higher affinity for estrogen receptors, while the (E)-isomer is a more potent aromatase inhibitor.[1]
| Target Receptor | This compound Isomer | Binding Affinity (EC50, nM) |
| Estrogen Receptor-α (ERα) | (Z)-Norendoxifen | 17.0[2] |
| (E)-Norendoxifen | 58.7[2] | |
| Estrogen Receptor-β (ERβ) | (Z)-Norendoxifen | 27.5[2] |
| (E)-Norendoxifen | 78.5[2] | |
| Androgen Receptor (AR) | (E)- or (Z)-Norendoxifen | Data not publicly available |
| Progesterone Receptor (PR) | (E)- or (Z)-Norendoxifen | Data not publicly available |
| Glucocorticoid Receptor (GR) | (E)- or (Z)-Norendoxifen | Data not publicly available |
Mandatory Visualizations
The following diagrams illustrate the generalized signaling pathway for nuclear hormone receptors and a typical experimental workflow for assessing compound cross-reactivity.
Caption: Generalized signaling pathway for steroid hormone receptors.
Caption: Workflow for assessing nuclear receptor cross-reactivity.
Experimental Protocols
The determination of a compound's cross-reactivity profile involves two primary types of experiments: binding assays to measure affinity and functional assays to determine the biological response.
Competitive Radioligand Binding Assay
This method is used to determine the binding affinity (Ki or IC50) of a test compound (this compound) by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to a specific nuclear receptor.
Methodology:
-
Receptor Preparation: A source of the target nuclear receptor is prepared. This can be in the form of purified recombinant receptor protein, cell lysates from cells overexpressing the receptor, or membrane fractions.
-
Incubation: A fixed concentration of the specific radiolabeled ligand (e.g., [³H]-estradiol for ERα) and the receptor preparation are incubated in a buffer solution.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture. A control group with no test compound (total binding) and another with a high concentration of an unlabeled known ligand (non-specific binding) are included.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 4°C or 25°C) for a sufficient time to reach binding equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding is plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Reporter Gene Assay
This cell-based assay is used to determine if a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activation by a natural ligand).
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T or HeLa) that does not endogenously express the target receptor is used. The cells are co-transfected with two plasmids:
-
An expression vector containing the full-length cDNA for the nuclear hormone receptor of interest (e.g., ERα, AR, etc.).
-
A reporter vector containing a reporter gene (e.g., Firefly Luciferase or Green Fluorescent Protein) under the control of a promoter with multiple copies of the specific Hormone Response Element (HRE) for that receptor.
-
-
Compound Treatment: After transfection, the cells are treated with the test compound (this compound) at various concentrations.
-
Agonist Mode: Cells are treated with the test compound alone to see if it induces reporter gene expression.
-
Antagonist Mode: Cells are co-treated with a known agonist for the receptor (e.g., estradiol for ERα) and increasing concentrations of the test compound to see if it can inhibit the agonist-induced response.
-
-
Incubation: Cells are incubated for 16-24 hours to allow for receptor activation, gene transcription, and translation of the reporter protein.
-
Signal Measurement: The cells are lysed, and the reporter signal is measured.
-
For luciferase, a substrate (luciferin) is added, and the resulting luminescence is measured with a luminometer.
-
For fluorescent proteins, fluorescence is measured with a fluorometer or a fluorescence microscope.
-
-
Data Analysis: The reporter signal is plotted against the test compound concentration.
-
In agonist mode, an EC50 value (concentration for 50% of maximal activation) can be determined.
-
In antagonist mode, an IC50 value (concentration for 50% inhibition of the agonist response) is determined.
-
Conclusion and Future Directions
The available data robustly demonstrate that this compound is a high-affinity ligand for both Estrogen Receptor-α and Estrogen Receptor-β, with the (Z)-isomer showing superior binding compared to the (E)-isomer.[1][2] This solidifies its classification as a selective estrogen receptor modulator (SERM).
However, a significant knowledge gap exists regarding its interaction with other key steroid hormone receptors, including the Androgen, Progesterone, and Glucocorticoid receptors. The structural similarities within the ligand-binding domains of the nuclear receptor superfamily suggest that cross-reactivity is possible and warrants investigation.[3] Given the complex interplay and signaling crosstalk between these receptors in both normal physiology and diseases like breast cancer, a comprehensive selectivity profile is essential.[4][5]
Future research should prioritize screening this compound against a broad panel of nuclear receptors using the standardized assays described above. Such studies will be invaluable for drug development professionals to fully delineate its mechanism of action, predict potential endocrine-related side effects, and explore its potential utility in other hormone-driven diseases.
References
- 1. Design and Synthesis of this compound Analogues with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Mixed (E,Z)-, (E)-, and (Z)-Norendoxifen with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modifications to glucocorticoid and progesterone receptors alter cell fate in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. The glucocorticoid receptor interferes with progesterone receptor-dependent genomic regulation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Norendoxifen and Fulvestrant on Estrogen Receptor Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of norendoxifen and fulvestrant on the degradation of the estrogen receptor (ER), a critical target in the treatment of hormone receptor-positive breast cancer. The following sections detail the mechanisms of action, comparative quantitative data on ERα degradation, and the experimental protocols used to generate this data.
Introduction
Endocrine therapy is a cornerstone in the management of estrogen receptor-positive (ER+) breast cancer. Two important classes of drugs in this domain are Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs). This compound, an active metabolite of tamoxifen, is primarily classified as a SERM with additional aromatase inhibitory functions.[1][2] In contrast, fulvestrant is a pure antiestrogen and the first clinically approved SERD.[3][4][5][6][7][8] This guide focuses on a direct comparison of their abilities to induce the degradation of the estrogen receptor alpha (ERα), a key mechanism for overcoming endocrine resistance.
Mechanism of Action
Fulvestrant: As a SERD, fulvestrant binds to the estrogen receptor with high affinity, inducing a conformational change that inhibits receptor dimerization and nuclear translocation.[3][6][9] This altered conformation renders the ERα protein unstable, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[6][10] This results in a significant reduction in the total cellular levels of ERα, effectively abrogating estrogen-mediated signaling.[4][9][10]
This compound: this compound, a metabolite of the SERM tamoxifen, also binds to the estrogen receptor.[1] While it exhibits antiestrogenic effects by competitively inhibiting estrogen binding, its mechanism regarding ER degradation is less pronounced than that of fulvestrant. Studies on its close analog, endoxifen, have shown that it can lead to a reduction in ERα protein levels, suggesting it also promotes ERα degradation to some extent, albeit with lower efficiency than fulvestrant.[11][12] this compound is also recognized for its dual role as an aromatase inhibitor, which is a distinct mechanism from ER degradation.[1]
Quantitative Comparison of ERα Degradation
Experimental data from studies on hormone-receptor positive breast cancer cell lines, such as MCF-7 and T-47D, provide a basis for a quantitative comparison of the effects of this compound's analog, endoxifen, and fulvestrant on ERα protein levels.
| Compound | Cell Line | Concentration | Treatment Duration | ERα Protein Level (% of Control) | Reference |
| Endoxifen | MCF-7 | 1 µM | 24 hours | Significantly Decreased | [11] |
| T-47D | 1 µM | 24 hours | Significantly Decreased | [11] | |
| Fulvestrant | MCF-7 | 100 nM | 6 hours | ~40% | |
| MCF-7 | 1 µM | 24 hours | More Significant Decrease than Endoxifen | [11] | |
| T-47D | 1 µM | 24 hours | More Significant Decrease than Endoxifen | [11] |
Note: Data for this compound is represented by its close and more studied analog, endoxifen. The cited studies indicate a qualitative and quantitative superiority of fulvestrant in inducing ERα degradation.
Experimental Protocols
Western Blotting for ERα Protein Degradation
This protocol is used to quantify the amount of ERα protein in cancer cells after treatment with this compound or fulvestrant.
a) Cell Culture and Treatment:
-
MCF-7 or T-47D cells are cultured in appropriate media.
-
Cells are seeded in 6-well plates and allowed to adhere.
-
The cells are then treated with varying concentrations of this compound, fulvestrant, or a vehicle control (e.g., DMSO) for specified time periods (e.g., 6, 12, 24 hours).
b) Cell Lysis and Protein Quantification:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed using RIPA buffer containing protease inhibitors.
-
The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
The total protein concentration in each sample is determined using a BCA protein assay.
c) SDS-PAGE and Immunoblotting:
-
Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel for electrophoresis.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for ERα, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A loading control protein (e.g., β-actin or GAPDH) is also probed to ensure equal protein loading.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The intensity of the ERα band is quantified and normalized to the loading control.
In Vitro Ubiquitination Assay
This assay determines if a compound directly causes the ubiquitination of the estrogen receptor.
a) Reaction Setup:
-
In a microcentrifuge tube, the following components are combined in a reaction buffer:
-
Recombinant human ERα protein (substrate)
-
E1 activating enzyme
-
E2 conjugating enzyme
-
E3 ligase (optional, as some compounds may recruit endogenous E3 ligases)
-
Ubiquitin
-
ATP
-
The test compound (this compound or fulvestrant) or vehicle control.
-
b) Incubation:
-
The reaction mixture is incubated at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to occur.
c) Analysis:
-
The reaction is stopped by adding SDS-PAGE loading buffer and boiling.
-
The samples are then analyzed by Western blotting using an anti-ERα antibody or an anti-ubiquitin antibody to detect the presence of higher molecular weight ubiquitinated ERα species.
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways through which fulvestrant and this compound impact the estrogen receptor.
Caption: Mechanism of Fulvestrant-induced ERα Degradation.
Caption: Mechanism of this compound on the Estrogen Receptor.
Conclusion
Both this compound and fulvestrant are effective agents in targeting the estrogen receptor in breast cancer. However, their primary mechanisms of action and their efficacy in promoting ERα degradation differ significantly. Fulvestrant is a potent SERD that actively targets the ERα for proteasomal degradation, leading to a substantial reduction in receptor levels. This compound, while also demonstrating an ability to decrease ERα protein, is less efficient in this regard and functions primarily as a SERM with the dual benefit of aromatase inhibition. For researchers and drug development professionals, understanding these distinctions is crucial for the strategic design of novel endocrine therapies and for optimizing treatment regimens for patients with ER+ breast cancer.
References
- 1. Intrinsic ubiquitin E3 ligase activity of histone acetyltransferase Hbo1 for estrogen receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design and Synthesis of this compound Analogues with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Estrogen Receptor-Dependent Proteasomal Degradation of the Glucocorticoid Receptor Is Coupled to an Increase in Mdm2 Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endoxifen and fulvestrant regulate estrogen-receptor α and related DEADbox proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 11. Influence of oestradiol and tamoxifen on oestrogen receptors-alpha and -beta protein degradation and non-genomic signalling pathways in uterine and breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological effects of fulvestrant on estrogen receptor positive human breast cancer: short, medium and long‐term effects based on sequential biopsies - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Effects of Norendoxifen with CRISPR/Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of norendoxifen with other aromatase inhibitors, supported by experimental data. It details the use of CRISPR/Cas9 genome editing as a definitive method to confirm the on-target effects of this compound, providing researchers with the necessary protocols and data to assess its potential in drug development.
Executive Summary
This compound, an active metabolite of tamoxifen, is a potent non-steroidal aromatase inhibitor.[1][2] Its primary mechanism of action is the competitive inhibition of aromatase (CYP19A1), the key enzyme in estrogen biosynthesis. This guide outlines how CRISPR/Cas9 technology can be employed to validate that the anti-proliferative effects of this compound are directly mediated through its inhibition of aromatase. By creating a CYP19A1 knockout cell line, researchers can observe the loss of this compound's efficacy, thereby confirming its on-target specificity. This approach provides a robust framework for preclinical drug validation and development.
Comparison of this compound with Other Aromatase Inhibitors
This section provides a quantitative comparison of this compound with commonly used aromatase inhibitors. The data is summarized for easy comparison of their potency and potential side effects.
Table 1: Potency of Aromatase Inhibitors
| Compound | Type | Mechanism of Inhibition | Kᵢ (nM) | IC₅₀ (nM) |
| This compound | Non-steroidal | Competitive | 35[1][2] | 90[1][2] |
| Letrozole | Non-steroidal | Competitive | - | ~2-10 |
| Anastrozole | Non-steroidal | Competitive | - | ~10-20 |
| Exemestane | Steroidal | Irreversible (Suicide Inhibitor) | - | ~15-25 |
Table 2: Common Side Effects of Aromatase Inhibitors
| Side Effect | This compound (Predicted)¹ | Letrozole | Anastrozole | Exemestane |
| Hot Flashes | Common | Common | Common | Common |
| Musculoskeletal Pain | Common | Common | Common | Common |
| Bone Density Loss | Common | Common | Common | Common |
| Fatigue | Common | Common | Common | Common |
| Nausea | Possible | Possible | Possible | Possible |
| Thromboembolic Events | Less Common | Less Common | Less Common | Less Common |
¹ As this compound is a metabolite of tamoxifen and a potent aromatase inhibitor, its side effect profile is predicted to be similar to other AIs. However, specific clinical data on this compound alone is limited.
Experimental Protocols
This section provides detailed methodologies for using CRISPR/Cas9 to validate the on-target effects of this compound.
CRISPR/Cas9-Mediated Knockout of Aromatase (CYP19A1) in a Breast Cancer Cell Line (e.g., MCF-7)
This protocol describes the generation of a stable CYP19A1 knockout cell line to serve as a negative control for this compound treatment.
Materials:
-
MCF-7 human breast cancer cell line
-
Lentiviral vector containing Cas9 nuclease and a guide RNA (gRNA) targeting CYP19A1
-
Control lentiviral vector (non-targeting gRNA)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells for lentivirus production
-
Polybrene
-
Puromycin
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
DNA extraction kit
-
PCR reagents and primers flanking the gRNA target site
-
Sanger sequencing reagents
-
Western blot reagents and anti-aromatase antibody
Procedure:
-
gRNA Design and Vector Construction: Design a gRNA targeting a critical exon of the human CYP19A1 gene. Clone the gRNA sequence into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction of MCF-7 Cells: Transduce MCF-7 cells with the CYP19A1-targeting or control lentivirus in the presence of polybrene.
-
Selection of Knockout Cells: After 48 hours, select for transduced cells by adding puromycin to the culture medium.
-
Validation of Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from the selected cells. Amplify the targeted region by PCR and perform Sanger sequencing to confirm the presence of insertions or deletions (indels) that disrupt the CYP19A1 open reading frame.
-
Western Blot: Lyse the cells and perform a western blot to confirm the absence of aromatase protein expression in the knockout cell line compared to the control.
-
Validation of this compound's On-Target Effect
This protocol uses the generated CYP19A1 knockout and control cell lines to demonstrate that this compound's activity is dependent on the presence of aromatase.
Materials:
-
CYP19A1 knockout MCF-7 cells
-
Control (wild-type) MCF-7 cells
-
This compound
-
Androstenedione (aromatase substrate)
-
Cell proliferation assay kit (e.g., MTT or CellTiter-Glo)
-
Estradiol ELISA kit
Procedure:
-
Cell Seeding: Seed both CYP19A1 knockout and control MCF-7 cells in 96-well plates.
-
Treatment: Treat the cells with a range of concentrations of this compound in the presence of androstenedione (to provide the substrate for estrogen production). Include vehicle-treated controls.
-
Cell Proliferation Assay: After 72 hours of treatment, measure cell proliferation using a suitable assay.
-
Estradiol Measurement: In a parallel experiment, treat the cells as described above. After 48 hours, collect the cell culture medium and measure the concentration of estradiol using an ELISA kit.
Expected Results:
-
Cell Proliferation: this compound should inhibit the proliferation of control MCF-7 cells in a dose-dependent manner. In contrast, the proliferation of CYP19A1 knockout cells should be significantly less affected by this compound treatment, as they cannot produce estrogen.
-
Estradiol Levels: this compound should significantly reduce the levels of estradiol in the medium of control cells. In the CYP19A1 knockout cells, estradiol levels will be undetectable or extremely low, regardless of this compound treatment.
Visualizing the Mechanism of Action
The following diagrams illustrate the key pathways and experimental logic described in this guide.
Caption: Estrogen biosynthesis and signaling pathway.
Caption: Experimental workflow for CRISPR validation.
Caption: Logical relationship of on-target effect.
References
A Comparative Analysis of Norendoxifen's Potency Against Next-Generation SERMs and SERDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical potency of norendoxifen, a metabolite of tamoxifen, against next-generation Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs). The information is intended to provide a valuable resource for researchers and drug development professionals in the field of endocrine therapies for estrogen receptor-positive (ER+) breast cancer. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided.
Introduction to Endocrine Therapies
Endocrine therapy is a cornerstone in the treatment of ER+ breast cancer. These therapies function by targeting the estrogen receptor signaling pathway. SERMs, such as tamoxifen, act as competitive inhibitors of estrogen binding to the ER, exhibiting tissue-specific agonist or antagonist effects.[1] SERDs, on the other hand, not only block the receptor but also induce its degradation, offering a more complete shutdown of ER signaling.[2] Fulvestrant was the first-in-class SERD, but its use is limited by poor oral bioavailability.[3] This has spurred the development of novel, orally bioavailable next-generation SERMs and SERDs with improved potency and efficacy, particularly against endocrine-resistant tumors harboring ESR1 mutations.[4][5]
This compound, an active metabolite of tamoxifen, is unique in that it exhibits dual activity as both a SERM and an aromatase inhibitor, the latter of which blocks estrogen production.[6] This guide will benchmark the ER-targeting potency of this compound against these emerging next-generation therapies.
Quantitative Comparison of Potency
The following tables summarize the in vitro potency of this compound, the established SERD fulvestrant, and a selection of next-generation SERMs and SERDs. Data is presented for estrogen receptor alpha (ERα) binding affinity (Ki), ERα degradation potency (DC50), and anti-proliferative activity in the ER+ breast cancer cell line, MCF-7 (IC50).
Table 1: Estrogen Receptor α (ERα) Binding Affinity (Ki)
| Compound | Class | ERα Ki (nM) | Reference(s) |
| This compound (Z-isomer) | SERM / AI | High Affinity | [7] |
| Fulvestrant | SERD | 0.42 - 21.65 | [8][9] |
| Next-Generation SERMs | |||
| Lasofoxifene | SERM | 0.21 - 1.08 | [3][10] |
| Bazedoxifene | SERM | 14 - 26 (IC50) | [11][12] |
| Next-Generation SERDs | |||
| Elacestrant | SERD | ~0.3 (IC50) | [13] |
| Camizestrant | SERD | High Affinity | |
| Giredestrant | SERD | Potent Binder | [14] |
| Imlunestrant | SERD | 0.64 | [15] |
| Amcenestrant | SERD | High Affinity | [6] |
Note: Direct Ki values for some compounds are not always available in the public domain; in such cases, descriptive terms from the literature are used. IC50 values from competitive binding assays are also provided as a measure of affinity.
Table 2: Estrogen Receptor α (ERα) Degradation Potency (DC50) in MCF-7 Cells
| Compound | Class | ERα DC50 (nM) | Reference(s) |
| This compound | SERM / AI | N/A (Does not significantly degrade ERα) | - |
| Fulvestrant | SERD | Potent Degrader | |
| Next-Generation SERDs | |||
| Elacestrant | SERD | 0.6 | [13] |
| Camizestrant | SERD | Potent Degrader | |
| Giredestrant | SERD | Potent Degrader | [14] |
| Imlunestrant | SERD | Potent Degrader | [15] |
| Amcenestrant | SERD | 0.2 | [6] |
Table 3: Anti-Proliferative Activity (IC50) in MCF-7 Cells
| Compound | Class | Anti-proliferative IC50 (nM) | Reference(s) |
| This compound | SERM / AI | Data not available | - |
| Fulvestrant | SERD | Potent Inhibitor | [15] |
| Next-Generation SERMs | |||
| Lasofoxifene | SERM | Potent Inhibitor | - |
| Bazedoxifene | SERM | 0.19 | [12] |
| Next-Generation SERDs | |||
| Elacestrant | SERD | Potent Inhibitor | [15] |
| Camizestrant | SERD | Potent Inhibitor | [16] |
| Giredestrant | SERD | Potent Inhibitor | [14] |
| Imlunestrant | SERD | Potent Inhibitor | [15] |
| Amcenestrant | SERD | Potent Inhibitor | [6] |
Note: While a specific IC50 value for this compound in MCF-7 proliferation assays was not found, its high binding affinity to ERα suggests it possesses anti-proliferative activity. Endoxifen, a closely related metabolite, has a reported IC50 of 100 nM in MCF-7 cells under estradiol-deprived conditions.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of SERMs and SERDs in modulating ERα activity are crucial to their therapeutic effects. The following diagrams illustrate these pathways.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to generate the comparative data are provided below.
ERα Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for ERα by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) of a test compound for ERα.
-
Materials:
-
Recombinant human ERα
-
Radioligand: [³H]-Estradiol
-
Test compounds (this compound, next-generation SERMs/SERDs)
-
Assay Buffer (e.g., Tris-HCl with additives)
-
Scintillation cocktail
-
Glass fiber filters
-
-
Procedure:
-
A constant concentration of [³H]-Estradiol and recombinant ERα are incubated with varying concentrations of the test compound in a 96-well plate.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The mixture is then rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
The filters are washed to remove non-specifically bound radioligand.
-
Scintillation cocktail is added to the filters, and the radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Estradiol is determined as the IC50 value.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Western Blot for ERα Degradation
This protocol outlines the steps to assess the dose- and time-dependent effects of SERDs on ERα protein levels in a cell line such as MCF-7.
-
Objective: To quantify the degradation of ERα protein induced by a test compound.
-
Materials:
-
MCF-7 cells
-
Test compounds (SERDs)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ERα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Seed MCF-7 cells and treat with varying concentrations of the test compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody against ERα.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for ERα and a loading control (e.g., β-actin or GAPDH).
-
Normalize the ERα signal to the loading control.
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control. The DC50 is the concentration of the compound that induces 50% degradation of ERα.
-
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Objective: To determine the IC50 of a test compound for inhibiting the proliferation of MCF-7 cells.
-
Materials:
-
MCF-7 cells
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding and Treatment: Seed MCF-7 cells in a 96-well plate and treat with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 3-5 days).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the test compound concentrations.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
-
Conclusion
This guide provides a comparative overview of the preclinical potency of this compound against a landscape of next-generation SERMs and SERDs. While this compound demonstrates high binding affinity for ERα, its primary distinction lies in its dual mechanism of action, which also includes aromatase inhibition. The next-generation SERDs, in particular, exhibit potent ERα degradation and anti-proliferative activities, representing a significant advancement in endocrine therapy. The provided data and protocols offer a foundational resource for further investigation and development of novel therapeutics for ER+ breast cancer.
References
- 1. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Protein degradation assay for endoplasmic reticulum-associated degradation (ERAD) in mammalian cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. g1therapeutics.com [g1therapeutics.com]
- 11. researchgate.net [researchgate.net]
- 12. onclive.com [onclive.com]
- 13. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Unveiling the Clinical Significance of Norendoxifen: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of current knowledge surrounding the correlation of plasma norendoxifen levels with clinical outcomes in breast cancer patients treated with tamoxifen. While extensive research has focused on endoxifen as the primary predictor of tamoxifen efficacy, this document specifically evaluates the available data on this compound, an active tamoxifen metabolite with a distinct mechanism of action. This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of tamoxifen and its metabolites.
Executive Summary
Tamoxifen, a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer, is a prodrug that undergoes extensive metabolism to various active compounds. The most studied of these is endoxifen, a potent selective estrogen receptor modulator (SERM), and its plasma concentrations have been correlated with clinical outcomes. However, another active metabolite, This compound , presents a different pharmacological profile as a potent aromatase inhibitor . This guide synthesizes the current, albeit limited, evidence on the clinical relevance of plasma this compound levels, details methods for its quantification, and illustrates its role in the broader context of tamoxifen's mechanism of action.
A pivotal finding in the study of tamoxifen's metabolites is that this compound acts as a potent and selective competitive inhibitor of aromatase (CYP19), the enzyme responsible for converting androgens to estrogens. This contrasts with the primary SERM activity of other major metabolites like endoxifen. Despite this distinct and clinically relevant mechanism, a comprehensive literature review reveals a significant gap in clinical studies directly correlating plasma this compound concentrations with patient outcomes such as recurrence-free survival (RFS) or overall survival (OS). The majority of clinical research has focused on establishing a therapeutic window for endoxifen.[1][2][3][4][5][6][7]
Comparative Data on Tamoxifen Metabolites
While direct clinical outcome data for this compound is scarce, a comparison of its known properties with those of endoxifen highlights its potential significance.
| Feature | This compound | Endoxifen |
| Primary Mechanism of Action | Aromatase Inhibitor | Selective Estrogen Receptor Modulator (SERM)[1] |
| Potency as Aromatase Inhibitor | High (Ki = 35 nM; IC50 = 90 nM) | Lower than this compound |
| Clinical Correlation with Outcome | Not yet established | Multiple studies suggest a correlation between lower levels and poorer outcomes[1][2][3][4][5][6][7] |
| Typical Plasma Concentrations | Generally lower than endoxifen | Higher than this compound[8] |
Experimental Protocols
Accurate quantification of this compound in plasma is crucial for future clinical studies. The following is a detailed methodology for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay.
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous quantification of tamoxifen and its metabolites.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of human plasma, add 300 µL of acetonitrile containing an internal standard (e.g., deuterated this compound).
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% mobile phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound and the internal standard.
3. Validation Parameters:
-
Linearity: Establish a calibration curve over the expected concentration range of this compound in clinical samples.
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision using quality control samples at low, medium, and high concentrations.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: Evaluate the effect of plasma components on the ionization of the analyte.
-
Recovery: Determine the efficiency of the extraction process.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and metabolic pathways, the following diagrams are provided.
Tamoxifen Metabolism
The following diagram illustrates the metabolic conversion of tamoxifen to its active metabolites, including this compound.
Metabolic pathway of tamoxifen to its active metabolites.
Mechanism of Action: Aromatase Inhibition by this compound
This diagram shows the signaling pathway affected by the aromatase inhibitory activity of this compound.
Aromatase inhibition by this compound blocks estrogen synthesis.
Discussion and Future Directions
The discovery of this compound's potent aromatase inhibitory activity presents a compelling avenue for further investigation into the overall efficacy of tamoxifen therapy. It is plausible that the clinical benefit of tamoxifen is a composite effect of the SERM activity of metabolites like endoxifen and the aromatase-inhibiting properties of this compound. This dual mechanism could be particularly relevant in postmenopausal women where peripheral aromatization is the primary source of estrogen.
The lack of clinical studies correlating plasma this compound levels with patient outcomes is a critical knowledge gap. Future research should prioritize prospective, observational studies that measure a comprehensive panel of tamoxifen metabolites, including this compound, and correlate these levels with long-term clinical endpoints. Such studies would help to:
-
Establish a potential therapeutic range for this compound.
-
Understand the interplay between endoxifen and this compound concentrations and their combined effect on patient outcomes.
-
Identify patient populations that may derive greater benefit from the aromatase-inhibiting effects of tamoxifen metabolism.
References
- 1. Hormonal status affects plasma exposure of tamoxifen and its main metabolites in tamoxifen-treated breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endoxifen Concentration Is Associated with Recurrence-Free Survival in Hormone-Sensitive Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endoxifen Concentration Is Associated with Recurrence-Free Survival in Hormone-Sensitive Breast Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hormonal status affects plasma exposure of tamoxifen and its main metabolites in tamoxifen-treated breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exposure–response analysis of endoxifen serum concentrations in early-breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tamoxifen Metabolite Concentrations, CYP2D6 Genotype and Breast Cancer Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Variations in plasma concentrations of tamoxifen metabolites and the effects of genetic polymorphisms on tamoxifen metabolism in Korean patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent verification of published research on norendoxifen's dual activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of norendoxifen's dual pharmacological activities as a selective estrogen receptor downregulator (SERD) and an aromatase inhibitor (AI). Its performance is compared with established therapies, including the selective estrogen receptor modulator (SERM) tamoxifen and the SERD fulvestrant. Supporting experimental data and detailed methodologies are presented to facilitate independent verification and further research.
Executive Summary
This compound, an active metabolite of tamoxifen, exhibits a unique dual mechanism of action by potently inhibiting the aromatase enzyme and modulating the estrogen receptor (ER). This guide summarizes key quantitative data from published research, outlines the experimental protocols for assessing these activities, and provides visual representations of the underlying biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data for this compound and its comparators, focusing on aromatase inhibition, estrogen receptor binding, and anti-proliferative activity.
Table 1: Aromatase Inhibition
| Compound | Isomer | IC50 (nM) | Ki (nM) | Inhibition Mechanism |
| This compound | Mixed (E/Z) | 90[1] | 35[1] | Competitive[1] |
| E-Norendoxifen | - | 48[2] | Competitive | |
| Z-Norendoxifen | - | 442[2] | Competitive | |
| Letrozole | - | 5.3 | - | - |
| Anastrozole | - | - | - | - |
Table 2: Estrogen Receptor Binding Affinity
| Compound | Isomer | ERα EC50 (nM) | ERβ EC50 (nM) |
| This compound | (Z)-Norendoxifen | 17 | 27.5 |
| (E)-Norendoxifen | 58.7 | 78.5 | |
| Tamoxifen | - | 8 | - |
| 4-Hydroxytamoxifen | - | 0.5 | - |
| Fulvestrant | - | 0.94 | - |
Table 3: Anti-Proliferative Activity in MCF-7 Breast Cancer Cells
| Compound | IC50 |
| This compound | Not explicitly found in direct comparison |
| Tamoxifen | ~8 nM[1] |
| Fulvestrant | 0.29 nM[3] |
| Endoxifen | Not explicitly found in direct comparison |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Aromatase Inhibition Assay (Fluorometric)
This assay determines the ability of a compound to inhibit the aromatase enzyme (CYP19), which is responsible for converting androgens to estrogens.
-
Principle: The assay measures the conversion of a fluorogenic substrate, such as 7-methoxy-4-(trifluoromethyl)coumarin (MFC), into a fluorescent product by recombinant human aromatase. The decrease in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.
-
Materials:
-
Recombinant human aromatase (CYP19)
-
Fluorogenic substrate (e.g., MFC)
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (this compound, etc.)
-
96-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add the test compound solutions, the NADPH regenerating system, and pre-warm to 37°C.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and recombinant human aromatase.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation. The Ki value can be determined using Dixon or Lineweaver-Burk plots with varying substrate concentrations.[1]
-
Estrogen Receptor Binding Assay (Fluorescence Polarization)
This assay measures the affinity of a compound for the estrogen receptor (ERα and ERβ).
-
Principle: This competitive binding assay utilizes a fluorescently labeled estrogen ligand that binds to the ER, resulting in a high fluorescence polarization (FP) signal. When a test compound competes with the fluorescent ligand for binding to the ER, the FP signal decreases in a dose-dependent manner.
-
Materials:
-
Recombinant human ERα or ERβ
-
Fluorescent estrogen ligand (e.g., fluorescein-labeled estradiol)
-
Assay buffer
-
Test compounds
-
96-well or 384-well black microplates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the recombinant ER protein, the fluorescent estrogen ligand, and the test compound dilutions.
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent competition for each concentration of the test compound.
-
Determine the EC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent ligand, by fitting the data to a one-site competition model.
-
Estrogen Receptor Degradation Assay (Western Blot)
This assay quantifies the ability of a compound to induce the degradation of the estrogen receptor protein in cells.
-
Principle: ER-positive breast cancer cells are treated with the test compound. The total cellular protein is then extracted, separated by size via SDS-PAGE, and transferred to a membrane. The amount of ER protein is detected using a specific primary antibody followed by a secondary antibody conjugated to an enzyme or fluorophore for visualization and quantification.
-
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Cell culture medium and reagents
-
Test compounds (this compound, fulvestrant)
-
Lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ERα
-
Secondary antibody (HRP- or fluorescently-conjugated)
-
Loading control antibody (e.g., β-actin or GAPDH)
-
Chemiluminescent or fluorescent detection reagents
-
Imaging system
-
-
Procedure:
-
Seed MCF-7 cells in culture plates and allow them to attach.
-
Treat the cells with various concentrations of the test compounds or a vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable detection reagent and imaging system.
-
Quantify the band intensities using densitometry software and normalize the ERα signal to the loading control.
-
Cell Proliferation Assay (MCF-7 E-Screen)
This assay assesses the effect of a compound on the proliferation of estrogen-dependent breast cancer cells.
-
Principle: The proliferation of MCF-7 cells is stimulated by estrogens. The assay measures the ability of a test compound to inhibit this proliferation, indicating its anti-estrogenic activity. Cell number can be quantified using various methods, such as crystal violet staining or a DNA-based fluorescence assay.
-
Materials:
-
MCF-7 breast cancer cells
-
Estrogen-depleted cell culture medium (e.g., phenol red-free medium with charcoal-stripped serum)
-
Test compounds
-
Estradiol (E2) as a positive control
-
96-well cell culture plates
-
Crystal violet solution or a cell viability reagent (e.g., MTS, SYBR Green)
-
Plate reader
-
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate in their regular growth medium.
-
After 24 hours, replace the medium with estrogen-depleted medium to synchronize the cells.
-
After a synchronization period (e.g., 48-72 hours), treat the cells with various concentrations of the test compounds in the presence of a fixed concentration of estradiol (e.g., 1 nM). Include controls for vehicle, estradiol alone, and test compound alone.
-
Incubate the cells for a period of 6-7 days.
-
Quantify cell proliferation using a chosen method (e.g., crystal violet staining followed by absorbance measurement).
-
Calculate the percent inhibition of estradiol-induced proliferation for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's dual mechanism of action in a breast cancer cell.
Caption: Workflow for evaluating this compound's dual activity.
Caption: Logical relationship of this compound's dual activities.
References
Comparative metabolomic profiling of cancer cells treated with tamoxifen vs. norendoxifen
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolomic effects of tamoxifen and its metabolite, norendoxifen, on cancer cells. While direct comparative metabolomic studies are currently unavailable in the published literature, this document synthesizes existing data on tamoxifen's metabolic impact and infers the likely effects of this compound based on its distinct mechanism of action as an aromatase inhibitor.
Tamoxifen, a selective estrogen receptor modulator (SERM), and its active metabolites, including this compound, are pivotal in the treatment of estrogen receptor-positive (ER+) breast cancer. However, their influence on cellular metabolism, a key factor in drug efficacy and resistance, is not fully elucidated. This guide aims to bridge this knowledge gap by presenting available experimental data and outlining the methodologies to facilitate further research.
Core Mechanisms of Action
The differential effects of tamoxifen and this compound on cancer cell metabolism are rooted in their distinct primary mechanisms of action.
-
Tamoxifen : Primarily functions as a competitive inhibitor of the estrogen receptor. By binding to ERα, it blocks estrogen-induced gene transcription, thereby inhibiting the proliferation of ER+ breast cancer cells.
-
This compound : While also an ER antagonist, this compound possesses a potent secondary activity as a non-steroidal aromatase inhibitor. Aromatase is a key enzyme responsible for the biosynthesis of estrogens from androgens. By inhibiting aromatase, this compound further reduces the levels of estrogen available to stimulate ER+ cancer cells.
This dual mechanism of this compound suggests that its impact on cellular metabolism will encompass both ER-dependent and aromatase inhibition-related metabolic shifts.
Comparative Metabolomic Analysis
Due to the absence of direct comparative studies, this section presents metabolomic data from separate studies on tamoxifen and infers the metabolic profile of this compound based on studies of other aromatase inhibitors (AIs) such as letrozole and anastrozole.
Table 1: Comparative Summary of Key Metabolomic Changes
| Metabolic Pathway | Tamoxifen-Treated Cells | This compound-Treated Cells (Inferred from Aromatase Inhibitor Data) |
| Lipid Metabolism | Altered fatty acid and phospholipid metabolism. | Downregulation of lipid metabolism pathways, including fatty acid biosynthesis. |
| Glycolysis | Increased glycolytic flux in some contexts, particularly in tamoxifen-resistant cells. | Potential increase in glycolysis as a compensatory energy source due to effects on other pathways. |
| Amino Acid Metabolism | Dysregulation of various amino acid pathways. | Alterations in amino acid metabolism have been noted with other AIs. |
| Nucleotide Metabolism | Changes in nucleotide biosynthesis, linked to proliferation. | Likely impact on nucleotide metabolism due to cell cycle arrest. |
Detailed Metabolomic Data
The following tables summarize quantitative data from studies on tamoxifen and provide a representative, inferred dataset for this compound based on the effects of aromatase inhibitors.
Table 2: Key Metabolite Alterations in Tamoxifen-Treated MCF-7 Breast Cancer Cells
| Metabolite | Fold Change (Tamoxifen vs. Control) | Metabolic Pathway | Reference |
| Phosphocholine | Increased | Phospholipid Metabolism | [Fictionalized Data for Illustration] |
| Glycerophosphocholine | Increased | Phospholipid Metabolism | [Fictionalized Data for Illustration] |
| Lactate | Increased | Glycolysis | [Fictionalized Data for Illustration] |
| Alanine | Decreased | Amino Acid Metabolism | [Fictionalized Data for Illustration] |
| Glutamate | Decreased | Amino Acid Metabolism | [Fictionalized Data for Illustration] |
Note: The data in this table is illustrative and synthesized from general findings in the literature. Specific fold changes can vary significantly between studies.
Table 3: Inferred Key Metabolite Alterations in this compound-Treated MCF-7 Breast Cancer Cells (Based on Aromatase Inhibitor Studies)
| Metabolite | Predicted Change | Metabolic Pathway | Rationale/Reference |
| Fatty Acids (e.g., Palmitate, Stearate) | Decreased | Fatty Acid Biosynthesis | Anastrozole has been shown to downregulate fatty acid synthase. |
| Cholesterol | Decreased | Steroid Biosynthesis | Aromatase inhibition impacts the steroidogenesis pathway. |
| Lactate | Increased | Glycolysis | Letrozole has been observed to increase glycolysis. |
| Citrate | Decreased | TCA Cycle | Potential shift away from oxidative phosphorylation. |
Experimental Protocols
Reproducible and rigorous experimental design is crucial for metabolomic studies. The following provides a generalized protocol for the comparative analysis of tamoxifen and this compound.
4.1. Cell Culture and Treatment
-
Cell Line: MCF-7 (ER+ human breast adenocarcinoma cell line) is a commonly used and appropriate model.
-
Culture Conditions: Maintain cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Hormone Deprivation: Prior to treatment, culture cells in phenol red-free DMEM with 10% charcoal-stripped FBS for 48-72 hours to minimize the influence of exogenous hormones.
-
Drug Treatment: Treat cells with tamoxifen (e.g., 5 µM) and this compound (e.g., 1 µM) for a specified time course (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) must be included.
4.2. Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by aspirating the culture medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cell culture plate.
-
Cell Lysis: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Collect the supernatant containing the metabolites for analysis.
4.3. Metabolomic Analysis (LC-MS/MS)
-
Instrumentation: Utilize a high-resolution mass spectrometer coupled with liquid chromatography (e.g., Q-TOF or Orbitrap).
-
Chromatography: Separate metabolites using a suitable column (e.g., C18 for reversed-phase or HILIC for polar metabolites).
-
Mass Spectrometry: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.
-
Data Processing: Use software such as XCMS or MetaboAnalyst for peak picking, alignment, and statistical analysis to identify significantly altered metabolites.
Visualizing Metabolic Pathways and Workflows
5.1. Signaling Pathways
The distinct mechanisms of tamoxifen and this compound lead to the perturbation of different signaling and metabolic pathways.
Caption: Mechanisms of Tamoxifen and this compound.
5.2. Experimental Workflow
A standardized workflow is essential for obtaining reliable and comparable metabolomic data.
Caption: A typical workflow for metabolomic analysis.
Conclusion and Future Directions
While tamoxifen's effects on cancer cell metabolism are increasingly documented, a significant knowledge gap exists regarding the specific metabolic impact of its key metabolite, this compound. Based on its dual action as an ER antagonist and an aromatase inhibitor, it is plausible that this compound elicits a more profound and distinct metabolic reprogramming than tamoxifen alone. The inferred metabolic profile, characterized by a significant impact on lipid metabolism and a potential shift towards glycolysis, warrants direct experimental verification.
Future research should prioritize direct, head-to-head comparative metabolomic and lipidomic studies of tamoxifen and this compound in relevant cancer cell lines. Such studies will be instrumental in elucidating the precise metabolic vulnerabilities induced by each compound, potentially leading to the development of more effective therapeutic strategies and biomarkers for treatment response.
Safety Operating Guide
Safe Disposal of Norendoxifen: A Procedural Guide for Laboratory Professionals
Norendoxifen, an active metabolite of the widely used breast cancer drug Tamoxifen, requires stringent handling and disposal protocols due to its hazardous properties.[1] For researchers, scientists, and drug development professionals, adherence to these procedures is critical to ensure personal safety and environmental protection. This guide provides essential, step-by-step logistical information for the proper disposal of this compound and associated contaminated materials.
Hazard Profile of this compound and Related Compounds
This compound shares a hazard profile with its parent compound, Tamoxifen. It is classified as a hazardous substance requiring special handling.[2][3][4] All personnel must be trained on its hazards and the proper emergency procedures before handling.[5][6]
| Hazard Classification | Description | Source |
| Carcinogenicity | May cause cancer. Classified as Category 1A. | [2][3] |
| Reproductive Toxicity | May damage fertility or the unborn child. Classified as Category 1B. | [2][3] |
| Organ Toxicity | Causes damage to organs through prolonged or repeated exposure. | [7] |
| Acute Oral Toxicity | Harmful if swallowed. | [7][8] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [2][3][7] |
Step-by-Step Disposal Protocol for this compound Waste
Disposal of this compound must comply with all applicable federal, state, and local regulations.[6][9] In the United States, the Environmental Protection Agency (EPA) regulates such materials under the Resource Conservation and Recovery Act (RCRA).[5][6] A licensed professional waste disposal service should be engaged for final disposal.[2]
Segregation and Collection of this compound Waste
Proper segregation is the first critical step in managing this compound waste. Do not mix this waste with other chemical or non-hazardous waste streams.[3]
-
Unused or Expired this compound (Bulk Waste):
-
Keep the chemical in its original container whenever possible.[3]
-
Ensure the container is tightly closed and properly labeled as hazardous waste.[7]
-
Place the container in a designated, secure satellite accumulation area.
-
This waste must be collected for disposal via an approved hazardous waste incineration plant.[2][7]
-
-
Contaminated Labware and Materials (Trace Waste):
-
Sharps: Syringes, needles, and other sharps contaminated with this compound must be disposed of in a designated sharps container for incineration.[4][10] If the syringe contains visible residual liquid (more than trace amounts), it should be considered bulk waste and disposed of in a special "Bulk" waste container.[11]
-
Solid Waste: Gloves, absorbent pads, pipette tips, and other disposable materials that have come into contact with this compound are considered hazardous waste.[10][12] These items should be collected in a clearly labeled, sealed container or a yellow chemotherapy waste bin for incineration.[10][13]
-
Glassware: Reusable glassware can be decontaminated by soaking in a 10% bleach solution for 24 hours, followed by thorough rinsing.[10]
-
Handling Accidental Spills
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Wear Appropriate PPE: At a minimum, this includes double nitrile gloves, a lab coat, and safety glasses or goggles.[4][14]
-
Contain the Spill: Avoid generating dust from powdered this compound.[2][7] Gently cover the spill with an absorbent material.
-
Clean Up:
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Final Disposal Procedure
-
Engage a Licensed Contractor: All this compound waste must be disposed of through a licensed hazardous waste management company.[2]
-
Incineration: The recommended method of disposal is high-temperature incineration in an approved facility.[2][7]
-
Avoid Improper Disposal: Never dispose of this compound by flushing it down the drain or discarding it in the regular trash.[5][7] This is strictly prohibited as it is very toxic to aquatic life.[3][7]
Procedural Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Design and Synthesis of this compound Analogues with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. astrazeneca.com.au [astrazeneca.com.au]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. pccarx.com [pccarx.com]
- 10. unthsc.edu [unthsc.edu]
- 11. web.uri.edu [web.uri.edu]
- 12. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 13. med.stanford.edu [med.stanford.edu]
- 14. lsuhsc.edu [lsuhsc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
